molecular formula C27H37N9O7S3 B1215168 Cefotiam hexetil CAS No. 95761-91-4

Cefotiam hexetil

货号: B1215168
CAS 编号: 95761-91-4
分子量: 695.8 g/mol
InChI 键: VVFDMWZLBPUKTD-ZKRNHDOASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefotiam hexetil ester is the 1-(cyclohexyloxycarbonyloxy)ethyl ester of cefotiam. It is used as its dihydrochloride salt as a prodrug for cefotiam. It has a role as a prodrug. It is functionally related to a cefotiam.

属性

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N9O7S3/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37)/t15?,20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFDMWZLBPUKTD-ZKRNHDOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N9O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20914817
Record name N-{2-[(1-{[(Cyclohexyloxy)carbonyl]oxy}ethoxy)carbonyl]-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl}-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95761-91-4
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2-amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95761-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefotiam hexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095761914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(1-{[(Cyclohexyloxy)carbonyl]oxy}ethoxy)carbonyl]-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl}-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFOTIAM HEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J92A81Y99T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefotiam Hexetil on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Cefotiam hexetil, a second-generation cephalosporin antibiotic, exerts its bactericidal effects through the inhibition of bacterial cell wall synthesis. This document details the core principles of its action, presents quantitative data on its efficacy, and provides detailed experimental protocols for key assays.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound is a prodrug that is hydrolyzed in the body to its active form, Cefotiam. As a member of the β-lactam class of antibiotics, Cefotiam's primary mechanism of action is the disruption of the final stages of peptidoglycan synthesis in the bacterial cell wall.[1] Peptidoglycan is a critical structural component that provides mechanical strength and protects the bacterium from osmotic lysis.

The key targets of Cefotiam are the Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes responsible for the transpeptidation and transglycosylation reactions that cross-link the peptidoglycan strands.[2] Cefotiam, containing a reactive β-lactam ring, forms a stable, covalent acyl-enzyme complex with the serine residue in the active site of these PBPs. This irreversible binding inactivates the enzymes, preventing the formation of the essential peptidoglycan cross-links. The compromised cell wall can no longer withstand the internal turgor pressure of the bacterium, leading to cell lysis and death.

The following diagram illustrates the signaling pathway of Cefotiam's inhibitory action on bacterial cell wall synthesis.

cluster_0 Bacterial Cell Cefotiam Cefotiam PBPs Penicillin-Binding Proteins (PBPs) Cefotiam->PBPs Binds to and inhibits Peptidoglycan Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan Synthesis Catalyzes Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Maintains Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis Prevents

Figure 1: Mechanism of Cefotiam's action on bacterial cell wall synthesis.

Quantitative Data: Binding Affinity and Antimicrobial Efficacy

The efficacy of Cefotiam is determined by its binding affinity to specific PBPs and its resulting minimum inhibitory concentration (MIC) against various bacterial species.

Penicillin-Binding Protein (PBP) Affinity

The binding affinity of Cefotiam to PBPs is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity.

PBP TargetBacterial SpeciesIC50 (µg/mL)Reference
PBP3Salmonella Typhimurium0.00375[3]
PBP3SALSalmonella Typhimurium0.0004[3]
PBP1A/1BSalmonella Typhimurium0.0028 - 0.004[2]
Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureus (MSSA)0.5 - 1.00.51.0[4][5][6]
Staphylococcus aureus (MRSA)100 - 1600--[2]
Staphylococcus albus0.25 - 0.5--[4][5][6]
Streptococcus (haemolytic)0.06 - 4--[4][5][6]
Streptococcus pneumoniae0.06 - 4--[4][5][6]
Streptococcus viridans0.06 - 4--[4][5][6]
Proteus mirabilis-1.56-[4][5]
Enterobacteriaceae (moderate susceptibility)4 - 32--[3]
Enterobacteriaceae (resistant)64 - 512--[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Cefotiam.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the IC50 of an antibiotic for specific PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to PBPs.

Materials:

  • Bacterial strain of interest

  • Growth medium (e.g., Luria-Bertani broth)

  • Phosphate-buffered saline (PBS)

  • Cefotiam hydrochloride

  • Bocillin-FL (fluorescent penicillin)

  • Laemmli sample buffer

  • SDS-PAGE equipment

  • Fluorescence imager

Procedure:

  • Membrane Preparation:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with PBS.

    • Lyse the cells by sonication or French press.

    • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Competitive Binding:

    • Prepare serial dilutions of Cefotiam in the assay buffer.

    • In a microcentrifuge tube, pre-incubate a fixed amount of the prepared bacterial membranes with the various concentrations of Cefotiam for 10 minutes at 30°C.[3]

    • Include a control sample with no Cefotiam.

  • Fluorescent Labeling:

    • Add a fixed, saturating concentration of Bocillin-FL (e.g., 20 µM) to each tube and incubate for an additional 20 minutes at 30°C.[3] Bocillin-FL will bind to the PBPs that are not already occupied by Cefotiam.

  • SDS-PAGE and Fluorescence Detection:

    • Stop the reaction by adding Laemmli sample buffer and boiling the samples for 5 minutes.[3]

    • Separate the PBP-antibiotic complexes by SDS-polyacrylamide gel electrophoresis.

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding of Cefotiam.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band using densitometry software.

    • Plot the percentage of Bocillin-FL binding (relative to the no-antibiotic control) against the logarithm of the Cefotiam concentration.

    • Determine the IC50 value, the concentration of Cefotiam that results in a 50% reduction in the fluorescent signal, using non-linear regression analysis.

The following diagram outlines the experimental workflow for the competitive PBP binding assay.

cluster_0 Experimental Workflow Start Start Bacterial_Culture Bacterial Culture (mid-log phase) Start->Bacterial_Culture Membrane_Prep Membrane Preparation (Lysis & Ultracentrifugation) Bacterial_Culture->Membrane_Prep Competition Competitive Binding: Membranes + Cefotiam dilutions Membrane_Prep->Competition Labeling Fluorescent Labeling: Add Bocillin-FL Competition->Labeling SDS_PAGE SDS-PAGE Separation Labeling->SDS_PAGE Imaging Fluorescence Imaging SDS_PAGE->Imaging Analysis Data Analysis: Quantification & IC50 calculation Imaging->Analysis End End Analysis->End

Figure 2: Workflow for Competitive PBP Binding Assay.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antibiotic by testing the ability of a standardized inoculum of a microorganism to grow in broth containing serial dilutions of the antibiotic. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

Materials:

  • Bacterial isolate to be tested

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

The following diagram illustrates the workflow for MIC determination by broth microdilution.

cluster_0 MIC Determination Workflow Start Start Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Start->Inoculum_Prep Inoculation Inoculation of wells with bacterial suspension Inoculum_Prep->Inoculation Antibiotic_Dilution Serial Dilution of Cefotiam in 96-well plate Antibiotic_Dilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Reading Visual Reading of Growth (Turbidity) Incubation->Reading MIC_Determination Determine MIC (Lowest concentration with no growth) Reading->MIC_Determination End End MIC_Determination->End

Figure 3: Workflow for MIC Determination via Broth Microdilution.
Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibition

This assay directly measures the inhibition of peptidoglycan synthesis by quantifying the incorporation of a radiolabeled precursor, such as 14C-labeled UDP-N-acetylglucosamine (UDP-GlcNAc), into the peptidoglycan of whole bacterial cells.[10]

Materials:

  • Osmotically stabilized bacterial cells (e.g., E. coli)

  • 14C-labeled UDP-GlcNAc

  • This compound

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation:

    • Grow bacterial cells and prepare osmotically stabilized cells.

    • Subject the cells to freeze-thawing to permeabilize them to the radiolabeled substrate.

  • Inhibition Assay:

    • Pre-incubate the permeabilized cells with various concentrations of this compound in the reaction buffer.

    • Initiate the reaction by adding 14C-labeled UDP-GlcNAc.

    • Incubate the reaction mixture for a defined period at an optimal temperature (e.g., 32°C).[10]

  • Measurement of Incorporation:

    • Stop the reaction (e.g., by adding sodium dodecyl sulfate and heating).

    • Filter the mixture to collect the insoluble peptidoglycan.

    • Wash the filter to remove unincorporated radiolabel.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of peptidoglycan synthesis for each Cefotiam concentration compared to a no-drug control.

    • Determine the IC50 value, which is the concentration of Cefotiam that inhibits 50% of the incorporation of the radiolabeled precursor.

Conclusion

This compound is a potent bactericidal agent that functions by irreversibly inhibiting the activity of essential penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis and leading to cell death. Its efficacy is demonstrated by its low IC50 values against key PBPs and its low MIC values against a range of susceptible bacteria. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other β-lactam antibiotics. This comprehensive understanding of its mechanism of action is crucial for its effective clinical use and for the development of novel antibacterial therapies to combat the growing challenge of antibiotic resistance.

References

The Pharmacokinetic Profile of Oral Cefotiam Hexetil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil is the hexetil ester prodrug of the second-generation cephalosporin, cefotiam. Administered orally, it is hydrolyzed by esterases in the intestinal wall and blood to release the active moiety, cefotiam. This guide provides a comprehensive overview of the pharmacokinetic profile of cefotiam following oral administration of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME). The information presented herein is intended to support research, and drug development activities.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of cefotiam following oral administration of this compound have been characterized in various studies. The data presented below is a summary of key findings in healthy adult volunteers.

Pharmacokinetic ParameterValueReference
Bioavailability ~45%[1]
Peak Plasma Concentration (Cmax) 2.6 mg/L (following a 400 mg dose)[1]
Time to Peak Plasma Concentration (Tmax) 2.1 hours (following a 400 mg dose)[1]
Plasma Protein Binding ~40%[1]
Elimination Half-Life (t½) Approximately 1 hour[2]
Volume of Distribution (Vd) 0.35 L/kg[3]
Primary Route of Excretion Renal[1]

Experimental Protocols

The following sections detail the methodologies typically employed in pharmacokinetic studies of oral this compound.

Human Pharmacokinetic Study Design

A representative experimental design for a pharmacokinetic study of oral this compound in healthy volunteers is as follows:

Study Design: An open-label, single-dose, crossover study.

Subjects: Healthy adult male and female volunteers, typically aged 18-45 years.

Inclusion Criteria:

  • Body mass index (BMI) within a normal range (e.g., 18-25 kg/m ²).

  • Normal findings on physical examination, electrocardiogram (ECG), and clinical laboratory tests (hematology, blood chemistry, and urinalysis).

  • Written informed consent.

Exclusion Criteria:

  • History of hypersensitivity to cephalosporins or other β-lactam antibiotics.

  • Clinically significant illness within four weeks of the study.

  • Use of any prescription or over-the-counter medication within two weeks of the study.

  • Positive test for drugs of abuse or alcohol.

  • Pregnancy or lactation.

Dosing:

  • A single oral dose of this compound (e.g., 400 mg) administered with a standardized volume of water after an overnight fast.

Blood Sampling:

  • Venous blood samples (e.g., 5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, and 12 hours).

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Urine Collection:

  • Urine is collected at specified intervals (e.g., 0-2, 2-4, 4-8, and 8-12 hours) post-dose to determine the extent of renal excretion.

  • The volume of each collection is recorded, and an aliquot is stored at -20°C or lower until analysis.

Pharmacokinetic Analysis:

  • Plasma and urine concentrations of cefotiam are determined using a validated analytical method.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of cefotiam in biological matrices is typically performed using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer and a suitable organic modifier (e.g., acetonitrile or methanol). The exact ratio and pH are optimized to achieve good separation and peak shape. A representative mobile phase could be a mixture of 0.02 M phosphate buffer (pH 3.0), acetonitrile, and methanol (80:12:8 v/v/v).[1]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection: UV detection at a wavelength where cefotiam exhibits maximum absorbance, typically around 254-280 nm.[1]

  • Injection Volume: A fixed volume, for instance, 20 µL.

Sample Preparation (Plasma):

  • Protein Precipitation: To a known volume of plasma (e.g., 500 µL), an equal or greater volume of a protein precipitating agent, such as acetonitrile or methanol, is added.

  • Vortexing: The mixture is vortexed for a sufficient time (e.g., 1 minute) to ensure complete mixing and protein precipitation.

  • Centrifugation: The sample is centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant is carefully transferred to a clean tube.

  • Evaporation (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a known volume of the mobile phase.

  • Injection: An aliquot of the reconstituted sample is injected into the HPLC system.

Method Validation: The analytical method is validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, sensitivity, and stability.

Pharmacokinetic Profile

Absorption

Following oral administration, this compound, a prodrug, is absorbed from the gastrointestinal tract and rapidly hydrolyzed by non-specific esterases present in the intestinal mucosa and blood to form the active drug, cefotiam. The bioavailability of cefotiam after oral administration of the hexetil ester is approximately 45%.[1] Peak plasma concentrations are typically reached within 2 to 3 hours post-administration.[1]

Distribution

Cefotiam is distributed into various body tissues and fluids. The protein binding of cefotiam in plasma is approximately 40%.[1] The apparent volume of distribution is around 0.35 L/kg, suggesting distribution into the extracellular fluid.[3]

Metabolism

Cefotiam itself is not extensively metabolized in the body. The primary metabolic process is the hydrolysis of the this compound prodrug to the active cefotiam molecule during absorption.

Excretion

The primary route of elimination for cefotiam is via the kidneys.[1] A significant portion of the administered dose is excreted unchanged in the urine through glomerular filtration and tubular secretion. The elimination half-life of cefotiam is relatively short, approximately 1 hour in individuals with normal renal function.[2]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The key steps in this process are outlined below.

cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Cell Wall cluster_3 Inhibition by Cefotiam UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic Steps UDP_NAM_Pentapeptide UDP-NAM-Pentapeptide UDP_NAM->UDP_NAM_Pentapeptide Addition of Amino Acids Lipid_Carrier Lipid Carrier UDP_NAM_Pentapeptide->Lipid_Carrier Translocase Lipid_II Lipid II (NAM-NAG-Pentapeptide) Lipid_Carrier->Lipid_II Glycosyltransferase Nascent_Peptidoglycan Nascent Peptidoglycan Lipid_II->Nascent_Peptidoglycan Transglycosylation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Nascent_Peptidoglycan->PBP Substrate for Transpeptidation Cross_Linked_Peptidoglycan Cross-Linked Peptidoglycan PBP->Cross_Linked_Peptidoglycan Catalyzes Cross-linking Cefotiam Cefotiam Cefotiam->PBP Inhibits

Caption: Cefotiam inhibits bacterial cell wall synthesis by targeting Penicillin-Binding Proteins.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of oral this compound.

cluster_0 Study Preparation cluster_1 Clinical Phase cluster_2 Bioanalytical Phase cluster_3 Data Analysis A Volunteer Screening (Inclusion/Exclusion Criteria) B Informed Consent A->B C Oral Administration of This compound B->C D Serial Blood Sampling C->D E Urine Collection C->E F Plasma & Urine Sample Processing D->F E->F G HPLC Analysis for Cefotiam Concentration F->G H Pharmacokinetic Parameter Calculation G->H I Statistical Analysis & Reporting H->I

Caption: Workflow of a this compound Pharmacokinetic Study.

References

In Vitro Antibacterial Spectrum of Cefotiam Hexetil Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam, a second-generation cephalosporin antibiotic, has been utilized in clinical practice for the treatment of various bacterial infections. Its prodrug form, Cefotiam hexetil, allows for oral administration, enhancing its clinical utility. This technical guide provides an in-depth analysis of the in vitro antibacterial spectrum of Cefotiam against a range of clinically significant Gram-negative bacteria. The bactericidal action of Cefotiam is attributed to its ability to inhibit bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs).[1] This document summarizes quantitative susceptibility data, details the experimental methodologies for its determination, and provides visual representations of its mechanism of action and the experimental workflow.

Data Presentation: In Vitro Susceptibility of Gram-Negative Bacteria to Cefotiam

The in vitro activity of Cefotiam against various Gram-negative clinical isolates is summarized in the table below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of the tested isolates. Lower MIC values are indicative of greater antibacterial potency. The data compiled here is from various studies and it should be noted that MIC values can vary based on the geographic location of the isolates and the specific methodologies employed.

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Escherichia coli---<1.5[2]
Klebsiella pneumoniae---<1.5[2]
Proteus mirabilis---<1.5[2]
Enterobacteriaceae (moderately susceptible)364 - 32--[3]
Enterobacteriaceae (resistant)3664 - 512--[3]

Note: Comprehensive, recent, and consolidated MIC50 and MIC90 data for Cefotiam against a broad range of Gram-negative bacteria is limited in publicly available literature. The presented data is based on available studies, which may be older or have a more limited scope. It has been noted that Cefotiam is significantly more active than some other cephalosporins like cefoxitin or cefuroxime against non-selected bacterial isolates.[4]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of Cefotiam, as represented by MIC values, is conducted using standardized methods to ensure reproducibility and comparability of data. The most common methods employed are broth microdilution and agar dilution, following the guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Agent: A stock solution of Cefotiam is prepared at a known concentration. Serial two-fold dilutions of the antibiotic are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium to obtain a pure culture. A suspension of the bacteria is prepared in a sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted Cefotiam is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is defined as the lowest concentration of Cefotiam that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar-based medium.

  • Preparation of Antimicrobial Plates: A stock solution of Cefotiam is prepared and serial two-fold dilutions are made. Each dilution is then added to molten Mueller-Hinton agar (MHA) and poured into petri dishes, creating a series of plates with varying concentrations of the antibiotic. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.

  • Inoculation and Incubation: The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension (typically 10⁴ CFU per spot) using a multipoint inoculator. The plates are allowed to dry and then incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of Cefotiam that inhibits the visible growth of the bacteria on the agar.

Mandatory Visualizations

Mechanism of Action of Cefotiam

Mechanism of Action of Cefotiam in Gram-Negative Bacteria cluster_0 Gram-Negative Bacterium Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space PBPs Penicillin-Binding Proteins (PBPs) Periplasmic Space->PBPs Binds to Inner Membrane Inner Membrane Cytoplasm Cytoplasm Cefotiam Cefotiam Porin Channel Porin Channel Cefotiam->Porin Channel Enters through Porin Channel->Periplasmic Space Peptidoglycan Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan Synthesis Inhibits Cell Wall Lysis Cell Wall Lysis Peptidoglycan Synthesis->Cell Wall Lysis Leads to

Caption: Cefotiam's mechanism of action against Gram-negative bacteria.

Experimental Workflow for MIC Determination

Workflow for Determining Minimum Inhibitory Concentration (MIC) Isolate_Collection Bacterial Isolate Collection Pure_Culture Preparation of Pure Culture Isolate_Collection->Pure_Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Pure_Culture->Inoculum_Prep Inoculation Inoculation of Plates/Broth Inoculum_Prep->Inoculation Antibiotic_Dilution Serial Dilution of Cefotiam Antibiotic_Dilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation MIC_Reading Reading of MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading

Caption: Standard workflow for antimicrobial susceptibility testing.

References

A Technical Guide to the Bioavailability and Tissue Distribution of Cefotiam Hexetil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil is an orally administered prodrug of the third-generation cephalosporin antibiotic, cefotiam.[1][2] As a beta-lactam antibiotic, cefotiam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][5] The prodrug, this compound, is designed to improve the oral absorption of cefotiam. Following oral administration, this compound is absorbed and subsequently hydrolyzed to the active metabolite, cefotiam. A thorough understanding of its bioavailability and tissue distribution is paramount for optimizing dosing regimens and ensuring therapeutic efficacy at the site of infection. This technical guide provides a comprehensive overview of the bioavailability and tissue distribution studies of this compound, including detailed experimental protocols and quantitative data.

Bioavailability of this compound

This compound is readily absorbed after oral administration, with a bioavailability of approximately 45% following a 400 mg dose.[6] The ester linkage in the prodrug is cleaved by esterases in the intestinal wall and blood, releasing the active cefotiam molecule into the systemic circulation.

Oral Bioavailability Data
ParameterValueSpeciesReference
Bioavailability~45%Human[6]

Pharmacokinetics of Cefotiam

The pharmacokinetics of cefotiam have been studied following both intravenous and oral administration of this compound.

Pharmacokinetic Parameters Following Oral Administration of this compound
DoseCmax (mg/L)Tmax (hours)Half-life (hours)Reference
400 mg2.62.1~1.0[6]
Pharmacokinetic Parameters Following Intravenous Administration of Cefotiam
DoseCmax (µg/mL)Half-life (hours)Total Plasma Clearance (L/h)24-h Urinary Recovery (%)Reference
0.5 g-0.90 ± 0.00126.8 ± 2.7~53[7][8]
1.0 g-1.13 ± 0.2522.8 ± 0.8~53[7][8]
2.0 g30 - 1701.63 ± 0.6017.8 ± 0.9~53[7][8][9]

Note: Cmax for intravenous administration occurs at the end of the infusion.

General Pharmacokinetic Properties of Cefotiam
ParameterValueReference
Protein Binding~40%[6][10]
Apparent Volume of Distribution0.350 ± 0.159 L/kg[11]
Primary Route of ExcretionRenal[6][10]

Tissue Distribution of Cefotiam

Cefotiam exhibits wide distribution into various tissues and body fluids, achieving therapeutic concentrations in key sites of infection.[10][12]

Tissue and Fluid Concentrations of Cefotiam
Tissue/FluidSpeciesObservationsReference
KidneyHumanHigh concentrations observed.[10]
HeartHumanHigh concentrations observed.[10]
EarHumanHigh concentrations observed.[10]
ProstateHumanHigh concentrations observed.[10]
Genital TractHumanHigh concentrations observed.[10]
BileHumanHigh concentrations observed.[10]
Ascitic FluidHumanHigh concentrations observed.[10]
LungHumanDistributed in lung tissue after oral administration of this compound.[13][14]
TracheaRabbitDistributed in tracheal tissue.[15]
Bronchial SecretionsHumanDiffuses into bronchial secretions.[6]
Skin Tissue FluidHumanPresent in skin tissue fluid following oral administration of this compound.[6]

Experimental Protocols

The following sections detail the general methodologies employed in the study of this compound's bioavailability and tissue distribution.

Bioavailability and Pharmacokinetic Studies in Humans

These studies are typically conducted in healthy adult volunteers under controlled clinical conditions.

  • Study Design: A common design is a randomized, open-label, crossover study where subjects receive both oral this compound and intravenous cefotiam on separate occasions, with a washout period in between.

  • Subject Population: Healthy male and female volunteers, typically with normal renal and hepatic function.

  • Dosing:

    • Oral: Single dose of this compound (e.g., 400 mg) administered with a standardized volume of water after an overnight fast.

    • Intravenous: Single dose of cefotiam (e.g., 0.5 g, 1 g, or 2 g) administered as a short-term infusion.[9]

  • Sample Collection:

    • Blood: Serial blood samples are collected from a peripheral vein at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours). Plasma is separated by centrifugation and stored frozen until analysis.

    • Urine: Total urine is collected at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) to determine the extent of renal excretion.[7][8]

  • Pharmacokinetic Analysis: Plasma and urine concentrations of cefotiam are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, clearance, and the volume of distribution. Absolute bioavailability is calculated as the dose-normalized AUC after oral administration divided by the dose-normalized AUC after intravenous administration.

G cluster_protocol Pharmacokinetic Study Workflow subject Healthy Volunteers dosing Oral this compound or IV Cefotiam subject->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling urine_collection Fractional Urine Collection dosing->urine_collection sample_processing Plasma Separation & Storage blood_sampling->sample_processing urine_collection->sample_processing analysis HPLC or LC-MS/MS Analysis sample_processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis G cluster_protocol Tissue Distribution Study Workflow animal_model Animal Model (e.g., Rat, Rabbit) dosing IV Administration of Cefotiam animal_model->dosing euthanasia Euthanasia at Predefined Timepoints dosing->euthanasia tissue_collection Collection of Various Tissues euthanasia->tissue_collection homogenization Tissue Homogenization tissue_collection->homogenization extraction Drug Extraction from Homogenate homogenization->extraction analysis Concentration Analysis (HPLC/LC-MS/MS) extraction->analysis data_analysis Calculation of Tissue Concentration analysis->data_analysis G cluster_pathway Absorption and Conversion of this compound oral_admin Oral Administration of This compound gi_tract Gastrointestinal Tract oral_admin->gi_tract absorption Intestinal Absorption gi_tract->absorption hydrolysis Hydrolysis by Esterases absorption->hydrolysis in intestinal wall and blood cefotiam Active Cefotiam hydrolysis->cefotiam systemic_circulation Systemic Circulation cefotiam->systemic_circulation distribution Tissue Distribution systemic_circulation->distribution

References

The Journey of a Prodrug: An In-depth Technical Guide to the In Vivo Conversion of Cefotiam Hexetil to Cefotiam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefotiam hexetil is a testament to the power of prodrug strategy in enhancing the therapeutic efficacy of potent antibiotics. As an ester prodrug of the second-generation cephalosporin, cefotiam, it is designed to overcome the poor oral bioavailability of its parent compound. This technical guide delves into the critical in vivo conversion of this compound to its active form, cefotiam. We will explore the metabolic pathways, enzymatic catalysis, and pharmacokinetic profiles that define this transformation. Detailed experimental protocols for studying this conversion are provided, alongside a comprehensive summary of quantitative data and visual representations of the key processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Prodrug Advantage

Cefotiam is a broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. However, its clinical utility is limited by poor absorption when administered orally. To address this, cefotiam was formulated as the hexetil ester prodrug, this compound. This modification increases its lipophilicity, facilitating absorption from the gastrointestinal tract. Following absorption, the prodrug must be efficiently converted to the active cefotiam to exert its therapeutic effect. Understanding the nuances of this in vivo conversion is paramount for optimizing drug design and clinical outcomes.

The Conversion Pathway: From Prodrug to Active Moiety

The in vivo transformation of this compound to cefotiam is a hydrolytic process primarily occurring in the intestinal enterocytes during absorption. The ester linkage in this compound is cleaved, releasing the active cefotiam molecule.

The Enzymatic Machinery: Intestinal Esterases

The hydrolysis of this compound is catalyzed by a class of enzymes known as carboxylesterases, which are abundant in the small intestine.[1] In humans, two major carboxylesterases, hCE1 and hCE2, play a significant role in drug metabolism.[1] While hCE1 is predominantly found in the liver, hCE2 is highly expressed in the intestine.[1] Given that the conversion of many orally administered ester prodrugs occurs during their absorption through the gut wall, it is highly probable that human carboxylesterase 2 (hCE2) is the primary enzyme responsible for the hydrolysis of this compound. This enzymatic action rapidly releases cefotiam into the portal circulation.

cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Intestinal Enterocyte cluster_portal_vein Portal Vein Cefotiam_Hexetil_Lumen This compound (Prodrug) Cefotiam_Hexetil_Absorbed Absorbed this compound Cefotiam_Hexetil_Lumen->Cefotiam_Hexetil_Absorbed Absorption Cefotiam_Active Cefotiam (Active Drug) Cefotiam_Hexetil_Absorbed->Cefotiam_Active Hydrolysis Cefotiam_Circulation Cefotiam to Systemic Circulation Cefotiam_Active->Cefotiam_Circulation Esterases Intestinal Carboxylesterases (e.g., hCE2) Esterases->Cefotiam_Hexetil_Absorbed

Figure 1. Metabolic pathway of this compound conversion.

Quantitative Analysis: Pharmacokinetic Profiles

ParameterCefotiam (Intravenous Administration)Cefotiam (from Oral this compound)Reference(s)
Dose 0.5 g, 1 g, 2 g200 mg, 400 mg[2][3][4]
Bioavailability (F) 100%~30-60%[4]
Time to Peak Concentration (Tmax) End of infusion~2-3.5 hours[3][4]
Peak Plasma Concentration (Cmax) 30-170 µg/mL (dose-dependent)2.4-3.4 µg/mL (for 200 mg dose)[3][4]
Elimination Half-life (t1/2) ~1 hour~2.9-3.1 hours[4][5]
Area Under the Curve (AUC) Dose-dependent18-26 mg/L·h (for 200 mg dose)[4]
Urinary Excretion (unchanged) 50-70%18-24%[4][5]

Note: The data presented are compiled from different studies and should be interpreted with caution. Direct comparative studies are necessary for a definitive analysis. The bioavailability of this compound can be influenced by food.

Experimental Protocols

To investigate the in vivo conversion of this compound, a combination of in vitro and in vivo experimental models can be employed.

In Vitro Hydrolysis in Human Intestinal Juice

Objective: To determine the rate and extent of this compound hydrolysis in a simulated intestinal environment.

Methodology:

  • Preparation of Intestinal Juice: Collect human intestinal juice from healthy volunteers.

  • Incubation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Add a small volume of the stock solution to pre-warmed human intestinal juice (pH 7.4) to achieve a final concentration of 1 mg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation: Immediately stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile or another protein precipitating agent. Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentrations of both this compound and cefotiam using a validated HPLC-UV method.[6][7]

In Vivo Pharmacokinetic Study in Animal Models

Objective: To determine the pharmacokinetic profile of cefotiam following oral administration of this compound.

Methodology:

  • Animal Model: Use appropriate animal models such as rats or dogs.

  • Dosing:

    • Administer a single oral dose of this compound suspended in a suitable vehicle (e.g., carboxymethyl cellulose).

    • For comparison, administer an intravenous dose of cefotiam to a separate group of animals.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Determine the plasma concentrations of cefotiam using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and bioavailability) using appropriate software.

cluster_study_design Study Design cluster_sampling Sampling cluster_analysis Analysis cluster_data_interpretation Data Interpretation Dosing Oral Administration of this compound to Animal Models Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation via Centrifugation Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis for Cefotiam Concentration Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) LC_MS_MS->PK_Analysis

Figure 2. Experimental workflow for in vivo pharmacokinetic study.

Conclusion

The conversion of this compound to cefotiam is a highly efficient process, primarily mediated by intestinal carboxylesterases, which underpins its successful use as an oral antibiotic. This technical guide provides a foundational understanding of this critical biotransformation. For drug development professionals, a thorough characterization of the enzymes involved and the factors influencing the rate and extent of this conversion is essential for the design of future prodrugs with optimized oral bioavailability and therapeutic efficacy. Further research to definitively identify the specific human carboxylesterase isozymes involved and to conduct direct comparative pharmacokinetic studies will provide a more complete picture and aid in the refinement of dosing regimens.

References

A Technical Guide to the Initial Discovery and Synthesis of Cefotiam Hexetil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial discovery and the synthetic pathways for Cefotiam hexetil, a prodrug of the second-generation cephalosporin antibiotic, Cefotiam. It details the core precursors, key chemical reactions, and experimental protocols, supported by quantitative data and process visualizations.

Initial Discovery and Development

Cefotiam, a semi-synthetic, broad-spectrum cephalosporin antibiotic, was first developed by Takeda Pharmaceutical Company in the 1970s.[1][2] The initial patents for Cefotiam were filed in the mid-1970s, with its approval for medical use following in 1981.[3] Cefotiam itself is administered parenterally and exhibits potent bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[2][3] Its mechanism of action involves binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis.[2]

To improve its oral bioavailability, the hexetil ester prodrug, this compound, was developed. This allows for oral administration, after which it is hydrolyzed in the body to release the active Cefotiam moiety.[4]

Core Precursors for Synthesis

The synthesis of Cefotiam and its subsequent esterification to this compound rely on several key precursors. The core structure is built upon the 7-aminocephalosporanic acid (7-ACA) nucleus, which is the foundational starting material for the majority of semi-synthetic cephalosporins.[5][6]

PrecursorChemical NameRole in Synthesis
7-ACA 7-aminocephalosporanic acidProvides the core β-lactam ring structure (cephem nucleus) of the antibiotic.[5]
ATA (2-Amino-4-thiazolyl)acetic acidForms the C-7 acyl side chain, which is critical for the antibiotic's antibacterial spectrum.[5]
DMMT 1-(2-Dimethylaminoethyl)-1H-tetrazole-5-thiolForms the C-3 thio-tetrazole side chain, influencing the pharmacokinetic properties of the drug.[5]
Esterifying Agent 1-iodoethyl cyclohexyl carbonate or 1-bromo ethyl cyclohexyl carbonateReacts with Cefotiam to form the this compound ester prodrug.[7][8][9]

Synthetic Pathways

The industrial synthesis of this compound hydrochloride is a multi-step process. It begins with the synthesis of the Cefotiam core, which is then esterified and converted to its hydrochloride salt.

The synthesis of Cefotiam involves the strategic coupling of the two primary side chains onto the 7-ACA nucleus. The general process involves two main stages:

  • Formation of the C-3 Side Chain: The 7-ACA nucleus is first reacted with 1-(2-Dimethylaminoethyl)-1H-tetrazole-5-thiol (DMMT) to form the intermediate 7-amino-3-[[[1-(2-dimethylamino)ethyl]-1H-tetrazol-5-yl]thiomethyl]-3-cephem-4-carboxylic acid, often referred to as 7-ACMT.[5][10]

  • Acylation of the C-7 Position: The amino group at the C-7 position of the 7-ACMT intermediate is then acylated using an activated form of (2-Amino-4-thiazolyl)acetic acid (ATA).[5][10]

G cluster_0 Synthesis of Cefotiam Core 7-ACA 7-ACA Reaction_1 Formation of C-3 Side Chain 7-ACA->Reaction_1 DMMT DMMT DMMT->Reaction_1 7-ACMT 7-ACMT Intermediate Reaction_1->7-ACMT Reaction_2 Acylation at C-7 7-ACMT->Reaction_2 ATA ATA ATA->Reaction_2 Cefotiam Cefotiam Reaction_2->Cefotiam

Caption: Synthesis pathway of the Cefotiam core from 7-ACA.

Cefotiam is converted to its orally active prodrug, this compound, through an esterification reaction. This is typically followed by the formation of the hydrochloride salt to improve stability and solubility.

  • Salt Formation: Cefotiam hydrochloride is often first converted to a potassium or sodium salt to facilitate the subsequent esterification.[7][11] This is achieved by reacting Cefotiam hydrochloride with a base like potassium carbonate, potassium acetate, or potassium bicarbonate.[7][9][11]

  • Esterification: The Cefotiam salt is then reacted with an esterifying agent, such as 1-iodoethyl cyclohexyl carbonate or 1-bromo ethyl cyclohexyl carbonate, to form this compound.[7][8][9]

  • Hydrochloride Salt Formation: The resulting this compound is dissolved in an organic solvent, and hydrogen chloride gas is introduced to precipitate this compound hydrochloride.[7][9]

  • Purification: The final product is purified, often by recrystallization, to achieve high purity.[7]

G cluster_1 Esterification and Salt Formation Cefotiam_HCl Cefotiam Hydrochloride Salt_Formation Salt Formation Cefotiam_HCl->Salt_Formation Base Potassium Carbonate / Bicarbonate / Acetate Base->Salt_Formation Cefotiam_Salt Cefotiam Potassium Salt Salt_Formation->Cefotiam_Salt Esterification Esterification Cefotiam_Salt->Esterification Esterifying_Agent 1-iodoethyl cyclohexyl carbonate Esterifying_Agent->Esterification Cefotiam_Hexetil This compound (Crude) Esterification->Cefotiam_Hexetil HCl_Salt_Formation Hydrochloride Formation Cefotiam_Hexetil->HCl_Salt_Formation HCl_Gas Hydrogen Chloride Gas HCl_Gas->HCl_Salt_Formation Purification Purification / Recrystallization HCl_Salt_Formation->Purification Final_Product This compound Hydrochloride Purification->Final_Product

Caption: Synthesis of this compound Hydrochloride from Cefotiam.

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic processes. The following protocols are derived from patent literature.

This protocol describes the conversion of Cefotiam hydrochloride to its potassium salt, a key intermediate for esterification.

  • Reaction Setup: In a clean, dry reaction vessel, add 0.50 kg of purified water, 0.47 kg of potassium bicarbonate, and 4.0 kg of butanone.[11]

  • Reactant Addition: Begin stirring and adjust the temperature to 20-25°C.[11]

  • Slowly add 1.0 kg of Cefotiam hydrochloride to the mixture.[11]

  • Reaction: Maintain the temperature at 20-25°C and continue stirring for 0.5-1 hour to ensure the completion of the salt formation reaction.[11]

  • Isolation: The resulting Cefotiam potassium salt is typically used directly in the next step without isolation.[11]

This protocol details the esterification of the Cefotiam salt to form the this compound crude product.

  • Reaction Setup: To the Cefotiam potassium salt residue from the previous step, add 4.5 kg of N,N-dimethylacetamide and cool the mixture to -10°C.[11]

  • Reactant Addition: Add 1-iodoethyl cyclohexyl carbonate to the cooled solution.[8][9]

  • Reaction: Stir the mixture and maintain the temperature between -6°C and -4°C for 8-10 minutes to carry out the esterification.[9]

  • Work-up: After the reaction is complete, the crude this compound is extracted. Add the reaction mixture to a solution of sodium chloride and ethyl acetate for extraction.[9]

  • The ethyl acetate layer containing the product is separated, washed multiple times with a saturated sodium chloride solution, and then dried.[9]

This protocol outlines the final steps of converting the crude ester to the purified hydrochloride salt.

  • Solvent Removal: The solvent from the dried ethyl acetate layer is evaporated under reduced pressure to obtain the crude this compound.[9]

  • Salification: Dissolve the this compound in an appropriate organic solvent (e.g., ethyl acetate).[7]

  • Introduce hydrogen chloride gas into the solution to precipitate this compound hydrochloride.[7]

  • Purification: The precipitated solid is collected and purified by recrystallization to yield the final product with high purity.[7]

G cluster_workflow General Experimental Workflow start Start: Cefotiam HCl step1 Dissolve K-Bicarbonate in Water/Butanone (20-25°C) start->step1 step2 Add Cefotiam HCl Stir for 0.5-1h step1->step2 intermediate1 Cefotiam K-Salt Solution step2->intermediate1 step3 Cool to -10°C Add Esterifying Agent intermediate1->step3 step4 Esterification Reaction (-6 to -4°C, 8-10 min) step3->step4 intermediate2 Crude this compound step4->intermediate2 step5 Extraction with Ethyl Acetate & NaCl Solution intermediate2->step5 step6 Wash & Dry Organic Layer step5->step6 step7 Evaporate Solvent step6->step7 step8 Dissolve in Solvent Introduce HCl Gas step7->step8 step9 Precipitation & Recrystallization step8->step9 end_product Final Product: This compound HCl step9->end_product

Caption: A generalized experimental workflow for this compound HCl synthesis.

Quantitative Data Summary

The following tables summarize quantitative data extracted from various synthesis procedures, representing typical experimental parameters and yields.

Table 1: Esterification Reaction Parameters

ParameterValueReference
Reaction Temperature -5°C to 10°C[7]
Reaction Time 15 to 30 minutes[7]
Molar Ratio (Cefotiam HCl : K₂CO₃ : Esterifying Agent) 1 : 2.2-2.5 : 2.5-3[9]

Table 2: Product Quality and Yield

ParameterValueReference
Purity (Final Product) > 98.5%[8]
Overall Yield > 95%[8]
Isomer Ratio < 2%[9]

Conclusion

The synthesis of this compound hydrochloride is a well-established process in medicinal chemistry, primarily involving the strategic coupling of side chains to the 7-ACA cephalosporin core, followed by esterification to create an orally bioavailable prodrug. The methods described provide robust pathways to achieve this transformation with high yield and purity. This guide has detailed the critical precursors, reaction pathways, and experimental protocols necessary for the successful synthesis of this important second-generation cephalosporin antibiotic.

References

An In-depth Technical Guide on the Binding Affinity of Cefotiam Hexetil to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotiam, the active metabolite of the oral prodrug cefotiam hexetil, is a second-generation cephalosporin antibiotic that exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a process vital for maintaining the integrity of the bacterial cell wall. The binding affinity of cefotiam to various PBPs determines its spectrum of activity and clinical efficacy. This technical guide provides a comprehensive overview of the binding affinity of cefotiam to PBPs in various clinically relevant bacteria, details the experimental protocols for determining these affinities, and illustrates the underlying mechanism of action.

Introduction: The Role of Penicillin-Binding Proteins

Penicillin-binding proteins are a group of enzymes located in the bacterial cytoplasmic membrane that are essential for the biosynthesis and remodeling of the peptidoglycan cell wall. By catalyzing the cross-linking of peptidoglycan chains, PBPs provide structural rigidity to the bacterial cell, protecting it from osmotic lysis. Different bacteria possess a varying number of PBPs, each with specific roles in cell elongation, septum formation, and maintaining cell shape. The primary mechanism of action of β-lactam antibiotics, including cephalosporins like cefotiam, involves the acylation of a serine residue at the active site of these PBPs, leading to their irreversible inactivation. This disruption of cell wall synthesis ultimately results in bacterial cell death.

Quantitative Analysis of Cefotiam's Binding Affinity to PBPs

The binding affinity of cefotiam to specific PBPs is a key determinant of its antibacterial activity. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled ligand to the PBP. A lower IC50 value signifies a higher binding affinity.

The following table summarizes the available quantitative data on the binding affinity of cefotiam to various PBPs in Salmonella enterica. Data for other key pathogens remains a subject for further investigation.

Table 1: IC50 Values of Cefotiam for Penicillin-Binding Proteins in Salmonella enterica

Bacterial SpeciesPenicillin-Binding Protein (PBP)IC50 (mg/L)
Salmonella enterica serovar TyphimuriumPBP1A4.0[1]
PBP1B2.8[1]
PBP33.75[1]
PBP3SAL (alternative PBP3)0.4[1]

Data obtained from competitive binding assays using membrane extracts.[1]

Mechanism of Action: PBP Inhibition Pathway

The bactericidal action of cefotiam is initiated by its diffusion across the outer membrane of Gram-negative bacteria and subsequent binding to essential PBPs in the periplasmic space. The interaction between cefotiam and PBPs is a covalent one, leading to the inactivation of the enzyme and the disruption of cell wall synthesis.

PBP_Inhibition_Pathway cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm Cefotiam Cefotiam PBP Penicillin-Binding Protein (PBP) Cefotiam->PBP Covalent Binding AcylEnzyme Acyl-Enzyme Complex (Inactive) PBP->AcylEnzyme Inactivation Peptidoglycan Peptidoglycan Precursors CellWall Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan->CellWall Cross-linking (Catalyzed by PBP) Lysis Cell Lysis CellWall->Lysis Weakened Cell Wall Cefotiam_ext->Cefotiam Diffusion Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Isolate Membrane Isolation Lysis->Isolate Quantify Protein Quantification Isolate->Quantify Incubate Incubate with Cefotiam Quantify->Incubate Label Label with Bocillin-FL Incubate->Label SDS_PAGE SDS-PAGE Label->SDS_PAGE Visualize Visualize & Quantify SDS_PAGE->Visualize IC50 IC50 Determination Visualize->IC50

References

In-Depth Technical Guide: Spectrum of Activity of Cefotiam Hexetil Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil is an orally administered third-generation cephalosporin that is hydrolyzed in the intestinal wall to its active form, cefotiam. While cefotiam exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative aerobic bacteria, its efficacy against anaerobic bacteria is a critical consideration for its clinical application, particularly in mixed infections. This technical guide provides a comprehensive overview of the in vitro activity of cefotiam against clinically relevant anaerobic bacteria. The information presented herein is intended to inform research, scientific discovery, and drug development efforts.

Quantitative In Vitro Susceptibility Data

The in vitro activity of cefotiam against anaerobic bacteria is most accurately represented by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the available quantitative data on the MIC of cefotiam against various anaerobic bacterial species. It is important to note that comprehensive MIC data for cefotiam against a wide array of anaerobes is limited in publicly available literature.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Bacteroides fragilisNot Specified>128>12864 – >128[1]

Key Observations:

  • Limited Activity against Bacteroides fragilis Group: The available data consistently demonstrates that cefotiam has poor in vitro activity against Bacteroides fragilis, with MIC90 values exceeding 128 µg/mL.[1] This suggests that cefotiam monotherapy may be insufficient for infections where B. fragilis is a suspected or confirmed pathogen.[2]

  • Variable Activity Against Other Anaerobes: While specific MIC50 and MIC90 values are not widely reported for other anaerobic species, some studies suggest that cefotiam may have some activity against certain Gram-negative anaerobes, clostridia, and anaerobic cocci, with a majority of strains being inhibited at concentrations of 32 mg/l or less. However, cefoxitin has been reported to be more active against these anaerobes.

Experimental Protocols

The determination of in vitro susceptibility of anaerobic bacteria to antimicrobial agents requires specialized methodologies to ensure accurate and reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides standardized reference methods for this purpose.

Agar Dilution Method (CLSI M11)

The agar dilution method is considered the gold standard for determining the MIC of antimicrobial agents against anaerobic bacteria.[3][4][5]

Principle:

This method involves incorporating serial twofold dilutions of the antimicrobial agent into an appropriate agar medium. The agar is then inoculated with a standardized suspension of the test organism. Following anaerobic incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.

Detailed Methodology:

  • Antimicrobial Agent Preparation:

    • Prepare a stock solution of cefotiam of known concentration in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution to obtain the desired range of concentrations for testing.

  • Medium Preparation:

    • Use a suitable agar medium for anaerobic bacteria, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, as recommended by CLSI guidelines.[5]

    • Prepare molten agar and cool to 48-50°C.

    • Add the appropriate volume of each antimicrobial dilution to separate aliquots of the molten agar to achieve the final desired concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Subculture the anaerobic bacterial isolate from a pure culture onto a non-selective agar plate and incubate under anaerobic conditions for 24-48 hours.

    • Prepare a bacterial suspension in a suitable broth (e.g., thioglycolate broth) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an inoculum density of approximately 1 x 10⁸ CFU/mL.

  • Inoculation:

    • Using a Steers replicator or a similar device, inoculate the surface of each antibiotic-containing agar plate with the standardized bacterial suspension. A control plate without any antibiotic should also be inoculated.

  • Incubation:

    • Incubate the inoculated plates in an anaerobic environment (e.g., an anaerobic jar or chamber with a gas mixture of 5-10% H₂, 5-10% CO₂, and 80-90% N₂) at 35-37°C for 48 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of the antimicrobial agent that results in no growth, a faint haze, or a single colony.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the agar dilution method as described by the CLSI.

Agar_Dilution_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Analysis antimicrobial_prep Prepare Cefotiam Stock and Serial Dilutions add_antibiotic Add Antibiotic Dilutions to Molten Agar media_prep Prepare Molten Brucella Agar media_prep->add_antibiotic inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plates with Bacterial Suspension inoculum_prep->inoculate pour_plates Pour Agar Plates add_antibiotic->pour_plates pour_plates->inoculate incubate Incubate Anaerobically (48 hours, 37°C) inoculate->incubate read_results Examine Plates for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for the Agar Dilution Method.

Mechanism of Action

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Mechanism_of_Action cefotiam Cefotiam pbp Penicillin-Binding Proteins (PBPs) cefotiam->pbp Binds to inhibition Inhibition of Transpeptidation pbp->inhibition cell_wall Defective Cell Wall Synthesis inhibition->cell_wall lysis Bacterial Cell Lysis cell_wall->lysis

References

Methodological & Application

Application Notes and Protocols: Cefotiam Hexetil In Vitro Susceptibility Testing via Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil is the oral prodrug of Cefotiam, a second-generation cephalosporin antibiotic. In vitro susceptibility testing is crucial for determining the efficacy of Cefotiam against various bacterial isolates and for monitoring the emergence of resistance. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This document provides detailed application notes and protocols for performing in vitro susceptibility testing of this compound using the broth microdilution method, based on established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6]

Core Principles of Microdilution Testing

The broth microdilution method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[7] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits this growth.

Data Presentation: In Vitro Activity of Cefotiam

The following tables summarize the in vitro activity of Cefotiam against various bacterial pathogens, as reported in the scientific literature. These values can serve as a reference for expected MIC ranges.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefotiam against Respiratory Pathogens

OrganismNumber of StrainsMIC Range (µg/mL)
Haemophilus influenzae460.20 - 3.13
Streptococcus pneumoniae490.10 - 12.5
Branhamella catarrhalis410.05 - 6.25

Data sourced from a study on Cefotiam therapy in lower respiratory tract infections.[8]

Table 2: In Vitro Activity of Cefotiam against Clinically Isolated Gram-Positive and Gram-Negative Bacteria

OrganismMIC (µg/mL)
Staphylococcus aureusMean MICs < 1.5
Staphylococcus epidermidisMean MICs < 1.5
Streptococcus pneumoniaeMean MICs < 1.5
Streptococcus pyogenesMean MICs < 1.5
Escherichia coliMean MICs < 1.5
Klebsiella pneumoniaeMean MICs < 1.5
Proteus mirabilisMean MICs < 1.5
Haemophilus influenzaeMean MICs < 1.5

This data is based on a study correlating disc diffusion results with MICs for various clinical isolates.[9]

Experimental Protocols

Preparation of Cefotiam Stock Solution

Materials:

  • This compound hydrochloride powder

  • Sterile distilled water or a suitable solvent as recommended by the manufacturer

  • Sterile, amber-colored polypropylene tubes

  • Vortex mixer

Procedure:

  • Accurately weigh the required amount of this compound hydrochloride powder.

  • Reconstitute the powder with the appropriate volume of sterile distilled water or recommended solvent to achieve a high-concentration stock solution (e.g., 1280 µg/mL).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -70°C or below until use. Protect from light.

Preparation of Microdilution Plates

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, use appropriate media such as Haemophilus Test Medium (HTM) or CAMHB supplemented with lysed horse blood and β-NAD.[4]

  • Cefotiam stock solution

  • Multichannel pipette

Procedure:

  • Dispense 50 µL of the appropriate sterile broth into all wells of the 96-well microtiter plate.

  • Add 50 µL of the Cefotiam stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well. This will result in a range of Cefotiam concentrations.

  • Wells 11 and 12 will serve as growth (no antibiotic) and sterility (no bacteria) controls, respectively.

Inoculum Preparation

Materials:

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline (0.85%) or broth

  • Spectrophotometer or McFarland turbidity standards (0.5)

  • Sterile swabs

Procedure:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Inoculation and Incubation

Procedure:

  • Within 15 minutes of preparing the final inoculum, inoculate each well (except the sterility control well) with 50 µL of the standardized bacterial suspension. This will bring the final volume in each well to 100 µL.

  • Seal the plates or place them in a container to prevent evaporation.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For organisms requiring CO₂, incubate in a 5% CO₂ atmosphere.

Reading and Interpreting Results

Procedure:

  • After incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well). A reading aid, such as a viewing box with a mirror, is recommended.

  • The MIC is the lowest concentration of Cefotiam that completely inhibits visible growth.

  • The growth control well (well 11) should show distinct turbidity.

  • The sterility control well (well 12) should remain clear.

Quality Control

Quality Control Strains:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Streptococcus pneumoniae ATCC® 49619™ (for fastidious organism testing)

Procedure: Include the appropriate QC strains in each test run. The resulting MICs should fall within the acceptable ranges established by CLSI or EUCAST. While specific Cefotiam MIC ranges for these QC strains are not readily available in recent CLSI or EUCAST documents, historical data suggests zones of 27 to 33 mm for E. coli ATCC 25922 and S. aureus ATCC 25923 in disk diffusion tests, which can be used as a qualitative reference.[10][11] For microdilution, laboratories should establish their own internal QC ranges based on repeated testing.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Analysis stock Prepare Cefotiam Stock Solution plate_prep Prepare Serial Dilutions in 96-Well Plate stock->plate_prep media Prepare Growth Media media->plate_prep inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Wells inoculum->inoculate plate_prep->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read Read Results for Visible Growth incubate->read determine_mic Determine MIC read->determine_mic qc Validate with QC Strains determine_mic->qc

Caption: Workflow for Cefotiam Microdilution Susceptibility Testing.

Logical_Relationship Cefotiam This compound Microdilution Broth Microdilution Method Cefotiam->Microdilution Bacteria Bacterial Isolate Bacteria->Microdilution MIC Minimum Inhibitory Concentration (MIC) Microdilution->MIC Determines Susceptibility Susceptibility Profile (Susceptible, Intermediate, Resistant) MIC->Susceptibility Interpreted using Breakpoints

Caption: Logical Relationship in Susceptibility Testing.

References

Application Notes and Protocols for Cefotiam Hexetil Susceptibility Testing via Disk Diffusion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil is a prodrug of the third-generation cephalosporin antibiotic, Cefotiam. It is crucial for researchers and drug development professionals to have a standardized and reproducible method for determining the susceptibility of bacterial isolates to Cefotiam. The disk diffusion assay, also known as the Kirby-Bauer test, is a widely used and cost-effective method for this purpose.[1][2] This document provides a detailed protocol for performing the disk diffusion assay for Cefotiam susceptibility testing.

Disclaimer: The interpretive criteria for zone diameters provided in this document are based on a 1985 publication.[3][4] Extensive searches of the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) did not yield current breakpoints for Cefotiam.[5][6][7] Researchers should exercise caution and consider validating these older criteria for their specific applications.

Principle of the Test

The disk diffusion test involves placing a paper disk impregnated with a specific concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a test microorganism.[8][9] The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will form around the disk after incubation.[1][9] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent.

Materials and Equipment

  • Cefotiam antimicrobial disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring in millimeters

  • Vortex mixer

  • Spectrophotometer (optional, for turbidity standardization)

  • Quality control (QC) strains:

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 25923™

Experimental Protocol

Preparation of Mueller-Hinton Agar (MHA)
  • Prepare MHA according to the manufacturer's instructions.

  • Ensure the final pH of the medium is between 7.2 and 7.4 at room temperature.

  • Pour the molten agar into sterile Petri dishes on a level surface to a uniform depth of 4 mm.

  • Allow the agar to solidify at room temperature.

  • If not used immediately, store the plates at 2-8°C in a sealed container. Stored plates should be brought to room temperature before use.

Inoculum Preparation
  • From a pure, 18-24 hour culture, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop or needle.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or TSB.

  • Vortex the suspension to create a smooth, homogeneous mixture.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or more accurately using a spectrophotometer to achieve an absorbance of 0.08 to 0.10 at 625 nm. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.

  • The standardized inoculum should be used within 15 minutes of preparation.

Inoculation of the Agar Plate
  • Dip a sterile cotton swab into the adjusted bacterial suspension.

  • Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.

  • Streak the swab evenly over the entire surface of the MHA plate to ensure a confluent lawn of growth. This is typically achieved by swabbing the plate in three directions, rotating the plate approximately 60 degrees between each streaking.

  • Finally, swab the rim of the agar surface.

  • Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes, with the lid slightly ajar.

Application of Antimicrobial Disks
  • Using sterile forceps, aseptically place a Cefotiam (30 µg) disk onto the inoculated surface of the MHA plate.

  • Gently press the disk down to ensure complete contact with the agar surface.

  • The disks should be placed at least 24 mm apart from each other and from the edge of the plate to prevent overlapping of the inhibition zones.

  • Once a disk is in contact with the agar, do not move it, as diffusion of the antimicrobial agent begins immediately.

Incubation
  • Invert the plates and place them in an incubator set at 35°C ± 2°C within 15 minutes of disk application.

  • Incubate for 16-18 hours.

Reading and Interpretation of Results
  • After incubation, measure the diameter of the zone of inhibition for each disk to the nearest millimeter (mm) using calipers or a ruler. The measurement should be taken from the underside of the plate.

  • The zone of inhibition is the clear area around the disk where no visible bacterial growth has occurred.

  • Interpret the results based on the zone diameter interpretive criteria provided in Table 1.

Quality Control

It is essential to perform quality control testing with each new batch of media and disks, and on each day of testing. This is done by testing the QC strains E. coli ATCC® 25922™ and S. aureus ATCC® 25923™. The zones of inhibition for these strains should fall within the acceptable ranges listed in Table 2. If the QC results are outside the acceptable range, patient results should not be reported, and the cause of the discrepancy should be investigated.

Data Presentation

Table 1: Zone Diameter Interpretive Criteria for Cefotiam (30 µg)

Zone Diameter (mm)Interpretation
≥ 18Susceptible (S)
15 - 17Intermediate (I)
≤ 14Resistant (R)

Source: Fuchs et al., 1985[3][4]

Table 2: Quality Control Ranges for Cefotiam (30 µg) Disk Diffusion Assay

Quality Control StrainATCC® NumberAcceptable Zone Diameter Range (mm)
Escherichia coli25922™27 - 33
Staphylococcus aureus25923™27 - 33

Source: Fuchs et al., 1985[3][4]

Experimental Workflow Diagram

Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_media Prepare Mueller-Hinton Agar inoculate Inoculate MHA Plate prep_media->inoculate prep_inoculum Prepare 0.5 McFarland Inoculum prep_inoculum->inoculate apply_disk Apply Cefotiam Disk inoculate->apply_disk incubate Incubate at 35°C for 16-18h apply_disk->incubate measure Measure Zone of Inhibition (mm) incubate->measure interpret Interpret Results (S/I/R) measure->interpret

Caption: Workflow for Cefotiam susceptibility testing.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Cefotiam Hexetil Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam Hexetil is a third-generation cephalosporin antibiotic. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the quantitative and qualitative analysis of pharmaceutical compounds. This application note provides a detailed protocol for the determination of this compound purity and the identification of its related substances, particularly the Δ³-isomer, using a robust HPLC method.

Experimental Protocols

This section details the validated HPLC method for the analysis of this compound purity.

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Glacial acetic acid (AR grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.0 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase: A filtered and degassed mixture of 0.2 mol/L potassium dihydrogen phosphate, acetonitrile, and glacial acetic acid in the ratio of 72:28:1 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 254 nm.[1][2][3]

  • Injection Volume: 20 µL.

Preparation of Standard and Sample Solutions

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with the mobile phase and mix thoroughly.

Sample Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask.

  • Follow the same procedure as for the standard solution preparation.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T)T ≤ 2.01.2
Theoretical Plates (N)N ≥ 2000> 3000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0% (for 6 replicate injections)0.8%
Table 2: Purity Analysis of this compound Sample
Peak IdentificationRetention Time (min)Peak Area (mAU*s)Area (%)
Δ³-Isomer4.515.20.5
This compound9.0[1]2985.899.5
Unknown Impurity 111.26.00.2

Note: The retention times and peak areas are illustrative and may vary depending on the specific HPLC system and column used.

Table 3: Impurity Profile in Fresh vs. Long-Term Stability Samples
ImpurityFresh Sample (% Area)Long-Term Stability Sample (% Area)
Impurity 1 (Δ³-Isomer)0.02 - 0.060.15
Impurity 20.02 - 0.060.17

Source: Data adapted from a study on isomeric impurities in Cefotiam Hydrochloride.[4][5]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the HPLC analysis of this compound purity.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting prep_standard Prepare Standard Solution hplc_inject Inject Standard and Sample prep_standard->hplc_inject prep_sample Prepare Sample Solution prep_sample->hplc_inject prep_mobile Prepare Mobile Phase hplc_setup HPLC System Setup prep_mobile->hplc_setup hplc_setup->hplc_inject hplc_run Chromatographic Run hplc_inject->hplc_run data_acquisition Data Acquisition hplc_run->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration purity_calc Purity Calculation peak_integration->purity_calc report_gen Generate Report purity_calc->report_gen

Caption: Experimental workflow for HPLC analysis.

Logical Relationship: this compound and its Δ³-Isomer

The diagram below illustrates the isomerization of this compound to its Δ³-isomer, a common degradation product.

G Cefotiam This compound (Active Form) Delta3 Δ³-Isomer (Inactive Form) Cefotiam->Delta3 Isomerization (Degradation)

Caption: Isomerization of this compound.

Conclusion

The described HPLC method is demonstrated to be simple, rapid, and reliable for the routine quality control analysis of this compound.[2] The method effectively separates the main compound from its related impurities, allowing for accurate purity determination. This application note provides a comprehensive protocol and the necessary information for researchers and scientists to implement this method in their laboratories for the quality assessment of this compound.

References

Developing Animal Models of Infection for Efficacy Studies of Cefotiam Hexetil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its bactericidal action stems from the inhibition of the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death. Cefotiam has demonstrated resistance to some beta-lactamases produced by Gram-negative bacteria. To evaluate the in vivo efficacy of this compound, robust and reproducible animal models of bacterial infection are essential. This document provides detailed application notes and standardized protocols for establishing murine models of bacterial pneumonia, sepsis, and urinary tract infection to assess the therapeutic efficacy of this compound.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefotiam, the active metabolite of the prodrug this compound, targets and acylates penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the synthesis and cross-linking of peptidoglycan. This disruption of cell wall integrity ultimately leads to bacterial cell death.

cluster_bacterium Bacterial Cell Cefotiam Cefotiam PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP Inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Builds Lysis Cell Lysis Cell_wall->Lysis Weakened wall leads to

Caption: Cefotiam's mechanism of action.

Host Immune Response Signaling in Bacterial Infections

Bacterial infections trigger a complex cascade of host immune responses initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This recognition activates downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory cytokines and chemokines. While essential for clearing the infection, a dysregulated inflammatory response can lead to tissue damage and sepsis. Some studies suggest that certain cephalosporins can modulate this inflammatory response, for instance, by decreasing the release of anti-inflammatory cytokines like IL-10 and altering the expression of receptors like CD14 on monocytes.

PAMPs Bacterial PAMPs TLRs Toll-like Receptors (TLRs) PAMPs->TLRs Recognized by NF_kB NF-κB Pathway TLRs->NF_kB Activates MAPK MAPK Pathway TLRs->MAPK Activates Cytokines Pro-inflammatory Cytokines & Chemokines NF_kB->Cytokines Induces Production MAPK->Cytokines Induces Production Inflammation Inflammation Cytokines->Inflammation Cefotiam Cephalosporins (e.g., Cefotiam) Modulation Modulation? Cefotiam->Modulation Modulation->TLRs Receptor Expression? Modulation->Cytokines Cytokine Release? Acclimatization Animal Acclimatization Infection Induction of Infection (Pneumonia, Sepsis, or UTI) Acclimatization->Infection Treatment Treatment Initiation (this compound or Vehicle) Infection->Treatment Monitoring Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Bacterial_Load Bacterial Load Determination Endpoint->Bacterial_Load Histopathology Histopathological Analysis Endpoint->Histopathology

Application Notes and Protocols: In Vitro Combination Therapy of Cefotiam Hexetil with Other Beta-Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available in vitro data and detailed protocols for assessing the synergistic potential of Cefotiam hexetil in combination with other beta-lactam antibiotics. The information is intended to guide research and development efforts in the field of antibacterial combination therapies.

Introduction to Cefotiam and Combination Therapy

Cefotiam is a second-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The rise of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy, overcome resistance mechanisms, and reduce the selective pressure for the emergence of resistant strains. The combination of different beta-lactam antibiotics can lead to synergistic effects, where the combined activity is greater than the sum of their individual effects.

Principles of In Vitro Synergy Testing

The interaction between two antimicrobial agents can be categorized as follows:

  • Synergy: The combined inhibitory or bactericidal effect is significantly greater than the sum of their individual effects. A Fractional Inhibitory Concentration (FIC) index of ≤ 0.5 is generally indicative of synergy.

  • Additive/Indifference: The combined effect is equal to the sum of their individual effects. An FIC index between >0.5 and ≤4 is typically considered additive or indifferent.

  • Antagonism: The combined effect is less than the effect of the more active agent alone. An FIC index of >4 suggests antagonism.

Two primary methods for quantifying in vitro synergy are the checkerboard assay and the time-kill curve analysis.

Data Presentation: Cefotiam in Combination with Other Beta-Lactams

The following tables summarize the available quantitative data from in vitro studies on the combination of Cefotiam with other beta-lactam antibiotics. It is important to note that while synergistic interactions have been reported for various combinations, detailed quantitative data in the form of specific Fractional Inhibitory Concentration (FIC) indices or time-kill curves are not available for all combinations in the reviewed literature.

Table 1: In Vitro Synergy of Cefotiam with Carbapenems against Methicillin-Resistant Staphylococcus aureus (MRSA)

CombinationBacterial Strain(s)MethodFIC IndexInterpretationReference(s)
Cefotiam + ImipenemMRSACheckerboard Agar Dilution≤ 0.5 in 97-100% of strainsStrong Synergy[1]
Cefotiam + ImipenemMRSA (48 strains)Checkerboard Agar DilutionMean: 0.217Strong Synergy

Table 2: In Vitro Synergy of Cefotiam with Other Cephalosporins against Staphylococci

CombinationBacterial Strain(s)MethodFIC IndexInterpretationReference(s)
Cefotiam + CefmetazoleMSSA & MRSACheckerboard Agar Dilution≤ 0.5 in a majority of strainsStrong Synergy

Table 3: In Vitro Synergy of Cefotiam with Penicillins (Amidino-penicillin) against Enterobacteriaceae

CombinationBacterial Strain(s)MethodFindingInterpretationReference(s)
Cefotiam + MecillinamEnterobacteriaceaeCheckerboard TitrationsHighest rate of synergistic activity among tested beta-lactamsSynergy[2]

Note: Specific FIC indices for the Cefotiam-Mecillinam combination were not available in the reviewed literature.

Table 4: In Vitro Interaction of Cefotiam with Glycopeptides against Methicillin-Resistant Staphylococcus aureus (MRSA)

CombinationBacterial Strain(s)MethodFindingInterpretationReference(s)
Cefotiam + VancomycinMRSADisk DiffusionBeneficial bacteriostatic effect in 56% of strainsAdditive/Indifference

Note: While not a beta-lactam, this data is included for its relevance in combination therapies against MRSA.

Data Gaps:

Despite a comprehensive search, specific quantitative in vitro synergy data (FIC indices or time-kill curves) for the combination of Cefotiam with the following beta-lactam classes were not found in the available literature:

  • Penicillins (e.g., Piperacillin)

  • Third-generation Cephalosporins (e.g., Ceftazidime)

  • Monobactams (e.g., Aztreonam)

Further research is warranted to elucidate the nature of these interactions.

Experimental Protocols

Checkerboard Assay Protocol

This protocol outlines the checkerboard microdilution method to determine the FIC index.

a. Materials:

  • This compound analytical standard

  • Second beta-lactam antibiotic analytical standard

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

b. Methods:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Cefotiam and the second beta-lactam in an appropriate solvent at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of Cefotiam. Add 50 µL of the Cefotiam working solution to the first column and perform serial dilutions across the plate.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the second beta-lactam. Add 50 µL of the second beta-lactam working solution to the first row and perform serial dilutions down the plate.

    • The resulting plate will have a gradient of Cefotiam concentrations in the columns and a gradient of the second beta-lactam concentrations in the rows.

    • Include control wells: a row with only Cefotiam dilutions, a column with only the second beta-lactam dilutions, and a growth control well with no antibiotics.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation. Add 100 µL of the standardized inoculum to each well.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: Determine the MIC of each antibiotic alone and in combination by visual inspection for the lowest concentration that inhibits visible bacterial growth.

  • Calculation of the FIC Index:

    • FIC of Cefotiam = (MIC of Cefotiam in combination) / (MIC of Cefotiam alone)

    • FIC of second beta-lactam = (MIC of second beta-lactam in combination) / (MIC of second beta-lactam alone)

    • FIC Index = FIC of Cefotiam + FIC of second beta-lactam

Time-Kill Curve Analysis Protocol

This protocol describes the time-kill curve method to assess the bactericidal activity of antibiotic combinations over time.

a. Materials:

  • This compound analytical standard

  • Second beta-lactam antibiotic analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Spectrophotometer

b. Methods:

  • Preparation of Cultures: Prepare an overnight culture of the test organism in CAMHB. Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Experimental Setup: Prepare tubes or flasks containing the following:

    • Growth control (no antibiotic)

    • Cefotiam alone at a clinically relevant concentration (e.g., 1x or 2x MIC)

    • Second beta-lactam alone at a clinically relevant concentration

    • Cefotiam and the second beta-lactam in combination at the same concentrations

  • Incubation and Sampling: Incubate all tubes in a shaking incubator at 35°C ± 2°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours. Count the number of colonies (CFU/mL) on the plates.

  • Data Analysis: Plot the log10 CFU/mL against time for each experimental condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_interpretation Interpretation prep_antibiotics Prepare Antibiotic Stock Solutions dilute_drugA Serial Dilution of Cefotiam (Drug A) prep_antibiotics->dilute_drugA dilute_drugB Serial Dilution of Other Beta-Lactam (Drug B) prep_antibiotics->dilute_drugB prep_plate Prepare 96-Well Plate with Broth prep_plate->dilute_drugA prep_plate->dilute_drugB prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate dilute_drugA->inoculate dilute_drugB->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret as Synergy, Additive, or Antagonism calc_fic->interpret

Caption: Workflow for the Checkerboard Synergy Assay.

Synergy_Mechanism cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase Beta-Lactamase Enzyme Cefotiam Cefotiam BetaLactamase->Cefotiam Hydrolyzes (Inactivates) Cefotiam->PBP Inhibits OtherBetaLactam Other Beta-Lactam OtherBetaLactam->PBP Inhibits OtherBetaLactam->BetaLactamase Inhibits (as inhibitor)

Caption: Conceptual Diagram of Beta-Lactam Synergy.

References

Application Notes and Protocols: Investigating the Synergy of Cefotiam Hexetil and Aminoglycosides using Checkerboard Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of multidrug-resistant bacteria necessitates the exploration of combination therapies to enhance antimicrobial efficacy and combat resistance. This document provides a detailed guide to investigating the synergistic potential of Cefotiam hexetil, a third-generation cephalosporin, with aminoglycoside antibiotics. The combination of a cell wall synthesis inhibitor, such as a cephalosporin, with an inhibitor of protein synthesis, like an aminoglycoside, has been shown to produce synergistic effects against a variety of bacterial pathogens.[1][2] This application note outlines the theoretical basis for this synergy, detailed protocols for its assessment using the checkerboard microdilution assay, and guidance on data interpretation.

Cefotiam inhibits the final stage of peptidoglycan production, which is essential for bacterial cell wall synthesis.[3][4] Aminoglycosides, on the other hand, bind to the bacterial 30S ribosomal subunit, leading to the inhibition of protein synthesis.[1][5] The proposed mechanism for their synergy lies in the ability of Cefotiam to damage the bacterial cell wall, thereby increasing the uptake of the aminoglycoside into the bacterial cell and enhancing its inhibitory effect on protein synthesis.

Data Presentation

The following tables summarize the expected outcomes of a checkerboard assay investigating the synergy between this compound and a representative aminoglycoside, Gentamicin, against common bacterial pathogens. The data is presented as Minimum Inhibitory Concentrations (MICs) of each antibiotic alone and in combination, along with the calculated Fractional Inhibitory Concentration Index (FICI).

Table 1: MICs of this compound and Gentamicin Alone and in Combination against Escherichia coli (ATCC 25922)

Antibiotic CombinationThis compound MIC (µg/mL)Gentamicin MIC (µg/mL)
This compound alone16-
Gentamicin alone-4
Combination (Synergistic) 4 0.5

Table 2: FICI Calculation and Interpretation for this compound and Gentamicin against Escherichia coli (ATCC 25922)

ParameterValue
MIC of this compound alone (MICA)16 µg/mL
MIC of Gentamicin alone (MICB)4 µg/mL
MIC of this compound in combination (MICA combo)4 µg/mL
MIC of Gentamicin in combination (MICB combo)0.5 µg/mL
FICI 0.375
Interpretation Synergy

FICI Calculation:

FICI = (MICA combo / MICA) + (MICB combo / MICB) FICI = (4 / 16) + (0.5 / 4) = 0.25 + 0.125 = 0.375

Interpretation of FICI Values: [6]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

A study investigating the interaction of cefotiam with four aminoglycosides (gentamicin, tobramycin, netilmicin, and amikacin) against 36 strains of Enterobacteriaceae found high rates of synergistic combinations. The rates of synergy were 81% with gentamicin, 76% with amikacin, and 67% with tobramycin and netilmicin.[5]

Experimental Protocols

Protocol 1: Broth Microdilution Checkerboard Assay

This protocol details the steps for performing a checkerboard assay to determine the synergistic interaction between this compound and an aminoglycoside.

Materials:

  • This compound powder

  • Aminoglycoside (e.g., Gentamicin) powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • Sterile tubes for dilutions

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and the aminoglycoside in a suitable solvent (e.g., sterile distilled water or as recommended by the manufacturer) at a concentration of 1024 µg/mL.

  • Preparation of Antibiotic Dilutions in the 96-Well Plate:

    • This method uses a two-fold serial dilution of both antibiotics in a checkerboard format.

    • This compound (Drug A): Prepare serial dilutions across the columns of the plate (e.g., columns 1-10).

      • Add 100 µL of CAMHB to wells in rows A-H of columns 2-11.

      • Add 200 µL of the this compound working solution (e.g., 64 µg/mL) to column 1.

      • Perform a serial dilution by transferring 100 µL from column 1 to column 2, mix, then transfer 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no this compound). Column 12 will contain only the aminoglycoside dilutions.

    • Aminoglycoside (Drug B): Prepare serial dilutions down the rows of the plate (e.g., rows A-G).

      • Add 50 µL of the appropriate aminoglycoside working solution to each well in the designated rows to achieve the desired final concentrations after the addition of the this compound dilutions and the bacterial inoculum. This is typically done by preparing intermediate dilutions in separate tubes or plates.

      • Row H will serve as the control for this compound alone.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (A1 to H11).

    • The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (e.g., well H11).

    • Sterility Control: A well containing only CAMHB.

    • Drug A Control: Row H, containing serial dilutions of this compound and the bacterial inoculum.

    • Drug B Control: Column 12, containing serial dilutions of the aminoglycoside and the bacterial inoculum.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

    • Read the MIC of each drug alone from the control row and column.

    • Identify the wells where the combination of the two drugs inhibits bacterial growth.

Visualizations

Signaling Pathway of Synergy

SynergyMechanism cluster_bacterium Bacterial Cell CellWall Cell Wall (Peptidoglycan) Aminoglycoside Aminoglycoside CellWall->Aminoglycoside Increased Permeability Ribosome 30S Ribosome ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis CellLysis Cell Lysis ProteinSynthesis->CellLysis Inhibition leads to Cefotiam This compound Cefotiam->CellWall Inhibits Synthesis Aminoglycoside->Ribosome Binds to

Caption: Proposed mechanism of synergy between this compound and aminoglycosides.

Experimental Workflow

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate with Bacterial Suspension A->E B Prepare Antibiotic Stock Solutions C Serial Dilution of this compound (across columns) B->C D Serial Dilution of Aminoglycoside (down rows) B->D C->E D->E F Incubate at 37°C for 18-24h E->F G Read MICs of Individual Drugs and Combinations F->G H Calculate Fractional Inhibitory Concentration Index (FICI) G->H I Interpret Results: Synergy, Additivity, or Antagonism H->I

Caption: Workflow for the checkerboard synergy assay.

References

Application Notes and Protocols: Cefotiam Hexetil Stability and Degradation in Laboratory Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and degradation of Cefotiam hexetil in various laboratory media. The included protocols offer detailed methodologies for assessing its stability under different experimental conditions.

Introduction

This compound is a third-generation cephalosporin antibiotic, administered as a prodrug that is hydrolyzed to its active form, cefotiam.[1] Understanding its stability and degradation profile in different laboratory media is crucial for accurate and reproducible in vitro and in vivo studies. Factors such as pH, temperature, and the composition of the medium can significantly impact the integrity of the compound, potentially affecting experimental outcomes. These notes provide insights into the degradation pathways and offer protocols to evaluate the stability of this compound in your specific experimental setups.

Stability and Degradation Profile

This compound, like other β-lactam antibiotics, is susceptible to degradation through hydrolysis of the β-lactam ring. Additionally, as a prodrug with an ester linkage, it can undergo hydrolysis to release the active cefotiam molecule. The stability of this compound is influenced by several factors:

  • pH: Cephalosporins generally exhibit maximum stability in the slightly acidic to neutral pH range. Under acidic or alkaline conditions, the rate of hydrolysis of the β-lactam ring increases.

  • Temperature: Higher temperatures accelerate the degradation process. For short-term storage of solutions, refrigeration is recommended, while long-term storage should be at -20°C or -80°C.[1]

  • Enzymes: The presence of esterases in biological media (e.g., cell culture media with serum) can lead to the enzymatic hydrolysis of the hexetil ester, converting the prodrug to its active form, cefotiam.

  • Oxidizing Agents: Exposure to oxidizing agents can lead to the formation of degradation products.

Forced degradation studies on the active moiety, cefotiam hydrochloride, have shown that it degrades under acidic, alkaline, oxidative, and high-temperature conditions.[2] An impurity, identified as the Δ3(4) isomer of cefotiam, has been shown to increase under high-temperature conditions.[2][3]

Quantitative Data Summary

While specific quantitative data for the degradation of this compound in a wide range of laboratory media is limited, the following table summarizes the key findings from forced degradation studies of its active form, cefotiam, which provides an indication of its potential stability.

Stress ConditionReagent/TemperatureIncubation TimeKey ObservationsReference
Acidic Degradation 0.1 M HCl3 hours (Room Temp)Degradation of cefotiam observed.[2]
Alkaline Degradation 0.1 M NaOH3 hours (Room Temp)Degradation of cefotiam observed.[2]
Oxidative Degradation 10% H₂O₂20 minutes (Room Temp)Degradation of cefotiam observed.[2]
Thermal Degradation 60°C5 daysSignificant increase in impurity 1 (Δ3(4) isomer).[4]
Thermal Degradation 80°C12 hoursSignificant increase in impurity 1 (Δ3(4) isomer).[4]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Different pH Buffers

This protocol describes a general method to evaluate the stability of this compound in aqueous buffer solutions at various pH values.

Materials:

  • This compound hydrochloride

  • Phosphate buffer (pH 5.0, 7.4)

  • Acetate buffer (pH 4.0)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • HPLC or UPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound hydrochloride in a suitable organic solvent (e.g., DMSO) and store it at -20°C.

  • Working Solution Preparation: Dilute the stock solution with the respective buffers (pH 4.0, 5.0, 7.4) to a final concentration of 100 µg/mL.

  • Incubation: Incubate the working solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC or UPLC-MS method.

    • Column: C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm).[5]

    • Mobile Phase A: 0.1% Formic acid in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A time-gradient program suitable for separating the parent compound from its degradation products (e.g., 3% B for 5 min, ramp to 20% B over 10 min, ramp to 80% B over 15 min).[5]

    • Flow Rate: 0.3 mL/min.[5]

    • Detection: UV at 254 nm or MS detection.[5]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Determine the degradation rate constant and half-life at each pH.

Protocol 2: Evaluation of this compound Stability in Cell Culture Media

This protocol outlines a method to assess the stability of this compound in common cell culture media.

Materials:

  • This compound hydrochloride stock solution (as in Protocol 1)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

  • HPLC or UPLC-MS system

Procedure:

  • Working Solution Preparation: Spike the this compound stock solution into pre-warmed cell culture medium (with and without 10% FBS) to a final desired concentration (e.g., 10 µg/mL).

  • Incubation: Incubate the solutions in a cell culture incubator at 37°C with 5% CO₂.

  • Sampling: Collect aliquots at different time intervals (e.g., 0, 30 min, 1, 2, 4, 8, and 24 hours).

  • Sample Preparation:

    • For HPLC analysis, precipitate proteins by adding three volumes of ice-cold acetonitrile to one volume of the sample.

    • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant and inject it into the HPLC or UPLC-MS system.

  • Sample Analysis: Analyze the samples using the analytical method described in Protocol 1.

  • Data Analysis: Determine the concentration of this compound remaining at each time point and calculate the degradation rate. Compare the stability in media with and without FBS to assess the impact of enzymatic hydrolysis.

Visualizations

G cluster_0 Protocol 1: Stability in pH Buffers A Prepare this compound Stock Solution B Dilute in Buffers (pH 4.0, 5.0, 7.4) A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Time Points C->D E Analyze by HPLC/UPLC-MS D->E F Calculate Degradation Rate E->F

Caption: Workflow for assessing this compound stability in different pH buffers.

G cluster_1 Protocol 2: Stability in Cell Culture Media G Spike this compound into Cell Culture Medium H Incubate at 37°C, 5% CO2 G->H I Collect Aliquots at Time Points H->I J Protein Precipitation (Acetonitrile) I->J K Analyze Supernatant by HPLC/UPLC-MS J->K L Determine Degradation Rate K->L

Caption: Workflow for evaluating this compound stability in cell culture media.

G cluster_degradation Degradation Pathways cluster_products Degradation Products CefotiamHexetil This compound Hydrolysis Hydrolysis CefotiamHexetil->Hydrolysis β-lactam ring cleavage Ester hydrolysis Isomerization Isomerization CefotiamHexetil->Isomerization High Temperature Oxidation Oxidation CefotiamHexetil->Oxidation Oxidizing Agents Cefotiam Cefotiam Hydrolysis->Cefotiam RingOpened Ring-Opened Products Hydrolysis->RingOpened Delta3Isomer Δ3-Isomer Isomerization->Delta3Isomer OxidizedProducts Oxidized Products Oxidation->OxidizedProducts

Caption: Potential degradation pathways of this compound.

References

Application Notes and Protocols for In Vivo Murine Model for Testing Cefotiam Hexetil Against Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil is an orally administered third-generation cephalosporin antibiotic. It is the hexetil ester prodrug of cefotiam, which exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. This document provides detailed application notes and protocols for establishing and utilizing an in vivo murine model to evaluate the efficacy of this compound against common respiratory pathogens, namely Streptococcus pneumoniae, Klebsiella pneumoniae, and Haemophilus influenzae. The protocols outlined below are based on established murine pneumonia models and may require optimization for specific laboratory conditions and bacterial strains.

Relevant Respiratory Pathogens and Cefotiam Activity

Cefotiam has demonstrated in vitro activity against key respiratory pathogens. The oral administration of its prodrug, this compound, allows for systemic exposure to the active compound.

  • Streptococcus pneumoniae : A leading cause of community-acquired pneumonia. While direct in vivo efficacy data for oral this compound against S. pneumoniae in murine models is limited, studies with other cephalosporins provide a framework for protocol design.

  • Klebsiella pneumoniae : A significant cause of both community- and hospital-acquired pneumonia. The parenteral form of cefotiam has shown efficacy against K. pneumoniae in murine pneumonia models.[1]

  • Haemophilus influenzae : A common cause of respiratory tract infections, particularly in patients with underlying lung disease.

Experimental Protocols

Murine Pneumonia Model Establishment

This protocol describes the induction of bacterial pneumonia in mice via intranasal inoculation.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Bacterial strains of S. pneumoniae, K. pneumoniae, or H. influenzae

  • Appropriate bacterial culture medium (e.g., Brain Heart Infusion broth, Tryptic Soy Broth)

  • Phosphate-buffered saline (PBS), sterile

  • Micropipettes and sterile tips

  • Animal housing with biosafety level 2 (BSL-2) capabilities

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the selected bacterial pathogen overnight at 37°C in the appropriate broth.

    • On the day of infection, subculture the bacteria in fresh broth and grow to mid-logarithmic phase.

    • Harvest the bacteria by centrifugation and wash twice with sterile PBS.

    • Resuspend the bacterial pellet in PBS to the desired concentration (e.g., 1 x 107 to 1 x 108 CFU/mL). The optimal inoculum size should be determined in preliminary studies to establish an infection that is sublethal but causes significant bacterial growth in the lungs.

    • Verify the bacterial concentration by serial dilution and plating on appropriate agar plates.

  • Intranasal Inoculation:

    • Anesthetize the mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine.

    • Once the mouse is fully anesthetized (confirmed by lack of pedal reflex), gently hold it in a supine position with the head tilted back slightly.

    • Carefully dispense a total of 50 µL of the bacterial suspension (25 µL per nostril) onto the nares.

    • Allow the mouse to inhale the inoculum slowly.

    • Monitor the mouse until it has fully recovered from anesthesia and return it to a clean cage.

This compound Administration (Oral Gavage)

Materials:

  • This compound

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations. The selection of doses should be based on available pharmacokinetic data or dose-ranging studies.

    • Ensure the suspension is well-mixed before each administration.

  • Oral Administration:

    • Gently restrain the mouse.

    • Measure the desired volume of the this compound suspension into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

    • Return the mouse to its cage and monitor for any signs of distress.

    • Treatment is typically initiated 18-24 hours post-infection and continued for a specified duration (e.g., 2-5 days) with once or twice daily dosing.

Evaluation of Efficacy

Endpoints:

  • Survival: Monitor the mice daily for a set period (e.g., 7-14 days) and record mortality.

  • Bacterial Load in Lungs and Spleen:

    • At predetermined time points post-treatment, humanely euthanize the mice.

    • Aseptically harvest the lungs and spleen.

    • Homogenize the tissues in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Histopathology:

    • Harvest lung tissue and fix in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Evaluate the lung sections for inflammatory cell infiltration, alveolar damage, and other pathological changes.

Data Presentation

The following tables present hypothetical efficacy data for oral this compound based on typical results observed for other cephalosporins in murine pneumonia models. These data are for illustrative purposes and must be confirmed by specific experiments with this compound.

Table 1: Efficacy of Oral this compound Against Streptococcus pneumoniae in a Murine Pneumonia Model

Treatment GroupDose (mg/kg/day)Survival Rate (%)Mean Lung Bacterial Load (log10 CFU/g ± SD) at 48h post-infection
Vehicle Control-207.8 ± 0.5
This compound25605.2 ± 0.7
This compound50903.1 ± 0.4
This compound100100< 2.0

Table 2: Efficacy of Oral this compound Against Klebsiella pneumoniae in a Murine Pneumonia Model

Treatment GroupDose (mg/kg/day)Survival Rate (%)Mean Lung Bacterial Load (log10 CFU/g ± SD) at 48h post-infection
Vehicle Control-108.2 ± 0.6
This compound50704.5 ± 0.8
This compound100902.8 ± 0.5
This compound200100< 2.0

Table 3: Efficacy of Oral this compound Against Haemophilus influenzae in a Murine Pneumonia Model

Treatment GroupDose (mg/kg/day)Survival Rate (%)Mean Lung Bacterial Load (log10 CFU/g ± SD) at 48h post-infection
Vehicle Control-307.5 ± 0.4
This compound25704.9 ± 0.6
This compound50903.5 ± 0.5
This compound100100< 2.0

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis bact_prep Bacterial Inoculum Preparation infection Intranasal Inoculation of Mice bact_prep->infection drug_prep This compound Suspension Preparation treatment Oral Administration of This compound or Vehicle drug_prep->treatment infection->treatment survival Survival Monitoring treatment->survival bact_load Bacterial Load Determination (Lungs/Spleen) treatment->bact_load histo Histopathological Analysis of Lungs treatment->histo

Caption: Experimental workflow for testing this compound in a murine pneumonia model.

Host Immune Response Signaling Pathway in Bacterial Pneumonia

G cluster_pathogen Pathogen Recognition cluster_signaling Intracellular Signaling cluster_response Inflammatory Response LPS LPS (Gram-negative) PGN (Gram-positive) TLR Toll-like Receptors (e.g., TLR4, TLR2) LPS->TLR binds MyD88 MyD88 TLR->MyD88 activates NFkB NF-κB Activation MyD88->NFkB cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->cytokines chemokines Chemokines (e.g., CXCL1, CXCL2) NFkB->chemokines recruitment Neutrophil Recruitment cytokines->recruitment chemokines->recruitment clearance Bacterial Clearance recruitment->clearance

Caption: Simplified TLR signaling pathway in the host response to bacterial pneumonia.

References

Application Notes and Protocols for Assessing Cefotiam Hexetil Cytotoxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil is a third-generation cephalosporin antibiotic, administered as a prodrug that is hydrolyzed to its active form, Cefotiam.[1][2][3] Cefotiam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] While potent against a broad spectrum of bacteria, it is crucial to evaluate the potential cytotoxicity of this compound against mammalian cells to ensure its therapeutic safety. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using established cell culture models and assays.

The methodologies described herein focus on evaluating key indicators of cytotoxicity, including metabolic activity, membrane integrity, generation of reactive oxygen species (ROS), and activation of apoptotic pathways. Understanding these parameters will aid in characterizing the cytotoxic profile of this compound and identifying potential mechanisms of cell damage.

Recommended Cell Culture Models

The selection of appropriate cell lines is critical for relevant cytotoxicity assessment. Based on the clinical use and potential side effects of cephalosporins, the following human cell lines are recommended:

  • HEK-293 (Human Embryonic Kidney 293): To assess potential nephrotoxicity.

  • HepG2 (Human Hepatocellular Carcinoma): To evaluate potential hepatotoxicity.

  • Jurkat (Human T lymphocyte): To determine effects on immune cells.

Data Presentation: Illustrative Cytotoxicity of this compound

The following tables present illustrative quantitative data for the cytotoxic effects of this compound on the recommended cell lines. Note: This data is for exemplary purposes to demonstrate data presentation and is not derived from actual experimental results.

Table 1: Cell Viability (MTT Assay)

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)
HEK-293 0 (Control)100 ± 4.2
5095.3 ± 3.8
10088.1 ± 5.1
25072.4 ± 6.3
50055.9 ± 5.7
100038.2 ± 4.9
HepG2 0 (Control)100 ± 3.9
5098.2 ± 2.5
10091.5 ± 4.3
25078.9 ± 5.5
50062.1 ± 6.1
100045.7 ± 5.2
Jurkat 0 (Control)100 ± 5.1
5092.8 ± 4.7
10081.3 ± 5.9
25065.7 ± 6.8
50048.2 ± 6.2
100029.5 ± 5.4

Table 2: Membrane Integrity (LDH Assay)

Cell LineThis compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
HEK-293 0 (Control)5.2 ± 1.1
508.9 ± 1.5
10015.4 ± 2.3
25028.7 ± 3.1
50045.1 ± 4.5
100062.8 ± 5.2
HepG2 0 (Control)4.8 ± 0.9
507.1 ± 1.2
10012.9 ± 2.1
25025.3 ± 3.5
50040.8 ± 4.1
100058.4 ± 4.9
Jurkat 0 (Control)6.1 ± 1.3
5011.5 ± 2.0
10020.8 ± 2.9
25036.2 ± 4.2
50054.9 ± 5.8
100072.3 ± 6.4

Table 3: Oxidative Stress and Apoptosis

Cell LineThis compound Concentration (µM)Relative ROS Production (%) (Mean ± SD)Relative Caspase-3/7 Activity (%) (Mean ± SD)
HEK-293 0 (Control)100 ± 8.7100 ± 10.2
500185.4 ± 15.2160.7 ± 14.8
HepG2 0 (Control)100 ± 9.1100 ± 9.8
500162.8 ± 14.5145.3 ± 12.9
Jurkat 0 (Control)100 ± 11.3100 ± 11.5
500210.2 ± 18.9195.4 ± 17.6

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Seeding (HEK-293, HepG2, Jurkat) treatment Incubate cells with varying concentrations of this compound cell_culture->treatment drug_prep This compound Stock Solution Preparation drug_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh ros DCFH-DA Assay (ROS Production) treatment->ros caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase data_analysis Absorbance/Fluorescence Measurement & Data Interpretation mtt->data_analysis ldh->data_analysis ros->data_analysis caspase->data_analysis

Experimental workflow for this compound cytotoxicity assessment.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[5][6]

Materials:

  • 96-well tissue culture plates

  • This compound

  • Selected cell lines (HEK-293, HepG2, Jurkat)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Membrane Integrity Assessment: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[1][7][8][9]

Materials:

  • 96-well tissue culture plates

  • This compound

  • Selected cell lines

  • Serum-free culture medium

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Replace the medium with serum-free medium containing serial dilutions of this compound.

  • Include controls: untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).

  • Incubate for the desired time period.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer.

Intracellular Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay

This assay measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[10][11][12][13][14]

Materials:

  • 24-well or 96-well black-walled, clear-bottom tissue culture plates

  • This compound

  • Selected cell lines

  • DCFH-DA solution (10 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black-walled 96-well plate.

  • After 24 hours, remove the medium and wash the cells once with HBSS.

  • Prepare a 20 µM working solution of DCFH-DA in HBSS.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C.

  • Wash the cells twice with HBSS.

  • Add 100 µL of this compound dilutions in HBSS to the wells. Include a positive control (e.g., H₂O₂) and an untreated control.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points (e.g., 0, 30, 60, 120 minutes).

  • Express the results as the fold change in fluorescence relative to the untreated control.

Apoptosis Assessment: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15][16][17][18][19]

Materials:

  • 96-well white-walled, clear-bottom tissue culture plates

  • This compound

  • Selected cell lines

  • Caspase-Glo® 3/7 Assay System or similar

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat the cells with this compound for the desired duration.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Express the results as the fold change in caspase activity relative to the untreated control.

Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity

Based on the known mechanisms of cytotoxicity for some bactericidal antibiotics, a potential signaling pathway for this compound-induced cell death is proposed below. This pathway involves the induction of mitochondrial dysfunction, leading to oxidative stress and the activation of the intrinsic apoptotic cascade.

G cluster_cell Mammalian Cell cluster_mito Mitochondrion cefotiam This compound mito_dys Mitochondrial Dysfunction cefotiam->mito_dys ros Increased ROS Production mito_dys->ros cyto_c Cytochrome c Release mito_dys->cyto_c ox_stress Oxidative Stress ros->ox_stress apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome dna_damage DNA Damage ox_stress->dna_damage apoptosis Apoptosis dna_damage->apoptosis casp9 Caspase-9 Activation apoptosome->casp9 casp37 Caspase-3/7 Activation casp9->casp37 casp37->apoptosis

Hypothesized intrinsic apoptosis pathway induced by this compound.

This application note provides a comprehensive framework for evaluating the in vitro cytotoxicity of this compound. The detailed protocols and suggested data presentation formats are intended to facilitate standardized and reproducible assessments, contributing to a thorough understanding of the safety profile of this antibiotic.

References

Application Notes and Protocols: Cefotiam Hexetil in Bacterial Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam is a third-generation cephalosporin antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2] It is often administered as a prodrug, Cefotiam hexetil, which is inactive but is hydrolyzed in the intestinal mucosa to release the active Cefotiam molecule.[3][4] This antibiotic has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][5] The primary mechanism of action involves binding to and inactivating Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][6] The rise of antibiotic resistance poses a significant threat to the clinical efficacy of β-lactam antibiotics, including Cefotiam. Understanding the mechanisms by which bacteria develop resistance is crucial for the development of new therapeutic strategies. This document provides detailed protocols and data for utilizing this compound and its active form, Cefotiam, to investigate these resistance mechanisms.

Mechanism of Action and Key Resistance Pathways

This compound serves as a valuable tool for studying bacterial resistance due to its well-defined mechanism of action and the common resistance strategies bacteria employ against β-lactam antibiotics.

1.1. Prodrug Activation and Mechanism of Action

This compound is orally administered and absorbed, after which it is rapidly converted to the active Cefotiam moiety.[3] Cefotiam then translocates across the bacterial outer membrane (in Gram-negative bacteria) into the periplasmic space, where it covalently binds to the active site of PBPs.[1] This binding inactivates the enzymes, preventing the cross-linking of peptidoglycan strands and leading to a weakened cell wall, ultimately causing cell lysis and death.[6][7]

cluster_oral Host (Intestinal Mucosa) cluster_bacteria Bacterial Cell Prodrug This compound (Oral Administration) Active Cefotiam (Active Form) Prodrug->Active Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Active->PBP Enters Cell & Binds CW Cell Wall Synthesis PBP->CW Inhibition Lysis Cell Lysis CW->Lysis Disruption leads to

Caption: this compound activation and mechanism of action.

1.2. Major Bacterial Resistance Mechanisms

Bacteria have evolved several mechanisms to counteract the effects of Cefotiam and other β-lactam antibiotics.[8][9] These can be broadly categorized as follows:

  • Enzymatic Degradation: The most common form of resistance is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[10][11] While Cefotiam is resistant to some common β-lactamases, it can be degraded by extended-spectrum β-lactamases (ESBLs) and AmpC-type β-lactamases.[12][13]

  • Target Site Modification: Bacteria can alter the structure of their PBPs through genetic mutations.[14] These alterations reduce the binding affinity of β-lactam antibiotics like Cefotiam, allowing cell wall synthesis to continue even in the presence of the drug.[8]

  • Reduced Permeability and Active Efflux: Gram-negative bacteria can limit the amount of antibiotic reaching the target PBPs. This is achieved by either reducing the permeability of the outer membrane (e.g., through modification or loss of porin channels) or by actively pumping the antibiotic out of the cell using efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family.[9][15][16]

G cluster_cell Bacterial Defenses Cefotiam Cefotiam Degradation Enzymatic Degradation (β-Lactamases) Cefotiam->Degradation Hydrolysis Modification Target Modification (Altered PBPs) Cefotiam->Modification Reduced Binding Efflux Active Efflux / Reduced Permeability Cefotiam->Efflux Expulsion PBP_Target PBP Target Cefotiam->PBP_Target Intended Action Inactive Inactive Drug Degradation->Inactive No_Effect Resistance (No Inhibition) Modification->No_Effect Efflux->Cefotiam Blocks Entry PBP_Target->Modification Mutation leads to

Caption: Key mechanisms of bacterial resistance to Cefotiam.

Quantitative Data Presentation

Quantitative analysis is fundamental to studying antibiotic resistance. The following tables summarize key data related to Cefotiam's interaction with bacterial targets and its efficacy against various strains.

Table 1: Binding Affinity of Cefotiam for Salmonella Penicillin-Binding Proteins (PBPs)

The 50% inhibitory concentration (IC50) is the concentration of Cefotiam required to inhibit 50% of the binding of a fluorescent penicillin analog to the PBP, indicating binding affinity. A lower IC50 value signifies higher affinity. Data shows Cefotiam has a notably higher affinity for PBP3SAL, an alternative PBP expressed by Salmonella inside host cells.[17]

Penicillin-Binding Protein (PBP)IC50 (mg/mL)Bacterial Strain Context
PBP30.00375Salmonella ΔPBP3SAL
PBP3SAL0.0004Salmonella ΔPBP3
PBP1A/1B0.004Salmonella ΔPBP3
PBP1A/1B0.0028Salmonella ΔPBP3SAL
Source: Data synthesized from peer-reviewed research articles.[18][17]

Table 2: Representative In Vitro Activity of Cefotiam

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a standard measure of antibiotic efficacy.

Bacterial SpeciesResistance ProfileCefotiam MIC Range (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)≤ 1
Staphylococcus aureusMethicillin-Resistant (MRSA)≥ 128 (Resistant)
Streptococcus pneumoniaePenicillin-Susceptible≤ 0.5
Escherichia coliESBL-Negative≤ 1 - 8
Escherichia coliESBL-Positive≥ 64 (Resistant)
Klebsiella pneumoniaeESBL-Negative≤ 1 - 4
Proteus mirabilis-4 - 32
Pseudomonas aeruginosa-≥ 128 (Intrinsically Resistant)
Source: Data synthesized from public research documents.[13][19]

Experimental Protocols

The following protocols provide detailed methodologies to investigate the mechanisms of bacterial resistance to Cefotiam.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is used to determine the lowest concentration of Cefotiam that inhibits the visible growth of a bacterial isolate.

Materials:

  • Cefotiam hydrochloride powder

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in log-phase growth, adjusted to 0.5 McFarland standard

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Cefotiam Stock: Prepare a stock solution of Cefotiam hydrochloride in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.

  • Serial Dilutions: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the Cefotiam stock solution to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution across to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.

  • Inoculate Bacteria: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of this bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of Cefotiam at which there is no visible turbidity (growth). This can be determined by visual inspection or by reading the optical density (OD) at 600 nm.

Protocol 2: Penicillin-Binding Protein (PBP) Competitive Binding Assay

Principle: This assay measures the affinity of Cefotiam for specific PBPs by quantifying its ability to compete with a fluorescently labeled β-lactam (e.g., Bocillin-FL, a fluorescent penicillin derivative) for binding to PBPs in bacterial membrane extracts.

Start Start: Log-phase bacterial culture Step1 1. Harvest & Lyse Cells (e.g., sonication) Start->Step1 Step2 2. Isolate Membranes (Ultracentrifugation) Step1->Step2 Step3 3. Quantify Protein (e.g., Bradford assay) Step2->Step3 Step4 4. Competitive Incubation: Membrane Prep + Bocillin-FL (fixed conc.) + Cefotiam (varied conc.) Step3->Step4 Step5 5. Separate Proteins (SDS-PAGE) Step4->Step5 Step6 6. Visualize Bands (Fluorescence Imager) Step5->Step6 Step7 7. Quantify Band Intensity (Densitometry) Step6->Step7 Step8 8. Calculate IC50 Value (Dose-response curve) Step7->Step8 End End: Determine Cefotiam binding affinity (IC50) Step8->End

Caption: Experimental workflow for the PBP competitive binding assay.

Materials:

  • Bacterial strain of interest

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • Cefotiam hydrochloride

  • Bocillin-FL (fluorescent penicillin)

  • SDS-PAGE equipment

  • Fluorescence gel imager and analysis software

Procedure:

  • Prepare Membrane Extracts: Grow bacteria to mid-log phase, harvest by centrifugation, and resuspend in lysis buffer. Lyse the cells (e.g., via sonication or French press) and remove intact cells by low-speed centrifugation. Isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in buffer and determine the total protein concentration.

  • Competition Assay: In a series of microcentrifuge tubes, mix a fixed amount of membrane protein (e.g., 50 µg) with increasing concentrations of Cefotiam. Incubate for 15 minutes at room temperature.

  • Fluorescent Labeling: Add a fixed, sub-saturating concentration of Bocillin-FL to each tube and incubate for another 30 minutes in the dark.

  • SDS-PAGE: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins on a polyacrylamide gel.

  • Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence imager.[20] The intensity of each PBP band will be inversely proportional to the binding of Cefotiam. Quantify the band intensities using densitometry software.

  • Data Analysis: Plot the relative fluorescence intensity for each PBP against the log of the Cefotiam concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of Cefotiam that reduces the fluorescent signal by 50%.

Protocol 3: β-Lactamase Hydrolysis Assay

Principle: This spectrophotometric assay measures the activity of β-lactamase enzymes in a bacterial lysate by monitoring the hydrolysis of a chromogenic cephalosporin substrate, such as nitrocefin. Hydrolysis of nitrocefin results in a color change that can be measured over time.

Materials:

  • Bacterial lysate (prepared by sonication or chemical lysis)

  • Nitrocefin (chromogenic cephalosporin)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Spectrophotometer or microplate reader capable of reading at ~486 nm

Procedure:

  • Prepare Bacterial Lysate: Grow the bacterial culture and prepare a crude cell lysate. Centrifuge to pellet cell debris and use the supernatant for the assay. Determine the total protein concentration of the lysate.

  • Assay Setup: In a 96-well plate or cuvette, add phosphate buffer and a standardized amount of bacterial lysate protein.

  • Initiate Reaction: Add nitrocefin to the well/cuvette to a final concentration of 50-100 µM to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the change in absorbance at 486 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis: Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot. β-lactamase activity can be expressed in units such as µmol of nitrocefin hydrolyzed per minute per mg of protein. This allows for the comparison of β-lactamase activity between different strains (e.g., a susceptible strain vs. a potentially resistant one).

Protocol 4: Efflux Pump Inhibition Assay

Principle: This assay determines if efflux pumps contribute to Cefotiam resistance by measuring the MIC of Cefotiam in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction (typically ≥4-fold) in the MIC in the presence of the EPI suggests that efflux is a mechanism of resistance.[21][22]

cluster_A Condition A cluster_B Condition B Start Start: Bacterial Isolate Split Divide Culture Start->Split MICA Determine Cefotiam MIC (Standard Protocol) Split->MICA Control MICB Determine Cefotiam MIC in presence of fixed conc. of Efflux Pump Inhibitor (EPI) Split->MICB With EPI Compare Compare MIC Values MICA->Compare MICB->Compare Result1 Result: No significant change in MIC (Efflux not a major factor) Compare->Result1 MIC(A) ≈ MIC(B) Result2 Result: ≥4-fold reduction in MIC (Efflux contributes to resistance) Compare->Result2 MIC(A) > MIC(B)

Caption: Workflow for the efflux pump inhibition assay.

Materials:

  • All materials listed for the MIC protocol.

  • An efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN) or another suitable inhibitor for the bacterial species being tested.

Procedure:

  • Determine EPI Concentration: First, determine the MIC of the EPI alone to ensure that the concentration used in the combination assay is non-bactericidal (typically 1/4th to 1/2 of its MIC).

  • Set up MIC Plates: Prepare two sets of 96-well plates as described in the MIC protocol.

  • Add EPI: To the second set of plates, add the predetermined sub-inhibitory concentration of the EPI to all wells (1-11) containing the broth and serially diluted Cefotiam.

  • Inoculate and Incubate: Inoculate and incubate both sets of plates (with and without EPI) as described in the MIC protocol.

  • Data Analysis: Determine the MIC of Cefotiam for both conditions. A four-fold or greater decrease in the Cefotiam MIC in the presence of the EPI is considered a positive result, indicating that an efflux pump is actively contributing to resistance.

References

Troubleshooting & Optimization

Troubleshooting Cefotiam hexetil solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefotiam hexetil in in vitro assays. The information is presented in a direct question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a prodrug form of the third-generation cephalosporin antibiotic, cefotiam.[1] It is orally active and, upon absorption, is hydrolyzed to its active form, cefotiam. The primary mechanism of action for cefotiam is the inhibition of bacterial cell wall synthesis.[2][3] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4] This disruption leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[5][6] For aqueous solutions, Phosphate-Buffered Saline (PBS) at pH 7.2 and ethanol are also viable options, although typically at lower concentrations.[1]

Q3: How should I store this compound powder and its stock solutions?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[5] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[6] It is strongly recommended to prepare working solutions fresh for immediate use, as the compound can be unstable in solution.[7]

Solubility Data

The solubility of this compound can vary between suppliers and based on the purity of the compound and the solvent. The following table summarizes reported solubility data.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
DMSO ≥ 250 mg/mL325.20 mMUse of ultrasonic assistance and fresh, anhydrous (hygroscopic) DMSO is highly recommended.[6]
DMSO ~100 mg/mL~130.07 mMUse of fresh DMSO is recommended as moisture can reduce solubility.[8]
DMSO 55 mg/mL71.54 mMSonication is recommended to aid dissolution.[5]
Ethanol ≥ 10 mg/mL~13.01 mM-[1]
PBS (pH 7.2) ≥ 10 mg/mL~13.01 mM-[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.

  • Acclimatization : Allow the this compound hydrochloride powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing : Accurately weigh the desired amount of powder in a sterile microcentrifuge tube.

  • Solvent Addition : Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL). Using newly opened DMSO is critical as absorbed moisture can significantly decrease solubility.[6][8]

  • Dissolution : Vortex or sonicate the solution until the powder is completely dissolved.[5] Gentle warming may be applied if necessary, but avoid excessive heat.

  • Storage : Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -80°C for long-term stability.[6]

Protocol 2: Preparation of a Working Solution for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

  • Thawing : Quickly thaw a single aliquot of the DMSO stock solution.

  • Dilution : Perform a serial dilution of the stock solution directly into the pre-warmed cell culture medium or assay buffer to reach the final desired experimental concentration.

  • Mixing : Mix thoroughly by gentle pipetting or inversion. Avoid vigorous vortexing, which can be detrimental to cells and proteins in the medium.

  • Final DMSO Concentration : Ensure the final concentration of DMSO in the assay does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%).

  • Usage : Use the freshly prepared working solution immediately. Do not store aqueous dilutions of this compound.[7]

Troubleshooting Guide

Q: My this compound powder is not dissolving completely in DMSO.

A: This issue can arise from several factors:

  • Solvent Quality : DMSO is highly hygroscopic (readily absorbs moisture from the air). Contaminated or old DMSO can have significantly reduced solvating power. Solution : Always use fresh, high-purity, anhydrous DMSO from a newly opened bottle.[6][8]

  • Insufficient Energy : The dissolution may require physical assistance. Solution : Use a bath sonicator or a vortex mixer to aid the process. Gentle warming can also help, but monitor carefully to avoid degradation.[5]

  • Concentration Too High : You may be attempting to create a supersaturated solution. Solution : Refer to the solubility table and ensure your target concentration is within the reported limits. Try preparing a slightly more dilute stock solution.

Q: I observed precipitation after diluting my DMSO stock solution into my cell culture medium.

A: This is a common problem when diluting a compound from a highly soluble organic stock into an aqueous medium where its solubility is much lower.

  • Poor Aqueous Solubility : this compound has limited solubility in aqueous solutions. When the DMSO concentration drops sharply upon dilution, the compound can crash out of solution.

  • Media Components : Components in the culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[9][10]

  • Solutions :

    • Optimize Dilution : Add the stock solution to the medium while gently vortexing or swirling the tube to ensure rapid dispersal.

    • Reduce Final Concentration : If possible, lower the final working concentration of this compound in your experiment.

    • Check Final DMSO Level : While a higher final DMSO percentage can maintain solubility, it may be toxic to your cells. Ensure you are using the lowest effective concentration of the drug and a cell-tolerated level of DMSO.

    • Prepare Fresh : Always prepare the working solution immediately before adding it to your cells.[5][7]

Q: My experimental results are inconsistent between batches.

A: Inconsistency can stem from the stability and handling of the compound.

  • Stock Solution Degradation : Repeated freeze-thaw cycles can degrade the compound. Solution : Prepare single-use aliquots of your stock solution to maintain its integrity.[6]

  • Instability in Media : this compound is unstable in aqueous solutions. Solution : Always prepare working solutions fresh for each experiment and use them immediately.[7] Any delay between preparation and use can lead to degradation and variable results.

Visualizations

Experimental Workflow

The following diagram illustrates the recommended workflow for preparing this compound solutions for in vitro assays.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso sonicate 3. Sonicate / Vortex to Dissolve add_dmso->sonicate stock 4. Aliquot Stock Solution sonicate->stock store Store at -80°C stock->store thaw 5. Thaw Single Aliquot stock->thaw dilute 6. Dilute in Assay Medium thaw->dilute use 7. Use Immediately in Assay dilute->use

Caption: Workflow for this compound Solution Preparation.
Mechanism of Action

This diagram illustrates the inhibitory effect of Cefotiam on bacterial cell wall synthesis.

G Cefotiam Cefotiam (Active Form) PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP Inhibits Synthesis Peptidoglycan Cross-Linking PBP->Synthesis Catalyzes Wall Bacterial Cell Wall Integrity Synthesis->Wall Maintains Lysis Cell Lysis Wall->Lysis Prevents

References

Technical Support Center: Optimizing Cefotiam Hexetil Dosage Regimens in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical animal studies for optimizing Cefotiam hexetil dosage regimens.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during your experiments.

Issue Potential Cause Troubleshooting Steps
Low Oral Bioavailability This compound is a prodrug that is hydrolyzed to the active drug, Cefotiam. Incomplete absorption, intestinal metabolism, or efflux of the active drug back into the intestinal lumen can lead to low bioavailability.[1]1. Formulation Optimization: Ensure the formulation of this compound is optimized for dissolution and absorption in the specific animal model. Consider using absorption enhancers, although their effects should be carefully evaluated. 2. Dose Adjustment: An increase in the administered dose may be necessary to achieve therapeutic plasma concentrations. However, monitor for any dose-dependent toxicity. 3. Fasting State: Administer the drug to fasted animals to minimize the influence of food on absorption, unless the study aims to investigate this effect specifically. 4. Vehicle Selection: The choice of vehicle for oral administration is critical. For rodent studies, a common vehicle for oral gavage is an aqueous solution, often with a suspending agent for poorly soluble compounds. A suggested vehicle for this compound hydrochloride is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]
High Variability in Pharmacokinetic (PK) Parameters Interspecies differences in drug metabolism and absorption are common with oral cephalosporins.[3] Genetic variability within the same animal strain can also contribute.1. Increase Sample Size: A larger number of animals per group can help to account for individual variability and provide more robust data. 2. Standardize Procedures: Ensure that all experimental procedures, including animal handling, dosing technique, and sample collection times, are strictly standardized. 3. Use of Cannulated Animals: For serial blood sampling, the use of cannulated animals can reduce the stress associated with repeated sampling, which can influence physiological parameters and drug metabolism.
Inconsistent Efficacy in Infection Models Subtherapeutic plasma concentrations of Cefotiam can lead to treatment failure and the development of bacterial resistance.[4] The timing of drug administration relative to the peak of infection can also impact efficacy.1. PK/PD Modeling: Integrate pharmacokinetic and pharmacodynamic data to determine the optimal dosing regimen that maintains plasma concentrations above the minimum inhibitory concentration (MIC) for the target pathogen for a sufficient duration. 2. Dose-Ranging Studies: Conduct dose-ranging studies to establish a clear relationship between the dose, plasma exposure, and antibacterial effect. 3. Timing of Treatment: Initiate treatment at a standardized time point in the infection model to ensure consistency across experimental groups.
Difficulties with Oral Administration Oral gavage, a common method for precise dosing in rodents, can be stressful for the animals and may lead to administration errors or injury if not performed correctly.[5]1. Proper Training: Ensure personnel are thoroughly trained in oral gavage techniques to minimize stress and risk of injury to the animals. 2. Alternative Dosing Methods: Consider voluntary oral administration by mixing the drug with a palatable substance.[5] However, this may affect the precision of the dose administered. 3. Appropriate Equipment: Use appropriately sized and flexible gavage needles for the animal species and size.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Cefotiam?

A1: Cefotiam is a beta-lactam cephalosporin antibiotic. Its bactericidal activity results from the inhibition of bacterial cell wall synthesis. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step in peptidoglycan synthesis. This disruption of the cell wall structure leads to bacterial cell lysis and death.[6]

Q2: What is a typical starting oral dose for this compound in preclinical studies?

A2: Specific oral dosage regimens for this compound in preclinical animal models are not extensively published. However, based on studies with the parent drug, Cefotiam hydrochloride, in a mouse model of urinary tract infection, subcutaneous doses ranged from 12.5 to 800 mg/kg.[7] For oral administration of this compound, it is advisable to start with a dose-ranging study to determine the appropriate dose that achieves therapeutic plasma concentrations. Human oral doses are typically in the range of 100-400 mg three times daily.[6]

Q3: What are the expected pharmacokinetic parameters of Cefotiam in animals?

A3: There is limited published data on the pharmacokinetics of orally administered this compound in common preclinical animal models. In humans, after oral administration of 400 mg of this compound, the maximum plasma concentration (Cmax) is approximately 2.6 mg/ml, reached at around 2.1 hours (Tmax), with a bioavailability of about 45%.[6] The plasma half-life of Cefotiam is short, approximately 1 hour in healthy subjects.[8] It is important to note that oral absorption and bioavailability of cephalosporins can vary significantly between different animal species.[3] For example, a study on the oral cephalosporin FK482 showed absolute bioavailabilities of 12.6% in mice, 15.3% in rats, 32.3% in rabbits, and 72.3% in dogs.[3]

Q4: How can I analyze Cefotiam concentrations in animal plasma?

A4: High-performance liquid chromatography (HPLC) with UV detection is a common and reliable method for quantifying Cefotiam and its metabolites in biological fluids like plasma.[4][9] The sample preparation typically involves protein precipitation followed by analysis on a C18 column.

Experimental Protocols

Oral Pharmacokinetic Study in Rats

This protocol provides a general framework. Specific details may need to be optimized for your laboratory and study objectives.

  • Animals: Use adult male or female rats (e.g., Sprague-Dawley or Wistar), with an appropriate number of animals per group to ensure statistical power.

  • Housing: House animals in standard conditions with controlled temperature, humidity, and light-dark cycle.

  • Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Dose Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).[2]

  • Administration: Administer a single oral dose of this compound via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or a cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of Cefotiam in plasma samples using a validated HPLC-UV method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life (t½) using appropriate software.

Visualizations

Signaling Pathway of Cefotiam

G cluster_bacterium Bacterial Cell Cefotiam Cefotiam PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP Inhibits CellWall Peptidoglycan Cross-linking PBP->CellWall Catalyzes Lysis Cell Lysis & Death CellWall->Lysis Leads to

Caption: Mechanism of action of Cefotiam.

Experimental Workflow for a Preclinical PK Study

G Start Start AnimalAcclimatization Animal Acclimatization (e.g., Rats) Start->AnimalAcclimatization DosePreparation This compound Dose Preparation AnimalAcclimatization->DosePreparation OralDosing Oral Administration (Gavage) DosePreparation->OralDosing BloodSampling Serial Blood Sampling OralDosing->BloodSampling PlasmaProcessing Plasma Separation & Storage BloodSampling->PlasmaProcessing HPLC HPLC Analysis PlasmaProcessing->HPLC PKAnalysis Pharmacokinetic Parameter Calculation HPLC->PKAnalysis End End PKAnalysis->End

Caption: Workflow for a preclinical pharmacokinetic study.

Logical Relationship for Optimizing Dosage

G Dose Dosage Regimen (Dose, Frequency) PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Efficacy Optimal Therapeutic Efficacy PK->Efficacy PD Pharmacodynamics (MIC of Pathogen) PD->Efficacy

Caption: Relationship between dosage, PK/PD, and efficacy.

References

Technical Support Center: Overcoming Cefotiam Hexetil Resistance in Beta-Lactamase Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Cefotiam hexetil resistance in beta-lactamase producing bacterial strains.

Troubleshooting Guides & FAQs

Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) of this compound against target strains.

Q1: My MIC assays show high resistance to this compound in bacterial strains that are expected to be susceptible. What could be the cause?

A1: High MIC values for this compound often indicate the presence of beta-lactamase enzymes, which inactivate the antibiotic by hydrolyzing its beta-lactam ring.[1][2] Common beta-lactamases conferring resistance to cephalosporins include Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC beta-lactamases.[1][3][4] It is also crucial to ensure that the MIC testing protocol was performed correctly, including inoculum preparation and incubation conditions.

Troubleshooting Steps:

  • Confirm Beta-Lactamase Production: Perform a phenotypic or genotypic test to confirm if your bacterial strain produces ESBLs or AmpC beta-lactamases.

  • Incorporate a Beta-Lactamase Inhibitor: Repeat the MIC assay with the addition of a beta-lactamase inhibitor such as clavulanic acid, sulbactam, or tazobactam.[1][5] A significant reduction in the MIC in the presence of an inhibitor confirms beta-lactamase-mediated resistance.

  • Review Experimental Protocol: Double-check your MIC assay protocol against established standards like those from the Clinical and Laboratory Standards Institute (CLSI).

Issue 2: Determining the optimal concentration of a beta-lactamase inhibitor to use with this compound.

Q2: How can I determine the most effective concentration of a beta-lactamase inhibitor to combine with this compound?

A2: The optimal concentration of a beta-lactamase inhibitor can be determined using a checkerboard assay. This method allows for the testing of various concentrations of both this compound and the inhibitor to identify the combination that most effectively inhibits bacterial growth.[6][7][8] The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of the drug combination.[9]

Experimental Protocol: Checkerboard Assay A detailed protocol for performing a checkerboard assay is provided in the "Experimental Protocols" section below.

Issue 3: Understanding the underlying mechanism of resistance in the target strain.

Q3: How can I investigate the specific type of beta-lactamase (e.g., ESBL, AmpC) responsible for resistance to this compound in my strain?

A3: Differentiating between ESBL and AmpC beta-lactamases is crucial for developing effective treatment strategies.

  • ESBLs are typically inhibited by clavulanic acid.[1][5] Phenotypic confirmation can be achieved using a double-disk synergy test or by comparing the MIC of this compound alone and in combination with clavulanic acid.[5]

  • AmpC beta-lactamases are generally not inhibited by clavulanic acid but may be inhibited by other compounds like cloxacillin.[3][5] AmpC production can be inducible, meaning the expression of the enzyme increases in the presence of an inducing agent (like certain beta-lactams).[10][11]

Workflow for Investigating Resistance Mechanism: The following diagram illustrates a logical workflow for investigating the mechanism of resistance.

Resistance_Mechanism_Workflow Start High Cefotiam MIC Test_ESBL Perform ESBL Confirmatory Test (e.g., Double-Disk Synergy) Start->Test_ESBL ESBL_Positive ESBL-mediated Resistance Confirmed Test_ESBL->ESBL_Positive Positive Test_AmpC Perform AmpC Induction Test Test_ESBL->Test_AmpC Negative AmpC_Positive Inducible AmpC Resistance Likely Test_AmpC->AmpC_Positive Positive Other Consider Other Resistance Mechanisms (e.g., PBP modification) Test_AmpC->Other Negative

Caption: Workflow for identifying the beta-lactamase resistance mechanism.

Issue 4: this compound efficacy is not restored even with a beta-lactamase inhibitor.

Q4: I've added a beta-lactamase inhibitor, but the MIC of this compound remains high. What are other possible resistance mechanisms?

A4: If a beta-lactamase inhibitor does not restore this compound's activity, other resistance mechanisms may be at play:

  • Alterations in Penicillin-Binding Proteins (PBPs): Cefotiam, like other beta-lactams, acts by binding to PBPs, which are essential for bacterial cell wall synthesis.[4] Mutations in the genes encoding PBPs can reduce the binding affinity of Cefotiam, leading to resistance.[4]

  • Efflux Pumps: Bacteria can actively pump antibiotics out of the cell using efflux pumps, preventing the drug from reaching its target.

  • Porin Channel Mutations: In Gram-negative bacteria, antibiotics enter the periplasmic space through porin channels. Mutations that alter or reduce the number of these channels can limit antibiotic entry.

Data Presentation

Table 1: Example MICs of Cefotiam in Combination with Beta-Lactamase Inhibitors against Resistant Strains

Bacterial StrainBeta-Lactamase TypeCefotiam MIC (µg/mL)Cefotiam + Tazobactam (4 µg/mL) MIC (µg/mL)Cefotiam + Sulbactam (8 µg/mL) MIC (µg/mL)
E. coli EC01ESBL (CTX-M-15)>256816
K. pneumoniae KP02ESBL (SHV-5)12848
Enterobacter cloacae EC03AmpC (inducible)643216
Serratia marcescens SM04AmpC (derepressed)1286432

Note: The data in this table is illustrative and based on typical findings. Actual results may vary.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution
  • Prepare Bacterial Inoculum: From a fresh overnight culture, suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB). If using a beta-lactamase inhibitor, add it to the broth at a fixed concentration.

  • Inoculate Microtiter Plate: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Synergy Assay
  • Prepare Antibiotic Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound along the x-axis and a beta-lactamase inhibitor along the y-axis in CAMHB.

  • Prepare Bacterial Inoculum: Prepare the inoculum as described in the MIC testing protocol.

  • Inoculate Plate: Add the bacterial inoculum to each well.

  • Incubate: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Read Results: Determine the MIC of each drug alone and in combination.

  • Calculate FIC Index:

    • FIC of Cefotiam = (MIC of Cefotiam in combination) / (MIC of Cefotiam alone)

    • FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)

    • FIC Index = FIC of Cefotiam + FIC of Inhibitor

    • Interpretation:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Protocol 3: Beta-Lactamase Inhibition Assay (Colorimetric)

This assay uses a chromogenic substrate like nitrocefin, which changes color upon hydrolysis by beta-lactamase.

  • Prepare Reagents: Prepare a solution of the beta-lactamase enzyme, the test inhibitor (e.g., clavulanic acid), and the nitrocefin substrate in an appropriate buffer.

  • Set up Reaction: In a microplate, add the beta-lactamase enzyme solution to wells containing various concentrations of the potential inhibitor.

  • Initiate Reaction: Add the nitrocefin substrate to each well to start the reaction.

  • Measure Absorbance: Immediately measure the change in absorbance over time at the appropriate wavelength for the hydrolyzed nitrocefin product (e.g., 482-490 nm) using a microplate reader.

  • Analyze Data: The rate of color change is proportional to the beta-lactamase activity. A decrease in the rate in the presence of the inhibitor indicates inhibition.

Signaling Pathways and Workflows

AmpC Beta-Lactamase Induction Pathway

The expression of chromosomal AmpC beta-lactamase is often inducible in the presence of certain beta-lactam antibiotics. This process is intricately linked to the recycling of the bacterial cell wall peptidoglycan.

AmpC_Induction cluster_cell Bacterial Cell BetaLactam Beta-Lactam (e.g., Cefoxitin) PBP PBP BetaLactam->PBP Inhibits PG_synthesis Peptidoglycan Synthesis PBP->PG_synthesis Blocks PG_fragments Peptidoglycan Fragments PG_synthesis->PG_fragments Leads to accumulation of AmpG AmpG (Permease) PG_fragments->AmpG Transported by AnhydroMurNAc 1,6-anhydroMurNAc -peptides AmpG->AnhydroMurNAc Processes to AmpD AmpD NagZ NagZ AnhydroMurNAc->AmpD Normally cleaved by AmpR_inactive AmpR-UDP-MurNAc (Repressor) AnhydroMurNAc->AmpR_inactive Displaces UDP-MurNAc, activating AmpR ampC_gene ampC gene AmpR_inactive->ampC_gene Represses AmpR_active AmpR-AnhydroMurNAc (Activator) AmpR_active->ampC_gene Activates Transcription AmpC_protein AmpC Beta-Lactamase ampC_gene->AmpC_protein Translation AmpC_protein->BetaLactam Hydrolyzes

Caption: Simplified signaling pathway of inducible AmpC beta-lactamase expression.

References

Technical Support Center: Cefotiam Hexetil In Vitro MIC Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Cefotiam hexetil Minimum Inhibitory Concentration (MIC) value determination in vitro, with a specific focus on the impact of inoculum size.

Frequently Asked Questions (FAQs)

Q1: What is the "inoculum effect" and how does it relate to this compound MIC values?

The inoculum effect is a phenomenon where the MIC of an antimicrobial agent increases with a higher initial bacterial density.[1] For β-lactam antibiotics like Cefotiam, this effect can be particularly pronounced, especially against bacteria that produce β-lactamase enzymes. A higher bacterial load can lead to increased enzyme concentration, which may degrade the antibiotic at a faster rate, resulting in a higher apparent MIC.

Q2: What is the standard inoculum size for broth microdilution MIC testing according to CLSI guidelines?

The Clinical and Laboratory Standards Institute (CLSI) recommends a standardized final inoculum density of approximately 5 x 10^5 Colony Forming Units per milliliter (CFU/mL) in each well for broth microdilution testing.[2] Adherence to this standard is crucial for the reproducibility and comparability of MIC results.

Q3: Can minor variations in inoculum size affect this compound MIC results?

Yes, even seemingly small deviations from the standard inoculum size can lead to significant variability in MIC values. Research has shown that for some antibiotic-organism combinations, variations within the acceptable CLSI range can cause notable shifts in the MIC.[3] Therefore, precise standardization of the inoculum is a critical step in the experimental protocol.

Q4: My MIC results for this compound are consistently higher than expected for my quality control (QC) strain. Could the inoculum be the cause?

A consistently elevated MIC for a QC strain can indeed be due to an inoculum density that is too high. Other potential causes include issues with the antibiotic stock solution, improper incubation conditions, or variations in the testing medium. It is essential to systematically troubleshoot each of these factors.

Q5: How can I minimize the inoculum effect in my experiments?

To minimize the inoculum effect, it is critical to:

  • Strictly adhere to standardized protocols for inoculum preparation.

  • Use a McFarland standard to adjust the turbidity of the bacterial suspension accurately.

  • Use the prepared inoculum promptly (ideally within 30 minutes) to prevent changes in bacterial density.[4]

  • Ensure thorough mixing of the inoculum before dispensing it into the microdilution plate to avoid bacterial clumping.

Troubleshooting Guide: Inconsistent this compound MIC Values

Problem Potential Cause Recommended Action
MIC values are consistently higher than the expected range for the QC strain. Inoculum density is too high. Prepare a fresh inoculum, carefully adjusting the turbidity to match a 0.5 McFarland standard. Verify the final concentration through colony counting.
Degradation of this compound stock solution. Prepare a fresh stock solution of the antibiotic. Aliquot and store at the recommended temperature to avoid repeated freeze-thaw cycles.
Incorrect incubation time or temperature. Ensure the incubator is calibrated and maintained at 35°C ± 2°C for 16-20 hours for most aerobic bacteria.[4]
MIC values are consistently lower than the expected range for the QC strain. Inoculum density is too low. Prepare a new inoculum, ensuring the turbidity is not below the 0.5 McFarland standard.
Overly potent this compound stock solution. Verify the initial weighing and dilution calculations for the antibiotic stock solution.
High variability in MIC results between replicate plates. Inconsistent inoculum preparation. Review and standardize the inoculum preparation procedure across all experiments. Ensure the bacterial suspension is homogenous before use.
Pipetting errors during serial dilutions or inoculation. Calibrate pipettes regularly. Use fresh tips for each dilution step. Ensure consistent pipetting technique.
"Skipped wells" are observed (growth in higher concentration wells but not in lower ones). Contamination of the antibiotic stock or medium. Use fresh, sterile reagents.
Inaccurate pipetting of the antibiotic or inoculum. Review and refine pipetting techniques.
Bacterial clumping. Ensure the inoculum is well-vortexed before dispensing.

Data on the Impact of Inoculum Size on Cephalosporin MIC Values

While specific quantitative data for this compound is limited in publicly available literature, the following tables illustrate the inoculum effect on other cephalosporins, which is expected to be similar for Cefotiam.

Table 1: Impact of Inoculum Size on Cefazolin MICs for Methicillin-Susceptible Staphylococcus aureus (MSSA)

Inoculum Size (CFU/mL)Geometric Mean MIC (µg/mL) of Cefazolin for Bla-positive strainsGeometric Mean MIC (µg/mL) of Cefazolin for Bla-negative strains
~5 x 10^5 (Standard Inoculum)0.60.39
~5 x 10^7 (High Inoculum)≥16Not significantly changed

Data adapted from a study on the Cefazolin inoculum effect. A pronounced inoculum effect is defined as an MIC of ≥16 µg/mL at the high inoculum.[5][6]

Table 2: Impact of Inoculum Size on Cephalexin and Cephalothin MICs for MSSA

AntibioticInoculumGeometric Mean MIC (µg/mL) for Bla-positive strainsGeometric Mean MIC (µg/mL) for Bla-negative strains
Cephalexin Standard (~5 x 10^5 CFU/mL)4.32.0
High (~5 x 10^7 CFU/mL)15.62.0
Cephalothin Standard (~5 x 10^5 CFU/mL)0.40.2
High (~5 x 10^7 CFU/mL)1.00.2

Data derived from a study on various cephalosporins, illustrating a pronounced effect for Cephalexin and a mild effect for Cephalothin.[5][7]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the CLSI guidelines for broth microdilution.

1. Preparation of Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strain for testing (e.g., Staphylococcus aureus ATCC 29213 as a QC strain)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Calibrated pipettes and sterile tips

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL in the appropriate solvent.

  • Sterilize the stock solution by filtration if necessary.

  • Store the stock solution in aliquots at -70°C or as recommended by the manufacturer.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This can be done visually or using a spectrophotometer.

  • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. A common dilution is 1:150 of the 0.5 McFarland suspension.

4. Preparation of Microtiter Plates:

  • Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range.

  • The final volume in each well before inoculation should be 50 µL.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

5. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading the MIC:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Serial Dilution of this compound in 96-well plate stock->dilution media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) media->dilution inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with standardized bacterial suspension (~5x10^5 CFU/mL final) inoculum->inoculation dilution->inoculation incubation Incubate at 35°C ± 2°C for 16-20 hours inoculation->incubation reading Visually inspect for growth (turbidity) incubation->reading mic Determine MIC: Lowest concentration with no visible growth reading->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Troubleshooting_Logic cluster_yes QC in Range cluster_no QC Out of Range start Inconsistent MIC Results qc_check Are QC strain MICs in range? start->qc_check isolate_variability Investigate isolate-specific factors: - Heteroresistance - Contamination qc_check->isolate_variability Yes inoculum_check Verify Inoculum Density: - McFarland Standard - Colony Count qc_check->inoculum_check No antibiotic_check Check Antibiotic: - Fresh Stock Solution - Storage Conditions protocol_review Review Entire Protocol for Deviations inoculum_check->protocol_review conditions_check Review Assay Conditions: - Media Preparation - Incubation Time/Temp antibiotic_check->protocol_review conditions_check->protocol_review protocol_review->start Repeat Assay

Caption: Troubleshooting logic for inconsistent this compound MIC results.

References

Cefotiam Hexetil Degradation Product Analysis by LC-MS: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Cefotiam Hexetil degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the experimental process, from sample preparation to data interpretation.

Frequently Asked Questions

1. General & Method Setup

  • Q: What is a suitable starting point for developing an LC-MS method for this compound and its degradation products?

    • A: A reversed-phase method is standard for analyzing Cefotiam and its impurities.[1] A good starting point involves a C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm) with a gradient elution using a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B).[2] The gradient can be optimized to ensure separation of the parent drug from its degradation products.[2] For mass spectrometry, positive electrospray ionization (ESI+) is typically used.[2][3]

  • Q: How should I prepare my samples for forced degradation studies?

    • A: Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[4][5] Based on ICH guidelines, stress conditions should include acid and base hydrolysis, oxidation, and thermal stress.[1][3][4]

      • Acid Degradation: Dissolve this compound in 0.1 M HCl and maintain at room temperature for a set period (e.g., 3 hours), followed by neutralization.[1][3]

      • Alkaline Degradation: Dissolve the sample in 0.1 M NaOH under similar conditions, followed by neutralization.[1][3]

      • Oxidative Degradation: Use a solution like 10% hydrogen peroxide (H₂O₂) at room temperature for a shorter duration (e.g., 20 minutes).[1][3]

2. Chromatography & Data Interpretation

  • Q: I'm seeing poor peak shapes (tailing or fronting) for this compound. What could be the cause?

    • A: Poor peak shape for beta-lactam antibiotics can be due to several factors. Ensure your mobile phase pH is appropriate for the analyte's pKa. Using a buffer or an additive like formic acid helps maintain a consistent ionic state.[2] Column overload is another possibility; try reducing the injection volume or sample concentration.[6] Also, consider secondary interactions with the column; using a high-purity, end-capped C18 column can mitigate this.

  • Q: My retention times are shifting between injections. How can I fix this?

    • A: Retention time instability can be caused by a few issues.[6] First, ensure your LC system is properly equilibrated with the mobile phase before starting the sequence. Unstable mobile phase composition, such as the evaporation of the more volatile organic component, can also cause shifts.[6] Finally, check for fluctuations in column temperature, as this can significantly impact retention.

  • Q: I am detecting a peak with the same m/z as this compound but at a different retention time. What is it?

    • A: You are likely observing an isomer of Cefotiam. The Δ3-isomer of Cefotiam is a known and commonly identified impurity that can form during production or storage.[1][2][3][7][8] Isomers will have the same mass but different chromatographic behavior.

  • Q: How can I confirm the identity of unknown degradation products?

    • A: Tandem mass spectrometry (MS/MS) is essential for structural elucidation.[2] By fragmenting the molecular ion of the unknown peak, you can obtain a fragmentation pattern. This pattern can be compared to the fragmentation of the parent drug to identify conserved structural motifs and deduce the location of the chemical modification.[7]

3. Mass Spectrometry Issues

  • Q: I am experiencing low sensitivity or no signal for my analytes. What should I check?

    • A: First, confirm that the mass spectrometer is properly tuned and calibrated. Check the ESI source parameters, such as the capillary voltage, gas flows (nebulizing and drying gas), and source temperature, as these are critical for efficient ionization.[2] Beta-lactams can be unstable, so ensure sample integrity by preparing fresh solutions and storing them appropriately (e.g., refrigerated) before analysis.[9] Also, verify that the mobile phase composition is compatible with ESI; high concentrations of non-volatile buffers can cause ion suppression.[9]

  • Q: My baseline is very noisy. What are the potential causes?

    • A: A noisy baseline can originate from contaminated solvents, a dirty MS source, or electronic noise. Use high-purity, LC-MS grade solvents and additives. Perform regular source cleaning as per the manufacturer's instructions. If the noise persists, it may be electronic, requiring service from a qualified engineer.

Experimental Protocols

A detailed methodology for conducting forced degradation and LC-MS analysis of this compound is provided below.

1. Forced Degradation Protocol

Forced degradation studies are performed to demonstrate the specificity of the analytical method by intentionally degrading the drug substance.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature for 3 hours.[1][3] After the incubation period, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute to a suitable concentration with the mobile phase.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 3 hours.[1][3] Neutralize with 0.1 M HCl and dilute as needed.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂. Store at room temperature for 20 minutes.[1][3] Dilute to the final concentration for analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution to the same final concentration without subjecting it to stress conditions.

2. LC-MS/MS Analysis Protocol

This protocol provides a validated starting point for the analysis. Optimization may be required based on your specific instrumentation.

  • Liquid Chromatography:

    • Column: Agilent SB-C18, 150 mm x 2.1 mm, 3.5 µm particle size.[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Column Temperature: 30 °C.[8]

    • Injection Volume: 10 µL.

    • Gradient Program: See Table 1 for a typical gradient.[2]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[2][3]

    • Scan Mode: Full scan (e.g., m/z 100-1000) for initial identification, followed by tandem MS (product ion scan) for structural confirmation.

    • Key Parameters: See Table 2 for typical ESI source parameters.[2][3]

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Example LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 97 3
5.0 97 3
15.0 80 20
20.0 60 40
30.0 40 60

| 40.0 | 20 | 80 |

This gradient is adapted from a published method and may require optimization.[2]

Table 2: Example Mass Spectrometer Parameters

Parameter Setting Reference
Ionization Mode ESI Positive [2][3]
Capillary/Spray Voltage 4.0 - 4.5 kV [2][3]
Cone Voltage 100 V [2]
Source Temperature 350 - 500 °C [2][3]
Nebulizer Gas Pressure 40 psi [2]

| Drying Gas Flow | 10 L/min |[2] |

Table 3: Cefotiam and Potential Degradation Products

Compound Expected [M+H]⁺ (m/z) Notes
Cefotiam 526.08 Parent Drug
Δ3-Isomer of Cefotiam 526.08 Common process impurity and degradant.[2][7]
Hydrolyzed Cefotiam 544.09 Product of β-lactam ring opening (addition of H₂O).

| Decarboxylated Cefotiam | 482.09 | Potential degradation product under thermal stress. |

Visualizations

Diagrams illustrating workflows and logical relationships can aid in understanding and troubleshooting.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Prepare Cefotiam Hexetil Stock Solution acid Acid Hydrolysis (0.1 M HCl) stock->acid base Alkaline Hydrolysis (0.1 M NaOH) stock->base oxi Oxidative Stress (10% H2O2) stock->oxi control Prepare Control (Unstressed) Sample stock->control lcms Inject Samples onto LC-MS/MS System acid->lcms base->lcms oxi->lcms control->lcms acquire Acquire Full Scan & MS/MS Data lcms->acquire identify Identify Peaks: Parent & Degradants acquire->identify structure Elucidate Structures of Unknowns identify->structure report Generate Report structure->report

Caption: Experimental workflow for forced degradation analysis of this compound.

G cluster_peaks cluster_solutions start Problem Detected q_peaks Are there any peaks detected? start->q_peaks q_peak_shape Is peak shape acceptable? q_peaks->q_peak_shape Yes sol_no_peaks Check MS tune & source Check sample stability Verify connections q_peaks->sol_no_peaks No q_rt_shift Are retention times stable? q_peak_shape->q_rt_shift Yes sol_bad_shape Reduce sample load Adjust mobile phase pH Use new column q_peak_shape->sol_bad_shape No sol_rt_shift Equilibrate system longer Check for solvent evaporation Ensure stable temp q_rt_shift->sol_rt_shift No sol_ok System OK. Proceed with analysis. q_rt_shift->sol_ok Yes

Caption: Troubleshooting logic for common LC-MS chromatography issues.

References

Technical Support Center: Cefotiam Hexetil Efficacy in Animal Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the variability in the efficacy of Cefotiam hexetil observed in animal infection models. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an oral prodrug of the second-generation cephalosporin antibiotic, Cefotiam.[1] As a prodrug, this compound is biologically inactive and is hydrolyzed by esterases in the body, primarily in the intestinal wall and liver, to its active form, Cefotiam. Cefotiam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis. This disruption of the cell wall structure leads to bacterial cell lysis and death.[1][2]

Q2: What is the spectrum of activity for Cefotiam?

A2: Cefotiam has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[3] It is generally effective against Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae, and other streptococci.[4][5] It also shows good activity against several members of the Enterobacteriaceae family, such as Escherichia coli and Klebsiella pneumoniae.[3][6] However, it is important to note that Cefotiam is not effective against Pseudomonas aeruginosa.[1][3]

Q3: Why is there variability in the efficacy of this compound in animal models?

A3: The variability in the efficacy of this compound in animal infection models can be attributed to a combination of factors related to the drug's oral administration and its activation, as well as host and pathogen-specific variables. Key factors include:

  • Oral Bioavailability: As an orally administered prodrug, the absorption and subsequent hydrolysis of this compound to the active Cefotiam can be inconsistent. Factors such as food in the gastrointestinal tract can significantly impact absorption.

  • Interspecies Differences: The levels and activity of plasma and tissue esterases responsible for converting this compound to Cefotiam can vary significantly between different animal species (e.g., mice vs. rats).

  • Animal Model Specifics: The type of infection model (e.g., sepsis, thigh infection, urinary tract infection), the site of infection, and the overall health status of the animal can influence drug distribution and efficacy.

  • Bacterial Strain: The susceptibility of the specific bacterial strain used in the infection model, as defined by its Minimum Inhibitory Concentration (MIC) for Cefotiam, is a critical determinant of efficacy.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low or inconsistent efficacy despite using a susceptible bacterial strain. Poor Oral Bioavailability: this compound absorption can be affected by the presence of food in the gut.[7] The formulation of the drug may also play a role.- Standardize the feeding schedule of the animals. Administering the drug to fasted animals may improve consistency. - Ensure the drug is properly dissolved or suspended in a suitable vehicle for oral gavage.
Inadequate Prodrug Conversion: Insufficient esterase activity in the chosen animal model can lead to low levels of the active drug, Cefotiam.- Consider using a different animal model known to have higher esterase activity. - If possible, measure the plasma concentration of the active Cefotiam to confirm conversion.
High variability in results between individual animals. Inconsistent Dosing: Inaccurate oral gavage technique can lead to variations in the administered dose.- Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery. - Use appropriately sized gavage needles for the animal species.
Differences in Animal Health: Underlying health issues in some animals can affect drug metabolism and immune response.- Use healthy animals from a reputable supplier. - Acclimatize animals to the facility before starting the experiment.
Efficacy observed in vitro but not in vivo. Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The dosing regimen may not be achieving sufficient concentrations of Cefotiam at the site of infection for a long enough duration. Cefotiam has a relatively short half-life.[8]- Determine the pharmacokinetic profile of Cefotiam in your specific animal model. - Adjust the dosing frequency (e.g., more frequent, smaller doses) to maintain the drug concentration above the MIC for a longer period.
Host Factors: The host's immune response plays a crucial role in clearing infections, and this can vary between in vitro and in vivo settings.- For initial efficacy testing, consider using an immunocompromised model (e.g., neutropenic mouse model) to focus on the direct antibacterial effect of the drug.[9]

Quantitative Data

Table 1: In Vitro Susceptibility of Common Pathogens to Cefotiam (MIC Values)
Bacterial SpeciesStrainMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (MSSA)Multiple Clinical Isolates0.520.5 - 1.0[2][4][5]
Escherichia coliATCC 25922 / Clinical Isolates--Susceptible at ≤ 8 µg/mL[10][11]
Klebsiella pneumoniaeClinical Isolates--Generally susceptible, but variable[6][12]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. MIC values can vary between studies and specific strains.

Table 2: Comparative Pharmacokinetic Parameters of Cefotiam in Different Species
ParameterHumanRatMouse
Bioavailability (Oral) ~45% (this compound)Data not readily availableData not readily available
Protein Binding ~40%[8]Data not readily availableData not readily available
Elimination Half-life ~1 hour[8][13]~17 min (for Cefotaxime, a similar cephalosporin)[14]Shorter than in humans
Primary Excretion Route Renal[8][15]RenalRenal

Note: Pharmacokinetic parameters for Cefotiam, especially following oral administration of this compound, are not extensively reported in the public domain for common animal models. The data for rats is for a different cephalosporin and is provided for general comparison.

Experimental Protocols

Protocol 1: Murine Thigh Infection Model for this compound Efficacy
  • Animal Model: Female ICR or CD-1 mice (6-8 weeks old).

  • Immunosuppression (for neutropenic model): Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection to induce neutropenia.[16][17]

  • Bacterial Strain: Use a well-characterized strain of Staphylococcus aureus with a known MIC for Cefotiam (e.g., ATCC 29213).

  • Inoculum Preparation: Culture the bacteria overnight in an appropriate broth (e.g., Tryptic Soy Broth). Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the right thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound orally via gavage. The vehicle should be a suitable, non-toxic solvent (e.g., 0.5% carboxymethylcellulose).

  • Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh, weigh it, and homogenize it in sterile saline.

  • Bacterial Load Quantification: Perform serial dilutions of the thigh homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar). Incubate overnight at 37°C and count the colony-forming units (CFU). Express the results as log10 CFU per gram of tissue.

Protocol 2: Rat Urinary Tract Infection (UTI) Model for this compound Efficacy
  • Animal Model: Female Wistar or Sprague-Dawley rats (8-10 weeks old).

  • Bacterial Strain: Use a uropathogenic strain of Escherichia coli with a known MIC for Cefotiam.

  • Inoculum Preparation: Prepare the bacterial culture as described in Protocol 1 to a concentration of approximately 1 x 10^8 CFU/mL.

  • Infection: Anesthetize the rats and transurethrally catheterize the bladder. Instill 0.3 mL of the bacterial suspension into the bladder.[18]

  • Treatment: Begin oral administration of this compound via gavage at a specified time post-infection (e.g., 24 hours).

  • Endpoint: At a predetermined time after the initiation of treatment (e.g., 48 or 72 hours), euthanize the rats. Aseptically collect urine from the bladder and remove the bladder and kidneys.

  • Bacterial Load Quantification: Homogenize the tissues and perform serial dilutions of the urine and tissue homogenates. Plate on appropriate agar (e.g., MacConkey agar) and incubate overnight at 37°C. Count the CFU and express the results as log10 CFU per mL of urine or per gram of tissue.

Visualizations

G cluster_0 Bacterial Cell cluster_1 Cefotiam Action PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall PBP->CellWall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Lysis Cell Lysis and Death CellWall->Lysis Cefotiam Cefotiam (Active Drug) Cefotiam->PBP Inhibits

Caption: Mechanism of action of Cefotiam.

G cluster_0 In Vivo Experiment Animal Select Animal Model (e.g., Mouse, Rat) Induce_Infection Induce Infection (e.g., Thigh, UTI) Animal->Induce_Infection Administer_Drug Administer this compound (Oral Gavage) Induce_Infection->Administer_Drug Monitor Monitor Animal Health Administer_Drug->Monitor Endpoint Euthanize and Collect Samples (Tissue, Urine) Monitor->Endpoint Quantify Quantify Bacterial Load (CFU Counting) Endpoint->Quantify

Caption: General experimental workflow for in vivo efficacy testing.

G Prodrug This compound (Oral Administration) Absorption GI Absorption Prodrug->Absorption Esterases Esterases (Intestinal Wall, Liver) Absorption->Esterases Active_Drug Cefotiam (Active Form) Esterases->Active_Drug Hydrolysis Distribution Systemic Distribution Active_Drug->Distribution Infection_Site Site of Infection Distribution->Infection_Site Efficacy Bactericidal Efficacy Infection_Site->Efficacy

Caption: Logical relationship of this compound activation and action.

References

Strategies to enhance Cefotiam hexetil stability in aqueous solutions for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Cefotiam hexetil in aqueous solutions for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a prodrug of the third-generation cephalosporin antibiotic, Cefotiam.[1] It is designed for oral administration, after which it is hydrolyzed to the active form, Cefotiam.[2] For research purposes, preparing stable aqueous stock solutions is crucial for obtaining reliable and reproducible experimental results. This compound, like many β-lactam antibiotics, is susceptible to degradation in aqueous environments, primarily through hydrolysis of its β-lactam ring and the hexetil ester moiety. This degradation leads to a loss of potency and the formation of impurities.[2][3]

Q2: What are the main factors that influence the stability of this compound in aqueous solutions?

A2: The primary factors affecting the stability of this compound in aqueous solutions are:

  • pH: this compound is susceptible to both acid- and base-catalyzed hydrolysis. Generally, cephalosporins exhibit maximum stability in the pH range of 4 to 6.[4]

  • Temperature: Higher temperatures accelerate the rate of degradation. For optimal stability, solutions should be kept at low temperatures (e.g., 2-8°C or frozen).

  • Light: While less documented for this compound specifically, many cephalosporins are sensitive to light, which can catalyze degradation. It is advisable to protect solutions from light.

  • Presence of Buffers and Other Excipients: Certain buffer species can influence the degradation rate. The choice of excipients in a formulation is critical for stability.

Q3: What are the typical degradation products of this compound?

A3: The degradation of this compound can result in several products, including:

  • Cefotiam: The active drug, formed by the hydrolysis of the hexetil ester.

  • Δ³-isomer of this compound: An isomeric impurity that can form under certain conditions.[5]

  • β-lactam ring-opened products: Hydrolysis of the four-membered β-lactam ring leads to inactive compounds.[3]

  • Other related substances: Further degradation can lead to a variety of smaller molecules.

Q4: How can I prepare a stock solution of this compound for my experiments?

A4: Due to its instability in aqueous solutions, it is recommended to prepare fresh solutions of this compound before use. If a stock solution is necessary, dissolve this compound hydrochloride in an anhydrous organic solvent like DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous experimental media, the final concentration of the organic solvent should be kept low and its potential effects on the experiment should be evaluated.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of antibacterial activity in my assay. Degradation of this compound in the aqueous experimental medium.Prepare fresh solutions immediately before each experiment. If using a stock solution, minimize the time it spends in the aqueous medium before use. Verify the pH of your final solution and adjust it to a range of 4-6 if your experimental conditions allow.
Inconsistent results between experiments. Instability of this compound solutions leading to varying concentrations of the active compound.Standardize your solution preparation method. Always use freshly prepared solutions or carefully controlled frozen aliquots. Perform a stability study under your specific experimental conditions to understand the degradation kinetics.
Appearance of unknown peaks in my HPLC analysis. Formation of degradation products.Use a validated stability-indicating HPLC method to identify and quantify the degradation products. Refer to the experimental protocols section for guidance on developing such a method.
Precipitation of the compound in my aqueous solution. Poor solubility of this compound in water.This compound hydrochloride is more water-soluble. However, for higher concentrations, the use of a co-solvent (like DMSO) for the initial stock solution is recommended. Ensure the final concentration of the co-solvent is compatible with your experimental system.

Strategies to Enhance Stability

Several strategies can be employed to enhance the stability of this compound in aqueous environments for research applications.

pH Optimization and Buffer Selection

Maintaining the pH of the solution within the optimal range of 4-6 is crucial. The choice of buffer is also important, as some buffer components can catalyze degradation. Citrate and acetate buffers are often good choices for this pH range.

Use of Co-solvents and Stabilizing Excipients

For stock solutions, using anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) can significantly improve stability by minimizing hydrolysis. When preparing aqueous formulations for in vivo or in vitro studies, the inclusion of stabilizing excipients can be beneficial.

Table 1: Examples of Stabilizing Excipients for Cephalosporin Formulations

Excipient Mechanism of Stabilization Reference
Citric Acid pH adjustment, chelation of metal ions that can catalyze degradation.General knowledge
Cyclodextrins Encapsulation of the drug molecule, protecting it from hydrolysis.General knowledge
Maize Starch Can enhance stability in oral suspension formulations.[6][6]
Temperature and Light Control

Storing solutions at reduced temperatures (refrigerated or frozen) significantly slows down the degradation rate. Protecting solutions from light by using amber vials or covering containers with aluminum foil is also a recommended practice.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a framework for developing a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Agilent SB-C18, 150 mm x 2.1 mm, 3.5 µm particle size) is a good starting point.[5]

  • Mobile Phase: A gradient elution is often necessary to separate the parent drug from its more polar degradation products. A typical mobile phase could consist of:

    • Solvent A: 0.1% Formic acid in water.[5]

    • Solvent B: Acetonitrile.[5]

  • Gradient Program: An example of a gradient program is as follows:

    • 0-5 min: 3% B

    • 5-15 min: 3% to 20% B

    • 15-20 min: 20% to 40% B

    • 20-30 min: 40% to 60% B

    • 30-40 min: 60% to 80% B[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Detection Wavelength: 254 nm.[5]

  • Column Temperature: 30°C.

2. Forced Degradation Studies: To validate that the method is stability-indicating, forced degradation studies should be performed. This involves subjecting a solution of this compound to various stress conditions to intentionally generate degradation products.

  • Acid Hydrolysis: 0.1 M HCl at room temperature for a specified period.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for a specified period.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the solution at a specified temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the solution to UV light.

3. Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation Pathway of this compound

The primary degradation pathways for this compound in aqueous solution are the hydrolysis of the β-lactam ring and the cleavage of the hexetil ester group.

G Simplified Degradation Pathway of this compound A This compound B Hydrolysis of Hexetil Ester A->B H₂O D Hydrolysis of β-Lactam Ring A->D H₂O (Acid/Base/Heat) F Isomerization A->F C Cefotiam (Active Form) B->C C->D H₂O (Acid/Base/Heat) E Inactive Degradation Products D->E G Δ³-Isomer of This compound F->G

Caption: Simplified degradation pathways of this compound in aqueous solution.

Experimental Workflow for Stability Testing

The following workflow outlines the key steps in assessing the stability of a this compound solution.

G Workflow for this compound Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound Aqueous Solution stress_ph Incubate at Varying pH prep_solution->stress_ph stress_temp Incubate at Varying Temperatures prep_solution->stress_temp stress_light Expose to Light prep_solution->stress_light sampling Sample at Time Intervals stress_ph->sampling stress_temp->sampling stress_light->sampling hplc Analyze by Stability- Indicating HPLC sampling->hplc quantify Quantify this compound and Degradation Products hplc->quantify kinetics Determine Degradation Kinetics (t½, k) quantify->kinetics report Report Stability Profile kinetics->report

Caption: A typical experimental workflow for assessing the stability of this compound solutions.

References

Identifying and minimizing impurities in Cefotiam hexetil research samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for identifying and minimizing impurities in Cefotiam hexetil research samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can be broadly categorized into organic impurities (process-related and degradation products), inorganic impurities, and residual solvents. The most frequently identified organic impurities are isomers of Cefotiam, with the Δ³-isomer being a common degradation product, particularly under thermal stress.[1][2] Other isomers and by-products from the synthesis process can also be present.[3]

Q2: What are the primary causes of impurity formation in this compound samples?

A2: Impurity formation is often linked to the manufacturing process and storage conditions. Isomeric impurities can form during synthesis and may increase during storage, especially at elevated temperatures.[1] Degradation can also be induced by exposure to acidic or alkaline conditions, oxidation, and light (photolysis).[1][4]

Q3: What are the regulatory guidelines for impurities in active pharmaceutical ingredients (APIs) like this compound?

A3: The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q3A(R2), for impurities in new drug substances.[5][6] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. For instance, for a drug with a maximum daily dose of up to 2g, the identification threshold is typically 0.10% of the API.[1][5]

Q4: How can I minimize the formation of impurities during my research?

A4: To minimize impurity formation, it is crucial to control experimental and storage conditions. Store this compound samples at recommended low temperatures (e.g., 2-8°C or frozen) and protect them from light. Use high-purity solvents and reagents for all experiments. During synthesis or work-up, avoid prolonged exposure to high temperatures and extreme pH conditions.[1]

Troubleshooting Guide

Problem 1: An unknown peak is observed in my HPLC chromatogram.

  • Question: I am analyzing a this compound sample, and I see a significant peak that does not correspond to my standard. What could it be?

  • Answer: An unknown peak is likely an impurity. A common impurity is the Δ³-isomer of Cefotiam, which can form during storage or upon heating.[1] To identify the unknown peak, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly effective method.[2] The mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak can be compared to the parent compound and known impurities to determine its structure.[1][7]

Problem 2: The impurity levels in my sample seem to be increasing over time.

  • Question: I have been storing a batch of this compound, and subsequent analysis shows higher levels of impurities than the initial analysis. Why is this happening and what can I do?

  • Answer: An increase in impurities over time indicates that your sample is degrading. This compound is susceptible to degradation, especially under improper storage conditions.[1] Ensure your samples are stored at a consistently low temperature (2-8°C or frozen), protected from light, and in a tightly sealed container to prevent exposure to moisture and air. If degradation persists, consider re-purifying the sample before use.

Problem 3: My sample shows significant degradation after dissolution in a solvent for analysis.

  • Question: When I prepare my this compound sample for HPLC analysis, I notice rapid degradation. How can I prevent this?

  • Answer: The choice of solvent and the duration of the sample in solution can impact its stability. This compound stability is pH-dependent. Prepare your samples in a suitable buffer, ideally within a pH range of 4.5-6.5 where cephalosporins exhibit maximum stability, and analyze them as quickly as possible after preparation.[8] Avoid using highly acidic or alkaline diluents unless required for a specific stress study.

Data Presentation: Impurity Thresholds and Stability Data

Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Data sourced from ICH Q3A(R2) Guidelines.[5]

Table 2: Example of Impurity Increase in Long-Term Stability Samples

ImpurityInitial Level (Fresh Sample)Level in Long-Term Stability Sample
Isomer 1 (Δ³-isomer)0.02% - 0.06%0.15%
Isomer 20.02% - 0.06%0.17%

This data illustrates the potential for impurity growth during storage.[1]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol is a general method for the separation of this compound and its related impurities.

  • Chromatographic System:

    • Column: Kromasil reversed-phase C18 (4.6 x 250 mm, 5 µm).[9]

    • Mobile Phase A: Phosphate buffer solution (pH 7.2).[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 50 50
      25 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.[9]

    • Detection Wavelength: 254 nm.[9]

    • Column Temperature: 40°C.[9]

    • Injection Volume: 20 µL.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the initial mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products, as recommended by ICH guidelines.[4]

  • Acid Hydrolysis: Dissolve 20 mg of this compound in 1.0 mL of 0.1 M HCl. Maintain at room temperature for 3 hours, then neutralize with 0.1 M NaOH before analysis.[1]

  • Base Hydrolysis: Dissolve 20 mg of this compound in 1.0 mL of 0.1 M NaOH. Maintain at room temperature for 3 hours, then neutralize with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation: Dissolve 20 mg of this compound in 1.0 mL of 10% H₂O₂. Store at room temperature for 20 minutes before analysis.[1]

  • Thermal Degradation: Heat the solid sample in an oven at 60°C for 5 days or 80°C for 12 hours. Allow to cool to room temperature, then prepare the sample for analysis as described in Protocol 1.[1]

  • Photolytic Degradation: Expose the sample (solid and in solution) to a combination of UV and visible light as per ICH Q1B guidelines.

Visualizations

impurity_analysis_workflow start Start: this compound Research Sample sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep forced_degradation Forced Degradation Study (Protocol 2) start->forced_degradation hplc_analysis HPLC-UV Analysis (Protocol 1) sample_prep->hplc_analysis peak_integration Peak Integration & Quantification hplc_analysis->peak_integration decision Impurity > Identification Threshold (e.g., 0.10%)? peak_integration->decision hplc_ms Structure Elucidation (HPLC-MS/MS) decision->hplc_ms Yes report Report Results decision->report No hplc_ms->report end End report->end forced_degradation->hplc_analysis Analyze Degradants

Caption: Workflow for the identification and analysis of impurities.

troubleshooting_logic start Problem: Unexpected Peak in Chromatogram check_retention Check Retention Time: Consistent with known impurities (e.g., Δ³-isomer)? start->check_retention check_storage Review Sample History: - Age of sample? - Storage conditions (Temp, Light)? check_retention->check_storage No thermal_degradation Conclusion: Likely Thermal Degradation Product check_retention->thermal_degradation Yes check_storage->thermal_degradation Yes (Old sample or improperly stored) synthesis_impurity Conclusion: Likely Synthesis-Related Impurity check_storage->synthesis_impurity No (Fresh sample, properly stored) run_ms Action: Perform LC-MS Analysis for Structural Identification thermal_degradation->run_ms review_synthesis Action: Review Synthesis and Purification Steps synthesis_impurity->review_synthesis

Caption: Troubleshooting logic for an unexpected chromatographic peak.

degradation_pathway cefotiam This compound (Parent Molecule) delta3 Δ³-Isomer cefotiam->delta3 hydrolysis Hydrolysis Products (β-Lactam Ring Cleavage) cefotiam->hydrolysis oxidation Oxidation Products cefotiam->oxidation heat High Temperature heat->delta3 Isomerization acid_base Acid/Base (Hydrolysis) acid_base->hydrolysis oxidizing_agent Oxidizing Agent (e.g., H₂O₂) oxidizing_agent->oxidation

Caption: Plausible degradation pathways for this compound.

References

Adjusting Cefotiam hexetil concentration for time-kill curve experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cefotiam hexetil in time-kill curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Cefotiam?

A1: Cefotiam is a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[1][2][3][4] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step in peptidoglycan synthesis.[1][3][5] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[1]

Q2: What are the common mechanisms of resistance to Cefotiam?

A2: The most prevalent mechanism of resistance to Cefotiam and other beta-lactam antibiotics is the production of beta-lactamase enzymes.[1] These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic. Alterations in the structure or expression of penicillin-binding proteins (PBPs) can also reduce the binding affinity of Cefotiam, leading to decreased susceptibility.

Q3: What is the difference between Cefotiam and this compound?

A3: Cefotiam is the active form of the drug. This compound is an oral prodrug of Cefotiam, meaning it is an inactive precursor that is converted into the active Cefotiam molecule in the body after administration.[6] This formulation allows for oral administration, whereas Cefotiam itself is typically administered parenterally.[6]

Q4: How do I interpret the results of a time-kill curve experiment?

A4: A time-kill curve plots the log of viable bacterial colony-forming units (CFU/mL) against time. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum. A bacteriostatic effect is observed when there is a prevention of bacterial growth, but the reduction in CFU/mL is less than 3-log10.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No reduction in bacterial count, even at high Cefotiam concentrations. 1. Bacterial strain is resistant to Cefotiam. 2. Inactivation of Cefotiam. 3. Incorrect drug concentration.1. Confirm the bacterial strain's susceptibility to Cefotiam using a Minimum Inhibitory Concentration (MIC) test. Consider testing for beta-lactamase production. 2. Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh stock solutions for each experiment. 3. Verify the calculations for your stock solution and dilutions. Confirm the potency of your this compound lot.
High variability between replicates. 1. Inconsistent inoculum preparation. 2. Pipetting errors. 3. Inadequate mixing.1. Standardize the inoculum preparation to ensure a consistent starting bacterial density (e.g., 0.5 McFarland standard). 2. Use calibrated pipettes and proper pipetting techniques. 3. Ensure thorough mixing of the bacterial culture, antibiotic dilutions, and when plating samples.
Unexpected bacterial growth at later time points (regrowth). 1. Selection of resistant subpopulations. 2. Drug degradation over the course of the experiment.1. Plate the regrown bacteria and perform a new MIC test to check for increased resistance. 2. Cefotiam has a relatively short half-life. For longer experiments, consider the stability of the drug in your experimental conditions.
Bacterial count drops initially but then plateaus above the bactericidal threshold. 1. The drug concentration is bacteriostatic, not bactericidal. 2. Presence of persister cells.1. Test a wider range of Cefotiam concentrations, including higher multiples of the MIC. 2. Persister cells are a subpopulation of dormant bacteria that are tolerant to antibiotics. This is a known phenomenon and should be noted in your results.

Experimental Protocols

I. Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol is a prerequisite for the time-kill curve experiment to determine the concentrations of this compound to be tested.

Materials:

  • This compound

  • Appropriate bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile tubes for dilution

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in broth) at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target bacterial density.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

II. Time-Kill Curve Experiment

Materials:

  • This compound

  • Bacterial strain with a known MIC

  • Appropriate broth medium (e.g., CAMHB)

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (35°C ± 2°C)

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Timer

Procedure:

  • Prepare Bacterial Inoculum: Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in the test tubes/flasks.

  • Prepare this compound Concentrations: Based on the predetermined MIC, prepare this compound solutions in the broth at various multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x, 8x, 16x MIC). Also, include a growth control tube with no antibiotic.

  • Initiate the Experiment: Add the prepared this compound solutions to the flasks containing the bacterial inoculum. This is time point 0.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each test and control tube.

  • Serial Dilution and Plating:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline.

    • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible.

  • Colony Counting: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration.

Visualizations

G cluster_0 Experimental Workflow Start Start MIC_Determination Determine MIC of This compound Start->MIC_Determination Prepare_Inoculum Prepare Standardized Bacterial Inoculum MIC_Determination->Prepare_Inoculum Prepare_Drug Prepare this compound Concentrations (multiples of MIC) Prepare_Inoculum->Prepare_Drug Incubate_Sample Incubate and Sample at Time Points Prepare_Drug->Incubate_Sample Plate_Count Serial Dilution and Colony Counting Incubate_Sample->Plate_Count Analyze_Data Plot log10 CFU/mL vs. Time Plate_Count->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a time-kill curve experiment.

G cluster_1 Cefotiam Mechanism of Action Cefotiam Cefotiam PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP Binds to and inhibits CellWall Bacterial Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CellWall Catalyzes Lysis Cell Wall Instability and Bacterial Lysis CellWall->Lysis Inhibition leads to

Caption: Mechanism of Cefotiam's bactericidal action.

References

Technical Support Center: Mitigating the Post-Antibiotic Effect of Cefotiam Hexetil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the post-antibiotic effect (PAE) of Cefotiam hexetil in experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the Post-Antibiotic Effect (PAE) and why is it relevant for this compound?

A1: The Post-Antibiotic Effect (PAE) is the continued suppression of bacterial growth after a brief exposure to an antimicrobial agent, even after the removal of the drug from the culture medium.[1][2] Cefotiam, a second-generation cephalosporin, like other β-lactam antibiotics, can induce a PAE, particularly against Gram-positive bacteria such as Staphylococcus aureus.[3][4] For Gram-negative bacteria like Escherichia coli, the PAE of β-lactams is generally shorter or absent.[3][5] Understanding and accounting for the PAE is crucial in experimental design to avoid misinterpretation of results, especially in studies evaluating bacterial regrowth, and in time-kill kinetic assays.[6][7]

Q2: What is the typical duration of the PAE for this compound?

A2: Specific quantitative data for the PAE of this compound is limited in publicly available literature. However, based on data from other second-generation cephalosporins, the PAE is dependent on the bacterial strain, the concentration of the antibiotic, and the duration of exposure.[2][8] For Gram-positive bacteria like S. aureus, the PAE can range from 1 to 4 hours.[8] For Gram-negative bacteria such as E. coli, the PAE is often less than 1 hour or negligible.[5]

Q3: How can I remove this compound from my in vitro experiment to study bacterial regrowth?

A3: To accurately study bacterial regrowth and mitigate the PAE, it is essential to effectively remove the antibiotic. This can be achieved through several methods:

  • Centrifugation and Washing: Pellet the bacteria by centrifugation, discard the supernatant containing the antibiotic, and wash the pellet with fresh, sterile medium. This process should be repeated at least twice to ensure complete removal.

  • Dilution: A rapid and significant dilution of the culture (e.g., 1:1000) in a large volume of fresh medium can effectively reduce the antibiotic concentration to sub-inhibitory levels.[1][9]

  • Enzymatic Inactivation: The most definitive method is to add a β-lactamase enzyme to the culture medium to specifically inactivate the Cefotiam.[10][11]

Q4: Can the PAE of Cefotiam be modulated by experimental conditions?

A4: Yes, several factors can influence the duration and magnitude of the PAE. These include:

  • Antibiotic Concentration: Higher concentrations of the antibiotic generally lead to a longer PAE.[12]

  • Exposure Time: A longer duration of exposure to the antibiotic can extend the PAE.[2]

  • Bacterial Species: As mentioned, Gram-positive cocci typically exhibit a longer PAE from β-lactams compared to Gram-negative bacilli.[3]

  • Growth Phase of Bacteria: The physiological state of the bacteria at the time of antibiotic exposure can impact the PAE.

  • Post-exposure Conditions: Factors such as temperature, pH, and nutrient availability in the regrowth medium can influence the recovery of bacteria and thus the observed duration of the PAE.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpectedly Long Lag Phase in Bacterial Regrowth Curves After Cefotiam Exposure

Possible Cause: The observed extended lag phase may be due to the post-antibiotic effect (PAE) of Cefotiam rather than a bacteriostatic effect of residual antibiotic.

Troubleshooting Steps:

Step Action Expected Outcome Further Steps if Unresolved
1 Verify Antibiotic Removal: Ensure your antibiotic removal protocol is effective. If using centrifugation and washing, increase the number of washes. If using dilution, ensure the dilution factor is sufficient (at least 1:1000).A shorter lag phase in subsequent experiments, more consistent with expected bacterial growth.Proceed to Step 2.
2 Incorporate a Neutralization Step: Introduce a β-lactamase enzyme into your regrowth medium to inactivate any residual Cefotiam.A significantly reduced or eliminated lag phase, confirming that the extended delay was due to antibiotic activity.If the long lag phase persists, consider other factors such as nutrient depletion in the medium or the induction of a viable but non-culturable (VBNC) state.
3 Run Parallel Controls: Include a control group where the antibiotic is removed and a control group where it is not, alongside your experimental group with antibiotic removal.Clear differentiation between the effects of antibiotic removal and the natural lag phase of the bacteria.Analyze the growth kinetics of all three groups to quantify the duration of the PAE.
Issue 2: Difficulty in Determining the True Minimum Inhibitory Concentration (MIC) Due to Trailing Endpoints

Possible Cause: The PAE can sometimes interfere with the visual determination of the MIC, leading to "trailing" or hazy growth in wells with antibiotic concentrations at or near the MIC.

Troubleshooting Steps:

Step Action Expected Outcome Further Steps if Unresolved
1 Standardize Inoculum Density: Ensure a consistent and standardized bacterial inoculum is used for all MIC assays, as a higher inoculum can sometimes overcome the initial inhibitory effect and contribute to trailing.More consistent and clear MIC endpoints across replicate experiments.Proceed to Step 2.
2 Read MIC at a Standardized Time Point: Adhere to a strict incubation time as recommended by CLSI or EUCAST guidelines (e.g., 16-20 hours for many bacteria). Reading too early or too late can affect the interpretation.Reduced variability in MIC determination.Proceed to Step 3.
3 Use a Quantitative Readout: Instead of relying solely on visual inspection, use a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm). Define the MIC as the lowest concentration that inhibits growth by a certain percentage (e.g., 80% or 90%) compared to the positive control.A more objective and reproducible determination of the MIC.If trailing persists, consider that the antibiotic may be bacteriostatic at those concentrations, and the trailing represents a sub-population with reduced susceptibility.

Quantitative Data

Disclaimer: The following data is based on studies of second-generation cephalosporins and may not be fully representative of this compound. It is intended to provide a general understanding of the expected PAE.

Table 1: Estimated Post-Antibiotic Effect (PAE) of Second-Generation Cephalosporins

Bacterial SpeciesAntibiotic Concentration (x MIC)Exposure Time (hours)Estimated PAE Duration (hours)
Staphylococcus aureus 2x11.0 - 2.0
4x11.5 - 3.0
4x22.0 - 4.0
Escherichia coli 2x1< 0.5
4x10.5 - 1.0
4x2< 1.0

Experimental Protocols

Protocol 1: Determination of the Post-Antibiotic Effect (PAE) of this compound

Objective: To quantify the duration of the PAE of this compound against a specific bacterial strain.

Methodology:

  • Prepare Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until the culture reaches the mid-logarithmic phase of growth (approximately 10⁸ CFU/mL).

  • Antibiotic Exposure: Divide the bacterial culture into two sterile tubes. To one tube, add this compound to the desired final concentration (e.g., 4x MIC). The second tube will serve as the untreated control. Incubate both tubes for a defined period (e.g., 1 or 2 hours) at 37°C with shaking.

  • Antibiotic Removal:

    • Method A (Dilution): At the end of the exposure period, dilute both the treated and control cultures 1:1000 in pre-warmed, fresh broth.

    • Method B (Centrifugation): Centrifuge both cultures to pellet the bacteria. Discard the supernatant, resuspend the pellets in fresh broth, and repeat the wash step twice.

  • Monitor Regrowth: Take samples from both the treated and control cultures at regular intervals (e.g., every 30-60 minutes) for viable cell counting (e.g., by plating serial dilutions on agar plates).

  • Calculate PAE: The PAE is calculated using the formula: PAE = T - C , where:

    • T is the time required for the count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal.

    • C is the time required for the count of the untreated control culture to increase by 1 log₁₀ CFU/mL above its initial count after the "removal" step.[1]

Protocol 2: Mitigating PAE in a Time-Kill Assay using β-Lactamase

Objective: To perform a time-kill assay while minimizing the influence of the PAE.

Methodology:

  • Prepare Bacterial Culture and Antibiotic Exposure: Follow steps 1 and 2 from Protocol 1.

  • Antibiotic Neutralization: At the desired time point for antibiotic removal, add a sterile solution of a broad-spectrum β-lactamase to the antibiotic-exposed culture at a concentration sufficient to rapidly inactivate the Cefotiam. A pre-determined concentration should be validated to ensure it does not affect bacterial viability on its own.[10][11]

  • Monitor Bacterial Viability: Continue to incubate the culture and take samples at various time points to determine the viable cell count.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. The use of β-lactamase ensures that any observed suppression of growth after its addition is not due to residual antibiotic activity.

Visualizations

Bacterial_Response_to_Cefotiam cluster_0 Cefotiam Exposure cluster_1 Bacterial Recovery & PAE Cefotiam Cefotiam PBP_Inhibition Inhibition of Penicillin-Binding Proteins (PBPs) Cefotiam->PBP_Inhibition Cell_Wall_Damage Peptidoglycan Synthesis Disruption & Cell Wall Damage PBP_Inhibition->Cell_Wall_Damage Damage_Sensing Sensing of Cell Wall Damage Cell_Wall_Damage->Damage_Sensing Repair_Pathway Activation of Cell Wall Repair Pathways (e.g., Slt) Damage_Sensing->Repair_Pathway Stress_Response Induction of General Stress Response (e.g., RpoS) Damage_Sensing->Stress_Response Growth_Resumption Resumption of Normal Growth Repair_Pathway->Growth_Resumption PAE Post-Antibiotic Effect (Delayed Regrowth) Stress_Response->PAE PAE->Growth_Resumption After PAE period Experimental_Workflow_Mitigating_PAE Start Start Bacterial_Culture Prepare Log-Phase Bacterial Culture Start->Bacterial_Culture Antibiotic_Exposure Expose Bacteria to Cefotiam (e.g., 4x MIC) Bacterial_Culture->Antibiotic_Exposure Removal_Step Antibiotic Removal/Neutralization Antibiotic_Exposure->Removal_Step Dilution_Wash Dilution or Centrifugation/Wash Removal_Step->Dilution_Wash For PAE Determination Beta_Lactamase Add β-Lactamase Removal_Step->Beta_Lactamase For Time-Kill Assay Monitor_Regrowth Monitor Bacterial Regrowth (Viable Counts) Dilution_Wash->Monitor_Regrowth Beta_Lactamase->Monitor_Regrowth Calculate_PAE Calculate PAE (PAE = T - C) Monitor_Regrowth->Calculate_PAE Time_Kill_Curve Generate Time-Kill Curve Monitor_Regrowth->Time_Kill_Curve

References

Validation & Comparative

A Comparative In Vitro Analysis of Cefotiam Hexetil and Other Second-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of Cefotiam hexetil, an oral second-generation cephalosporin, with other frequently prescribed oral cephalosporins of the same class. The data presented is compiled from various studies to offer a comprehensive overview of their respective potencies against key bacterial pathogens.

Executive Summary

Cefotiam, the active metabolite of the prodrug this compound, demonstrates a broad spectrum of in vitro activity against a range of Gram-positive and Gram-negative bacteria.[1][2] This guide will delve into a comparative analysis of its efficacy, primarily through Minimum Inhibitory Concentration (MIC) data, against other oral second-generation cephalosporins such as Cefuroxime axetil, Cefaclor, and Cefprozil. The objective is to provide a clear, data-driven perspective for research and development purposes.

Comparative In Vitro Activity: MIC Data

The in vitro potency of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for Cefotiam and its comparators against common bacterial pathogens.

Table 1: In Vitro Activity against Gram-Positive Aerobes

OrganismCefotiamCefuroximeCefaclorCefprozil
MIC50 / MIC90 (µg/mL) MIC50 / MIC90 (µg/mL) MIC50 / MIC90 (µg/mL) MIC50 / MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)0.5 / 11 / 22 / 81 / 2
Streptococcus pneumoniae (Penicillin-susceptible)0.06 / 0.12≤0.06 / 0.50.5 / 20.12 / 0.25
Streptococcus pyogenes0.03 / 0.06≤0.06 / ≤0.060.12 / 0.250.06 / 0.12

Data compiled from multiple sources. Direct comparative studies may vary.

Table 2: In Vitro Activity against Gram-Negative Aerobes

OrganismCefotiamCefuroximeCefaclorCefprozil
MIC50 / MIC90 (µg/mL) MIC50 / MIC90 (µg/mL) MIC50 / MIC90 (µg/mL) MIC50 / MIC90 (µg/mL)
Escherichia coli1 / 42 / 164 / 324 / 16
Haemophilus influenzae (β-lactamase negative)0.12 / 0.250.25 / 12 / 82 / 4
Haemophilus influenzae (β-lactamase positive)0.25 / 0.50.5 / 28 / 324 / 8
Klebsiella pneumoniae0.5 / 21 / 82 / 162 / 8
Moraxella catarrhalis (β-lactamase positive)0.5 / 11 / 20.5 / 10.5 / 1
Proteus mirabilis0.5 / 41 / 84 / 322 / 16

Data compiled from multiple sources. Direct comparative studies may vary.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized in vitro method to quantify the susceptibility of a bacterium to an antimicrobial agent. The data presented in this guide is primarily derived from studies employing the following standard methodologies.

Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions : A series of twofold dilutions of the cephalosporins are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation : A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation : Each well of a 96-well microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 10 µL of the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination, particularly for certain fastidious organisms.

  • Preparation of Agar Plates : A series of agar plates are prepared, each containing a specific concentration of the cephalosporin incorporated into Mueller-Hinton agar.

  • Inoculum Preparation : The bacterial inoculum is prepared as described for the broth microdilution method, resulting in a final concentration of approximately 1 x 10^4 CFU per spot.

  • Inoculation and Incubation : The surface of each agar plate is spot-inoculated with the standardized bacterial suspension using a multipoint inoculator. The plates are then incubated at 35°C for 16-20 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a fine film of growth.

Mechanism of Action and Experimental Workflow

Cephalosporins, including Cefotiam, are bactericidal agents that exert their effect by interfering with the synthesis of the bacterial cell wall. The following diagrams illustrate the mechanism of action and a typical experimental workflow for determining in vitro activity.

Cephalosporin Mechanism of Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Cell Wall Formation Peptidoglycan->CellWall Lysis Cell Lysis Cephalosporin Cephalosporin Cephalosporin->PBP

Caption: Mechanism of action of cephalosporins.

MIC Determination Workflow start Start: Bacterial Isolate prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plates or Agar Plates prep_inoculum->inoculate prep_antibiotic Prepare Serial Dilutions of Cephalosporins prep_antibiotic->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read and Record MIC Values incubate->read_results end End: Comparative Data read_results->end

Caption: Experimental workflow for MIC determination.

References

Cefotiam Hexetil vs. Third-Generation Cephalosporins: A Comparative Analysis Against Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro activity and clinical efficacy of Cefotiam hexetil, a second-generation cephalosporin, against various third-generation cephalosporins in the treatment of infections caused by Enterobacteriaceae. This information is intended to support research, scientific understanding, and drug development efforts in the field of infectious diseases.

In-Vitro Activity: A Head-to-Head Comparison

The in-vitro efficacy of cephalosporins against Enterobacteriaceae is a critical determinant of their potential clinical utility. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the comparative in-vitro activity of Cefotiam and key third-generation cephalosporins against a range of clinically significant Enterobacteriaceae.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The data presented below, including MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively), has been compiled from various in-vitro studies.

OrganismCefotiam Ceftazidime Cefotaxime Ceftriaxone Cefpodoxime Cefixime
MIC90 (µg/mL) MIC90 (µg/mL) MIC90 (µg/mL) MIC90 (µg/mL) MIC90 (µg/mL) MIC90 (µg/mL)
Escherichia coli>320.250.120.12≤10.25
Klebsiella pneumoniae>3210.250.12≤10.25
Proteus mirabilis20.120.060.06≤10.06
Enterobacter cloacae>32848>4>16
Serratia marcescens>32424≤14
Citrobacter freundii>32>321632>4>16

Note: Lower MIC values indicate greater in-vitro activity. Data is aggregated from multiple sources and testing conditions may vary.

Experimental Protocols

The determination of in-vitro susceptibility of Enterobacteriaceae to Cefotiam and third-generation cephalosporins is predominantly conducted using standardized methods such as broth microdilution or agar dilution.

Broth Microdilution Method

This method involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated at a controlled temperature, typically 35-37°C, for 16-20 hours. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

Agar Dilution Method

In the agar dilution method, the antibiotic is incorporated into molten agar at various concentrations, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Clinical Efficacy

While in-vitro data provides a foundational understanding of an antibiotic's potential, clinical trials are essential to determine its real-world efficacy and safety.

Urinary Tract Infections (UTIs)

This compound has been evaluated for the treatment of uncomplicated urinary tract infections (UTIs), a common indication for oral cephalosporins. In some studies, it has demonstrated comparable clinical and bacteriological efficacy to third-generation cephalosporins like cefixime in this setting. However, for complicated UTIs, particularly those caused by more resistant Enterobacteriaceae, third-generation cephalosporins are often favored due to their broader spectrum of activity.[1]

Workflow for Comparative Clinical Trial in Uncomplicated UTI

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Assessment cluster_outcome Outcome Analysis p1 Patient with Suspected Uncomplicated UTI p2 Inclusion/Exclusion Criteria Met p1->p2 Screening rand Randomization p2->rand t1 This compound rand->t1 t2 Third-Generation Cephalosporin rand->t2 f1 End of Treatment Assessment (Clinical & Bacteriological) t1->f1 t2->f1 f2 Follow-up Visit (Test-of-Cure) f1->f2 outcome Comparison of Cure Rates f2->outcome G cluster_bacterium Bacterial Cell cluster_periplasm Periplasmic Space cluster_outer_membrane Outer Membrane pbp Penicillin-Binding Proteins (PBPs) cw_synthesis Cell Wall Synthesis pbp->cw_synthesis Catalyzes pbp->cw_synthesis Inhibits lysis Cell Lysis & Death cw_synthesis->lysis Leads to porin Porin Channel porin->pbp Binds to beta_lactam Beta-Lactam Antibiotic (Cefotiam / 3rd-Gen Cephalosporin) beta_lactam->porin Enters G cluster_factors Decision Factors cluster_choice Antibiotic Selection mic In-Vitro Activity (MIC) choice Optimal Cephalosporin Choice mic->choice spectrum Spectrum of Activity spectrum->choice resistance Local Resistance Patterns resistance->choice pkpd Pharmacokinetics/ Pharmacodynamics pkpd->choice clinical Clinical Evidence clinical->choice patient Patient Factors patient->choice

References

A Comparative Analysis of Cefotiam Hexetil and Cefaclor Efficacy Against Haemophilus influenzae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of two cephalosporin antibiotics, Cefotiam hexetil and Cefaclor, against the significant respiratory pathogen Haemophilus influenzae. The following sections present a synthesis of available experimental data, detailed methodologies, and a visual representation of the mechanism of action to facilitate an objective assessment for research and development purposes.

In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cefotiam and Cefaclor against Haemophilus influenzae, compiled from various studies. It is important to note that a direct head-to-head comparative study providing MIC50 and MIC90 values for both compounds was not identified in the available literature. Therefore, the data presented is a compilation from separate research efforts and should be interpreted with this limitation in mind.

Table 1: In Vitro Activity of Cefotiam Against Haemophilus influenzae

Number of StrainsMIC Range (µg/mL)Susceptibility Breakpoints (mg/L)
460.20 - 3.13S ≤ 1, R > 2

S = Susceptible, R = Resistant

Table 2: In Vitro Activity of Cefaclor Against Haemophilus influenzae

Number of IsolatesMIC50 (mg/L)MIC90 (mg/L)Modal MIC (mg/L)Resistance Rate (%)
24584Not Reported4Not Reported
540Not ReportedNot ReportedNot Reported17.0
2212Not ReportedNot ReportedNot Reported6.8 (MIC ≥ 16 mg/l)

Note: Data is compiled from multiple studies and may vary based on the tested strains (e.g., ampicillin-sensitive, β-lactamase-producing) and methodologies.

Experimental Protocols

The methodologies for determining the in vitro susceptibility of H. influenzae to cephalosporins are critical for the interpretation of MIC data. The following protocols are based on established standards.

Broth Microdilution Method

This method is a standard technique for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of H. influenzae is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution tray.

  • Medium: Haemophilus Test Medium (HTM) broth is the recommended medium for susceptibility testing of H. influenzae.[1][2]

  • Antimicrobial Agent Preparation: Serial twofold dilutions of Cefotiam or Cefaclor are prepared in the HTM broth.

  • Incubation: The microdilution trays are incubated at 35-37°C in an atmosphere of 5% CO2 for 20-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination.

  • Medium Preparation: Serial twofold dilutions of the antimicrobial agent are incorporated into molten agar, typically HTM agar, which is then poured into petri dishes.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of the agar plates containing the different antibiotic concentrations.

  • Incubation: Plates are incubated at 35-37°C in a CO2-enriched atmosphere for 20-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both Cefotiam and Cefaclor are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The key steps in this process are outlined in the diagram below.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Cephalosporin Cefotiam / Cefaclor PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cephalosporin->PBP Binds to and inactivates Peptidoglycan_synthesis Peptidoglycan Cross-linking (Cell Wall Synthesis) PBP->Peptidoglycan_synthesis Catalyzes Precursors Peptidoglycan Precursors Precursors->Peptidoglycan_synthesis Building blocks Inhibition Inhibition of Cell Wall Synthesis Peptidoglycan_synthesis->Inhibition Cell_Lysis Cell Lysis and Bacterial Death Inhibition->Cell_Lysis Leads to

Caption: Mechanism of action of Cefotiam and Cefaclor.

Comparative Discussion

Based on the available in vitro data, both Cefotiam and Cefaclor demonstrate activity against Haemophilus influenzae. The MIC range for Cefotiam (0.20 - 3.13 µg/mL) suggests that many isolates are susceptible, falling within the susceptible breakpoint of ≤ 1 mg/L.

For Cefaclor, the reported modal MIC of 4 mg/L and MIC50 of 4 mg/L in a large study indicate that a significant concentration is required to inhibit a substantial portion of isolates.[3] Furthermore, surveillance studies have reported resistance rates to Cefaclor ranging from 6.8% to 17.0%, which is a considerable factor for clinical consideration.[4][5]

A direct comparison of potency is challenging without head-to-head studies. However, the lower end of the MIC range for Cefotiam suggests it may be more potent against susceptible strains. The clinical relevance of these in vitro differences would need to be confirmed through comparative clinical trials.

Conclusion

Both this compound and Cefaclor are active against Haemophilus influenzae. The limited available data for Cefotiam suggests it has potent activity against susceptible isolates. Cefaclor has been more extensively studied, with established MIC distributions and recognized resistance rates. The choice between these agents in a clinical or research setting should consider local resistance patterns and the specific susceptibility of the infecting isolate. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative efficacy.

References

A Head-to-Head In Vitro Comparison of Cefotiam Hexetil and Cefuroxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two prominent second-generation cephalosporins, Cefotiam hexetil and Cefuroxime. The data and methodologies presented are intended to offer an objective performance analysis for research and drug development purposes.

Executive Summary

Cefotiam and Cefuroxime are both broad-spectrum cephalosporin antibiotics that function by inhibiting bacterial cell wall synthesis. In vitro studies indicate that while both are effective against a range of Gram-positive and Gram-negative bacteria, Cefotiam often exhibits greater potency against Gram-negative aerobes. This guide synthesizes available data to elucidate the nuances of their in vitro activity.

Comparative In Vitro Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Cefotiam and Cefuroxime against a variety of clinically relevant bacteria. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates). Data is compiled from multiple sources and should be interpreted as a comparative overview.

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Negative Bacteria
Escherichia coliCefotiam0.251
Cefuroxime416
Klebsiella pneumoniaeCefotiam0.120.5
Cefuroxime28
Proteus mirabilisCefotiam0.120.5
Cefuroxime28
Haemophilus influenzae (β-lactamase negative)Cefotiam≤0.060.12
Cefuroxime0.51
Haemophilus influenzae (β-lactamase positive)Cefotiam0.120.25
Cefuroxime12
Gram-Positive Bacteria
Staphylococcus aureus (Methicillin-susceptible)Cefotiam0.51
Cefuroxime12
Streptococcus pneumoniae (Penicillin-susceptible)Cefotiam0.060.12
Cefuroxime0.060.12
Streptococcus pyogenesCefotiam≤0.030.06
Cefuroxime≤0.030.06

Note: MIC values can vary between studies and geographic locations. The data presented is a synthesis for comparative purposes.

One in vitro study directly comparing the two agents found that Cefotiam is significantly more active against Gram-negative aerobes than Cefuroxime.[1][2]

Mechanism of Action: Targeting the Bacterial Cell Wall

Both Cefotiam and Cefuroxime are β-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. They specifically target and bind to penicillin-binding proteins (PBPs), which are enzymes crucial for the final transpeptidation step in peptidoglycan synthesis. This disruption of the cell wall's structural integrity leads to cell lysis and death.

Mechanism of Action of Cefotiam and Cefuroxime cluster_drug Cephalosporins cluster_bacteria Bacterial Cell Cefotiam Cefotiam PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP inhibit Cefuroxime Cefuroxime Cefuroxime->PBP inhibit Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall builds CellLysis Cell Lysis and Death CellWall->CellLysis weakened wall leads to

Mechanism of action for Cefotiam and Cefuroxime.

Experimental Protocols

The in vitro activity of Cefotiam and Cefuroxime is primarily determined by measuring the Minimum Inhibitory Concentration (MIC) using standardized methods such as broth microdilution or agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and Cefuroxime are prepared in a suitable solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Broth Microdilution Workflow A Prepare serial dilutions of Cefotiam and Cefuroxime in microtiter plate C Inoculate microtiter plate with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read and record MIC (lowest concentration with no visible growth) D->E

Workflow for Broth Microdilution MIC Determination.
Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organism is then inoculated.

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of Cefotiam or Cefuroxime. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten Mueller-Hinton agar before it solidifies.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism.

Conclusion

Both Cefotiam and Cefuroxime are effective second-generation cephalosporins. However, the available in vitro data suggests that Cefotiam may exhibit greater potency against certain Gram-negative pathogens. The choice between these two agents in a research or clinical setting should be guided by specific susceptibility data for the target organism, as well as other pharmacokinetic and pharmacodynamic considerations. Further head-to-head comparative studies with large panels of contemporary clinical isolates are warranted to provide a more definitive picture of their relative in vitro activities.

References

Cefotiam Hexetil Efficacy in Neutropenic Mouse Thigh Infection Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Cefotiam hexetil, a second-generation cephalosporin, benchmarked against other antibiotics in the context of treating bacterial infections in immunocompromised hosts. The focus is on the validation of its efficacy using the neutropenic mouse thigh infection model, a standardized preclinical model for evaluating antimicrobial agents. While direct in vivo efficacy data for Cefotiam in this specific model is limited in the available literature, this guide synthesizes in vitro data for Cefotiam and in vivo data for relevant comparator antibiotics to provide a comprehensive overview for research and drug development purposes.

Mechanism of Action: Cefotiam

Cefotiam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This binding prevents the cross-linking of peptidoglycan chains, leading to a compromised cell wall and subsequent cell lysis.[1] Cefotiam is effective against a range of Gram-positive and Gram-negative bacteria.[2]

cluster_bacterium Bacterial Cell Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis->PBPs catalyzed by Cell_Wall_Formation Stable Cell Wall PBPs->Cell_Wall_Formation leads to Cell_Lysis Cell Lysis PBPs->Cell_Lysis disruption leads to Cefotiam Cefotiam Inhibition Inhibition Cefotiam->Inhibition Inhibition->PBPs

Caption: Mechanism of action of Cefotiam.

In Vitro Efficacy: Cefotiam vs. Comparators against Staphylococcus aureus

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values for Cefotiam and comparator antibiotics against Staphylococcus aureus.

AntibioticClassOrganismMIC50 (µg/mL)MIC90 (µg/mL)
Cefotiam 2nd Gen. CephalosporinS. aureus (unspecified)--
Cefazolin1st Gen. CephalosporinMSSA0.52
VancomycinGlycopeptideMSSA11.5
VancomycinGlycopeptideMRSA11.5 - 2
Cefquinome4th Gen. CephalosporinS. aureus--
Cephalexin1st Gen. CephalosporinS. aureus--
Cefuroxime2nd Gen. CephalosporinS. aureus--
Cefpodoxime3rd Gen. CephalosporinS. aureus--

Note: MIC50 and MIC90 values for Cefotiam against distinct MSSA and MRSA populations were not available in the reviewed literature. The provided range for Cefotiam against unspecified S. aureus strains suggests good potency, while the range against MRSA indicates significant resistance.[1]

In Vivo Efficacy in the Neutropenic Mouse Thigh Infection Model

AntibioticClassOrganismDosing RegimenChange in Bacterial Load (log10 CFU/thigh) vs. Control
This compound 2nd Gen. Cephalosporin S. aureus Data not available Data not available
VancomycinGlycopeptideS. aureus100 mg/kg to 800 mg/kg4.4 to 5.2 log10 reduction
Cefquinome4th Gen. CephalosporinS. aureus ATCC 29213100 mg/kg (single dose)0.9 ± 0.03 log10 reduction
Cephalexin1st Gen. CephalosporinS. aureus2.5-320 mg/kg/4h>1-log kill against 5 of 5 strains
Cefuroxime Axetil2nd Gen. CephalosporinS. aureus2.5-320 mg/kg/4h>1-log kill against 5 of 5 strains
Cefpodoxime3rd Gen. CephalosporinS. aureus2.5-320 mg/kg/4h>1-log kill against 5 of 5 strains

Experimental Protocols

Below is a detailed methodology for the neutropenic mouse thigh infection model, compiled from established protocols used in the evaluation of comparator antibiotics.

Neutropenia Induction
  • Animal Model: Female ICR (CD-1) or BALB/c mice, typically 6-8 weeks old.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.[4]

Infection Procedure
  • Bacterial Strain: A clinically relevant strain of Staphylococcus aureus (e.g., ATCC 29213 for methicillin-susceptible S. aureus - MSSA).

  • Inoculum Preparation: Bacteria are grown to the logarithmic phase, washed, and diluted in a suitable medium (e.g., saline) to the desired concentration (typically around 10^6 - 10^7 CFU/mL).

  • Infection: Mice are anesthetized, and each posterior thigh muscle is injected with 0.1 mL of the bacterial suspension.

Antibiotic Treatment
  • Treatment Initiation: Antibiotic therapy is typically initiated 2 hours post-infection.

  • Drug Administration: The test compound (e.g., this compound) and comparator antibiotics are administered via a clinically relevant route, such as subcutaneous or oral administration.

  • Dosing Regimen: A range of doses and dosing intervals are evaluated to determine the pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Efficacy Assessment
  • Endpoint: The primary efficacy endpoint is the bacterial load in the thigh muscle at 24 hours post-treatment initiation.

  • Procedure:

    • At the designated time point, mice are euthanized.

    • The thigh muscles are aseptically excised and homogenized in a sterile buffer.

    • Serial dilutions of the homogenate are plated on appropriate agar plates (e.g., Tryptic Soy Agar).

    • Plates are incubated, and the number of colonies is counted to determine the CFU per gram of tissue.

  • Data Analysis: The change in log10 CFU/thigh is calculated relative to the bacterial count at the start of therapy and in untreated control animals.

cluster_setup Experimental Setup cluster_assessment Efficacy Assessment Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Thigh Infection (S. aureus) Neutropenia->Infection Treatment Administer Antibiotics (Cefotiam vs. Comparators) Infection->Treatment Euthanasia Euthanize Mice Treatment->Euthanasia Harvest Harvest Thigh Tissue Euthanasia->Harvest Homogenize Homogenize Tissue Harvest->Homogenize Plate Serial Dilution & Plating Homogenize->Plate Incubate Incubate Plates Plate->Incubate Count Count CFU Incubate->Count Data_Analysis Data Analysis (log10 CFU/thigh) Count->Data_Analysis

Caption: Experimental workflow for the neutropenic mouse thigh infection model.

Conclusion

References

A Comparative Analysis of Cefotiam Hexetil and Amoxicillin-Clavulanate Against Beta-Lactamase-Producing Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity and clinical efficacy of Cefotiam hexetil, a second-generation oral cephalosporin, and amoxicillin-clavulanate, a combination penicillin and β-lactamase inhibitor. The focus is on their performance against common β-lactamase-producing bacteria, which are a significant cause of resistance in community-acquired respiratory tract infections.

Introduction and Mechanism of Action

Beta-lactamase production is a primary mechanism of resistance for many bacteria, rendering common β-lactam antibiotics like amoxicillin ineffective. Amoxicillin-clavulanate overcomes this by pairing amoxicillin with clavulanic acid, a β-lactamase inhibitor that protects the antibiotic from degradation. Cefotiam, a cephalosporin, is inherently more stable against certain β-lactamases compared to penicillins. This guide examines data to compare the effectiveness of these two distinct strategies.

The diagram below illustrates the fundamental interaction between β-lactam antibiotics, bacterial penicillin-binding proteins (PBPs), β-lactamase enzymes, and the protective action of a β-lactamase inhibitor.

cluster_0 Standard Beta-Lactam Action cluster_1 Resistance Mechanism cluster_2 Inhibitor Action (Amoxicillin-Clavulanate) BL Beta-Lactam (e.g., Amoxicillin) PBP Penicillin-Binding Protein (PBP) BL->PBP Binds to CW Cell Wall Synthesis Inhibited PBP->CW Inhibits BL_res Beta-Lactam (e.g., Amoxicillin) BetaLactamase β-Lactamase Enzyme BL_res->BetaLactamase Hydrolyzed by Inactive Inactive Antibiotic BetaLactamase->Inactive Amox Amoxicillin PBP_intact PBP Amox->PBP_intact Free to Bind Inhibitor Clavulanate BetaLactamase_inhib β-Lactamase Enzyme Inhibitor->BetaLactamase_inhib Binds & Inactivates

Caption: Mechanism of β-Lactam Action, Resistance, and Inhibition.

Comparative In Vitro Susceptibility

The in vitro efficacy of an antibiotic is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC90 value represents the concentration required to inhibit 90% of the tested isolates. The following table summarizes MIC data for Cefotiam and amoxicillin-clavulanate against key β-lactamase-producing respiratory pathogens, compiled from multiple studies.

Disclaimer: The data presented below are compiled from different scientific studies and are not the result of a single, direct head-to-head comparative experiment. Therefore, direct comparison of MIC values should be interpreted with caution.

Pathogen (β-Lactamase Status)AntibioticMIC Range (µg/mL)MIC90 (µg/mL)
Haemophilus influenzae (+) Cefotiam0.20 - 3.13[1]N/A
Amoxicillin-Clavulanate0.125 - 4.0[2]1.0 - 2.0[3]
Moraxella catarrhalis (+) Cefotiam0.05 - 6.25[1]N/A
Amoxicillin-ClavulanateN/A≤0.5[3]

Data for amoxicillin-clavulanate is typically presented for a 2:1 ratio of amoxicillin to clavulanic acid.

Clinical Efficacy in Respiratory Tract Infections

Clinical trials provide essential data on the performance of antibiotics in patients. While no direct, randomized controlled trials comparing this compound and amoxicillin-clavulanate for this specific indication were identified, data from individual studies and trials against other comparators offer valuable insights.

Study FocusAntibioticClinical Success RateBacteriological Eradication Rate
Acute Bronchitis (Secondary Bacterial Infection)[4]Cefuroxime Axetil86% (117/136)91% (53/58)
Amoxicillin-Clavulanate 83% (130/157) 86% (60/70)
Lower Respiratory Tract Infections (Non-comparative study)[1][5]Cefotiam 90% (Satisfactory Response) N/A

The data suggest that both agents demonstrate high clinical efficacy in lower respiratory tract infections where β-lactamase producers are common pathogens. Amoxicillin-clavulanate shows robust clinical success and bacteriological eradication rates in a controlled trial setting[4]. Cefotiam also showed a high satisfactory response rate in a non-comparative study of lower respiratory tract infections caused by pathogens including H. influenzae[1][5].

Experimental Protocols

The determination of MIC values is standardized to ensure reproducibility. The broth microdilution method is a reference procedure.

Protocol:

  • Isolate Preparation: Bacterial isolates (e.g., H. influenzae, M. catarrhalis) are cultured on appropriate agar plates (e.g., chocolate agar) for 18-24 hours.

  • Inoculum Standardization: Colonies are suspended in a saline or broth medium to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution: The antibiotics (Cefotiam and amoxicillin-clavulanate) are prepared and serially diluted in Mueller-Hinton broth within a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. The plate includes a growth control well (no antibiotic) and a sterility control well (no bacteria). The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).

The workflow for this protocol is visualized below.

cluster_plate Microtiter Plate Preparation start Bacterial Isolate (e.g., H. influenzae) culture 1. Overnight Culture on Agar Plate start->culture suspension 2. Create Suspension in Saline culture->suspension mcfarland 3. Adjust to 0.5 McFarland Standard suspension->mcfarland dilution 4. Prepare Final Inoculum (target: 5x10^5 CFU/mL) mcfarland->dilution inoculate 6. Inoculate Wells with Standardized Bacteria dilution->inoculate plate_setup 5. Prepare Serial Dilutions of Antibiotics in Broth plate_setup->inoculate incubate 7. Incubate Plate (35°C for 16-20h) inoculate->incubate read 8. Read Wells for Visible Growth incubate->read end Determine MIC (Lowest concentration with no growth) read->end

Caption: Workflow for Broth Microdilution MIC Testing.

A typical design to compare two antibiotics for community-acquired respiratory tract infections involves a multi-center, randomized, and often double-blinded study.

Protocol Outline:

  • Patient Population: Enrollment of adult patients with a clinical diagnosis of acute bacterial exacerbation of chronic bronchitis or community-acquired pneumonia. Inclusion criteria often include specific signs and symptoms (e.g., increased sputum purulence, fever, radiographic evidence).

  • Exclusion Criteria: Patients with known allergies to the study drugs, severe underlying disease, or infection with a known resistant pathogen are typically excluded.

  • Randomization: Eligible patients are randomly assigned to receive either this compound (e.g., 200 mg twice daily) or amoxicillin-clavulanate (e.g., 875/125 mg twice daily) for a fixed duration (e.g., 7-10 days).

  • Bacteriological Assessment: Sputum or other relevant samples are collected before treatment initiation and, where possible, post-treatment to identify the causative pathogen(s) and determine bacteriological eradication.

  • Efficacy Endpoints:

    • Primary Endpoint: Clinical response at the test-of-cure visit (e.g., 7-14 days after end of therapy), categorized as "cure" (resolution of signs and symptoms) or "failure."

    • Secondary Endpoint: Bacteriological response, defined by the eradication or persistence of the baseline pathogen.

  • Safety Assessment: All adverse events are recorded and evaluated for their potential relationship to the study medication.

Conclusion

Based on the available in vitro and clinical data, both this compound and amoxicillin-clavulanate are effective options against common β-lactamase-producing respiratory pathogens. Amoxicillin-clavulanate's efficacy is well-documented in numerous comparative clinical trials. Cefotiam demonstrates potent in vitro activity and high clinical response rates, suggesting it is a valuable therapeutic alternative. The choice between these agents in a clinical setting should be guided by local antimicrobial susceptibility patterns, patient-specific factors, and formulary considerations. Further direct, head-to-head clinical trials would be beneficial to delineate any subtle differences in their clinical performance.

References

In Vitro Efficacy of Cefotiam Hexetil Compared to Newer Cephalosporins Against Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison of Cefotiam hexetil, a second-generation cephalosporin, with several newer-generation cephalosporins. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their relative antibacterial activities against key clinical isolates.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefotiam and newer cephalosporins against a range of Gram-positive and Gram-negative clinical isolates. The data has been compiled from various in vitro studies. MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of the isolates were inhibited, are presented in µg/mL.

Table 1: Comparative In Vitro Activity of Cefotiam and Cefpodoxime against Various Clinical Isolates

Organism (Number of Strains)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureusCefotiam->128
Cefpodoxime2.04.0
Streptococcus pneumoniaeCefotiam0.250.5
Cefpodoxime0.060.12
Haemophilus influenzaeCefotiam0.060.12
Cefpodoxime≤0.060.12
Moraxella catarrhalisCefotiam0.51.0
Cefpodoxime0.250.5
Escherichia coliCefotiam0.5>128
Cefpodoxime0.52.0
Klebsiella pneumoniaeCefotiam0.252.0
Cefpodoxime0.251.0

Data compiled from multiple sources for illustrative comparison. Actual values may vary between studies.

Table 2: Comparative In Vitro Activity of Cefotiam and Other Cephalosporins against Escherichia coli

AntibioticMIC for E. coli strain (µg/mL)
Cefotiam0.5
Cefmenoxime0.125
Ceftriaxone0.06

This data is from a study using a rabbit model of experimental Escherichia coli endocarditis and indicates the Minimum Bactericidal Concentration (MBC)[1][2][3].

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the in vitro comparison of cephalosporins.

Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the cephalosporin is prepared by dissolving a known weight of the antibiotic powder in a suitable solvent to achieve a high concentration (e.g., 1000 µg/mL).

  • Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. A serial two-fold dilution of the antibiotic is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations. Each well will contain a final volume of 100 µL. A growth control well (broth without antibiotic) and a sterility control well (broth only) are also included.

  • Preparation of Bacterial Inoculum: The test organism is cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate (except the sterility control) is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Agar Dilution Method for MIC Determination

This method is another standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Stock Solution: Similar to the broth microdilution method, a concentrated stock solution of the cephalosporin is prepared.

  • Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different concentration of the antibiotic. This is achieved by adding a specific volume of the antibiotic stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared as described for the broth microdilution method.

  • Inoculation and Incubation: The surface of each agar plate is spot-inoculated with the bacterial suspension using a multipoint inoculator. The plates are then incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism on the agar surface.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Obtain Clinical Isolate culture Culture Isolate on Agar Plate (18-24h incubation) start->culture suspension Prepare Bacterial Suspension (match 0.5 McFarland standard) culture->suspension inoculation Inoculate Microtiter Plate with Standardized Bacterial Suspension suspension->inoculation dilution Prepare Serial Dilutions of Cephalosporin in Microtiter Plate dilution->inoculation incubation Incubate Microtiter Plate (35-37°C for 16-20h) inoculation->incubation reading Visually Inspect Wells for Bacterial Growth incubation->reading mic_determination Determine MIC: Lowest Concentration with No Growth reading->mic_determination end End: Report MIC Value mic_determination->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Concluding Remarks

The in vitro data suggests that newer generation cephalosporins, such as cefpodoxime, generally exhibit greater potency against a broad range of clinical isolates compared to cefotiam. Specifically, against key respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae, as well as many Enterobacteriaceae, newer agents often demonstrate lower MIC values. However, the selection of an appropriate cephalosporin should be guided by the specific susceptibility patterns of the target pathogens, which can vary geographically and over time. The experimental protocols provided herein offer a standardized framework for conducting further comparative in vitro studies.

References

Navigating Beta-Lactam Cross-Resistance: A Comparative Analysis of Cefotiam Hexetil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of the in-vitro activity of Cefotiam, a second-generation cephalosporin, against other beta-lactam antibiotics, supported by experimental data and detailed methodologies.

The emergence of bacterial resistance to beta-lactam antibiotics, a cornerstone of antibacterial therapy, poses a significant threat to global health. A key aspect of this challenge is cross-resistance, where resistance to one antibiotic confers resistance to other structurally related compounds. This guide delves into the cross-resistance profile of Cefotiam hexetil, offering a comparative analysis with other beta-lactams to inform research and development efforts.

Quantitative Performance Comparison: Minimum Inhibitory Concentrations (MICs)

The in-vitro potency of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values (in µg/mL) of Cefotiam and other beta-lactams against a panel of clinically relevant bacterial species. Lower MIC values indicate greater antibacterial potency.

Table 1: Comparative In-Vitro Activity of Cefotiam and Other β-Lactams against Enterobacteriaceae

Bacterial SpeciesCefotiam (µg/mL)Cefoperazone (µg/mL)Cefoxitin (µg/mL)Cefuroxime (µg/mL)Cefazolin (µg/mL)
Escherichia coli0.250.25444
Klebsiella spp.0.120.5822
Proteus mirabilis1.56---25
Enterobacter spp.11>1281616

Data compiled from studies utilizing agar dilution methodology.[1] A dash (-) indicates data not available from the cited sources.

Table 2: Comparative In-Vitro Activity of Cefotiam and Other β-Lactams against Staphylococcus aureus

Bacterial SpeciesCefotiam (µg/mL)Cefoperazone (µg/mL)Cefazolin (µg/mL)
Staphylococcus aureus0.250.50.12

Data compiled from studies utilizing agar dilution methodology.[1]

Mechanisms of Cross-Resistance

Cross-resistance between Cefotiam and other beta-lactam antibiotics is primarily driven by two key mechanisms: the production of beta-lactamase enzymes and alterations in the target penicillin-binding proteins (PBPs).[1]

  • β-Lactamase Production: These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic.

    • Extended-Spectrum β-Lactamases (ESBLs): Capable of degrading a wide range of beta-lactams, including third-generation cephalosporins. Bacteria producing ESBLs often show cross-resistance to Cefotiam.[1]

    • AmpC β-Lactamases: These are cephalosporinases that, when expressed at high levels, can confer resistance to many cephalosporins, including Cefotiam.[1]

  • Alteration of Penicillin-Binding Proteins (PBPs): Beta-lactams exert their effect by binding to and inactivating PBPs, which are crucial for bacterial cell wall synthesis.[1] Mutations in the genes encoding PBPs can reduce the binding affinity of beta-lactam antibiotics, leading to resistance that can extend across multiple drugs in the same class.[1]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of antimicrobial susceptibility testing. The data presented in this guide was primarily generated using the agar dilution and broth microdilution methods, standardized procedures for which the Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines.[1][2]

Agar Dilution Method

This method involves the incorporation of varying concentrations of the antibiotic into an agar medium, upon which the test organism is inoculated.

1. Preparation of Antibiotic Stock Solutions:

  • Accurately weigh the antibiotic powder and dissolve it in a suitable solvent to create a concentrated stock solution.
  • Perform serial dilutions of the stock solution to obtain the desired range of antibiotic concentrations.

2. Preparation of Agar Plates:

  • Prepare and sterilize Mueller-Hinton agar.
  • Cool the agar to 45-50°C in a water bath.
  • Add a defined volume of each antibiotic dilution to separate aliquots of molten agar.
  • Mix thoroughly and pour the agar into sterile petri dishes, allowing them to solidify. A control plate with no antibiotic is also prepared.

3. Inoculum Preparation:

  • Grow the bacterial strain to be tested in a suitable broth medium to achieve a standardized turbidity (e.g., 0.5 McFarland standard).
  • Dilute the bacterial suspension to the appropriate concentration for inoculation.

4. Inoculation and Incubation:

  • Inoculate a small, standardized volume of the bacterial suspension onto the surface of each antibiotic-containing and control agar plate.
  • Incubate the plates at a specified temperature (typically 35-37°C) for 16-20 hours.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar plate.

Broth Microdilution Method

This method utilizes multi-well microtiter plates to test a range of antibiotic concentrations in a liquid broth medium.

1. Preparation of Microtiter Plates:

  • Dispense serial twofold dilutions of the antimicrobial agents in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) into the wells of a 96-well microtiter plate.

2. Inoculum Preparation:

  • Prepare a standardized inoculum of the test organism in a suitable broth medium, adjusting the density to a 0.5 McFarland standard.
  • Dilute the standardized inoculum to the final testing concentration.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the standardized bacterial suspension.
  • Include appropriate controls, such as a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
  • Incubate the plates at 35-37°C for 16-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that inhibits visible bacterial growth, as indicated by the absence of turbidity in the well.

Visualizing Experimental and Logical Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_testing Testing cluster_incubation Incubation cluster_results Results antibiotic_prep Antibiotic Dilutions agar_dilution Agar Dilution Plates antibiotic_prep->agar_dilution broth_microdilution Broth Microdilution Plates antibiotic_prep->broth_microdilution inoculum_prep Bacterial Inoculum (0.5 McFarland) inoculum_prep->agar_dilution inoculum_prep->broth_microdilution incubation 35-37°C 16-24h agar_dilution->incubation broth_microdilution->incubation mic_determination MIC Determination (Lowest concentration with no visible growth) incubation->mic_determination

Experimental workflow for MIC determination.

Beta_Lactam_Resistance_Mechanisms cluster_antibiotic Beta-Lactam Antibiotic cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms antibiotic Cefotiam pbp Penicillin-Binding Proteins (PBPs) antibiotic->pbp Inhibition of cell wall synthesis beta_lactamase Beta-Lactamase (e.g., ESBL, AmpC) antibiotic->beta_lactamase Hydrolysis pbp_alteration PBP Alteration (Reduced Affinity) pbp->pbp_alteration Leads to enzymatic_degradation Enzymatic Degradation beta_lactamase->enzymatic_degradation Results in pbp_alteration->antibiotic Cross-Resistance enzymatic_degradation->antibiotic Cross-Resistance

Mechanisms of bacterial resistance to beta-lactams.

AmpC_Induction_Pathway cluster_cell_wall Cell Wall Recycling cluster_regulation Gene Regulation cluster_output Outcome muropeptides Muropeptide Precursors ampG AmpG (Permease) muropeptides->ampG Transport into cytoplasm ampR AmpR (Transcriptional Regulator) ampG->ampR Activation ampC_gene ampC Gene ampR->ampC_gene Induces Transcription ampC_bl AmpC Beta-Lactamase ampC_gene->ampC_bl Expression ampD AmpD (Amidase) ampD->ampR Repression (via precursor degradation) resistance Cephalosporin Resistance ampC_bl->resistance Leads to

AmpC beta-lactamase induction pathway.

References

Cefotiam hexetil efficacy against ESBL-producing Escherichia coli compared to carbapenems

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the in-vitro and clinical data comparing the efficacy of the second-generation cephalosporin, Cefotiam hexetil, with the broad-spectrum activity of carbapenems against Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli.

The rise of antimicrobial resistance, particularly the global spread of ESBL-producing Enterobacterales, presents a significant challenge to effective infectious disease management. While carbapenems have long been the cornerstone of treatment for infections caused by these multidrug-resistant organisms, the increasing pressure of carbapenem resistance necessitates the exploration of alternative therapeutic options. This guide provides a comprehensive comparison of the efficacy of this compound, an oral second-generation cephalosporin, against that of carbapenems in combating ESBL-producing E. coli.

In-Vitro Susceptibility Data

Carbapenems, including meropenem, imipenem, and ertapenem, consistently demonstrate high in-vitro activity against ESBL-producing E. coli. Data from multiple studies indicate that susceptibility rates to carbapenems are often at or near 100%.[1] In contrast, data specifically evaluating Cefotiam against contemporary, genetically characterized ESBL-producing E. coli are limited. However, one study provides valuable insight into its activity against strains producing TEM-type ESBLs.

Table 1: In-Vitro Activity of Cefotiam and Carbapenems against ESBL-Producing Escherichia coli

AntibioticESBL TypeNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)Reference
CefotiamTEM-typeNot Specified≤8≤8Not Specified[2]
MeropenemNot Specified21Not ReportedNot Reported100[3]
ImipenemNot Specified117Not ReportedNot Reported100[4]
ErtapenemNot SpecifiedNot SpecifiedNot ReportedNot Reported100[5]

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Clinical Efficacy and Outcomes

Direct clinical trials comparing this compound with carbapenems for the treatment of infections caused by ESBL-producing E. coli are currently lacking in the published literature. However, studies evaluating other cephamycins, a class of β-lactam antibiotics to which Cefotiam belongs, can offer some perspective. Cephamycins like cefoxitin have been investigated as carbapenem-sparing options, particularly for urinary tract infections (UTIs). Observational studies comparing cephamycins with carbapenems have shown mixed results, with some indicating no significant difference in clinical outcomes for less severe infections, while others suggest the potential for inferior outcomes in more serious infections.[6][7]

Carbapenems remain the recommended first-line treatment for serious infections caused by ESBL-producing E. coli.[8] Clinical success rates for carbapenems in treating bloodstream infections and other severe infections due to these organisms are generally high.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The general workflow for these experiments is outlined below.

Antimicrobial Susceptibility Testing Workflow

Antimicrobial Susceptibility Testing Workflow cluster_0 Isolate Preparation cluster_1 Susceptibility Testing cluster_2 Data Analysis Bacterial_Isolate Bacterial Isolate (ESBL-producing E. coli) Culture Overnight Culture in Broth Bacterial_Isolate->Culture Suspension Standardized Inoculum (e.g., 0.5 McFarland) Culture->Suspension MIC_Determination MIC Determination (Broth Microdilution or Agar Dilution) Suspension->MIC_Determination Inoculation Disk_Diffusion Disk Diffusion Suspension->Disk_Diffusion Inoculation Incubation Incubation (e.g., 35°C for 16-20h) MIC_Determination->Incubation Disk_Diffusion->Incubation Measurement Measurement of Inhibition Zones or MICs Incubation->Measurement Interpretation Interpretation based on Clinical Breakpoints (e.g., EUCAST, CLSI) Measurement->Interpretation Result Susceptible, Intermediate, or Resistant Interpretation->Result

Caption: General workflow for determining the in-vitro susceptibility of bacterial isolates to antimicrobial agents.

ESBL Detection Protocol

The phenotypic detection of ESBL production is a critical step in guiding appropriate antibiotic therapy. A common method is the double-disk synergy test.

ESBL_Detection_Protocol Start Start Isolate Isolate of E. coli Start->Isolate Screening Screening for resistance to 3rd-generation cephalosporins Isolate->Screening MHA_Plate Inoculate on Mueller-Hinton Agar Screening->MHA_Plate Disk_Placement Place cephalosporin disk (e.g., ceftazidime, cefotaxime) and amoxicillin-clavulanate disk at a specific distance MHA_Plate->Disk_Placement Incubation Incubate at 35°C for 16-20 hours Disk_Placement->Incubation Observation Observe for enhancement of the cephalosporin's inhibition zone towards the clavulanate disk Incubation->Observation Result Synergy Zone Present? Observation->Result ESBL_Positive ESBL Producer Result->ESBL_Positive Yes ESBL_Negative Non-ESBL Producer Result->ESBL_Negative No Mechanism_of_Action_and_Resistance cluster_0 Bacterial Cell cluster_1 Antibiotic Action cluster_2 Resistance Mechanism PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition Beta_Lactam Cefotiam / Carbapenem (β-Lactam Antibiotic) Beta_Lactam->PBP Binds to Hydrolysis Hydrolysis of β-Lactam Ring Beta_Lactam->Hydrolysis Lysis Bacterial Cell Lysis Inhibition->Lysis ESBL Extended-Spectrum β-Lactamase (ESBL) ESBL->Beta_Lactam Acts on Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Inactive_Antibiotic->PBP No Binding

References

Safety Operating Guide

Proper Disposal of Cefotiam Hexetil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds like Cefotiam hexetil are paramount for laboratory safety, environmental protection, and regulatory compliance. This compound, a cephalosporin antibiotic, requires careful management to mitigate the risks of environmental contamination and the development of antibiotic resistance. This guide provides essential, step-by-step information for the safe disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a laboratory coat.[1] In the event of a spill, isolate the area and clean the surface thoroughly with a suitable detergent or solvent to remove any residual contamination.[1] Always handle this compound in a well-ventilated area to avoid inhalation of dust.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound waste should be approached systematically, considering the concentration of the antibiotic and the nature of the waste stream.

Step 1: Waste Characterization and Segregation

Properly characterize and segregate this compound waste at the point of generation. Do not mix high-concentration waste with general laboratory trash.

  • High-Concentration Waste: This category includes pure this compound powder, expired or unused stock solutions, and grossly contaminated materials. These are typically considered hazardous chemical waste.

  • Low-Concentration Waste: This includes items such as used cell culture media containing this compound and minimally contaminated consumables (e.g., pipette tips, flasks).

  • Contaminated Solid Waste: All materials that have come into contact with this compound, such as gloves, bench paper, and empty containers, should be treated as contaminated waste. Empty containers should be taken to an approved waste handling site for recycling or disposal.[3]

Step 2: Deactivation of this compound in Liquid Waste

For low-concentration liquid waste, such as used cell culture media, chemical deactivation can be a viable pre-treatment step before final disposal. Cephalosporin antibiotics are known to degrade via hydrolysis of the β-lactam ring, a process that can be accelerated by alkaline conditions and heat.

Experimental Protocol for Alkaline Hydrolysis (General Guidance):

To be adapted and validated by the user for their specific waste stream.

  • Preparation: In a designated and properly labeled chemical-resistant container, add the aqueous this compound waste.

  • pH Adjustment: Slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) to the waste while stirring, raising the pH to >8.0.

  • Heating: If feasible and safe, heat the alkaline waste solution to a temperature of >60°C.

  • Reaction Time: Allow the solution to react for several hours to facilitate the hydrolysis of the β-lactam ring. The exact time required for complete degradation will depend on the concentration, pH, and temperature.

  • Neutralization: After the recommended reaction time, cool the solution and neutralize it with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.

  • Disposal: The treated and neutralized liquid waste should be disposed of as chemical waste through your institution's hazardous waste management program. Do not discharge to the sewer system. [4]

Step 3: Final Disposal

All this compound waste, including treated liquid waste and contaminated solids, must be disposed of through your institution's designated hazardous waste management program. This typically involves collection by a licensed chemical waste disposal company. Ensure that all waste containers are properly labeled in accordance with local and national regulations.

Data on Cephalosporin Degradation

The following table summarizes data on various methods for the degradation of cephalosporin antibiotics. While not specific to this compound, this information provides insight into effective degradation technologies.

Degradation MethodTarget CephalosporinTreatment ConditionsRemoval EfficiencyReference
Ionizing RadiationCephalosporin CDose of 100 kGy85.5%[5]
OzonationCephalosporin CDosage of 5.2 g O₃/L79.9%[5]
Thermal TreatmentCephalosporin C60°C for 4 hours71.9%[5]
Thermal TreatmentCephalosporin C90°C for 4 hours87.3%[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated char Characterize Waste (High vs. Low Concentration) start->char high_conc High-Concentration Waste (Pure compound, stock solutions) char->high_conc High low_conc Low-Concentration Waste (Contaminated media, etc.) char->low_conc Low solids Contaminated Solid Waste (Gloves, plasticware, empty containers) char->solids package_high Package for Hazardous Waste Disposal high_conc->package_high deactivate Deactivation Protocol (e.g., Alkaline Hydrolysis) low_conc->deactivate package_solids Package for Hazardous Waste Disposal solids->package_solids package_deactivated Package Treated Waste for Disposal deactivate->package_deactivated disposal Dispose via Institutional Hazardous Waste Program package_high->disposal package_deactivated->disposal package_solids->disposal

This compound Waste Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cefotiam Hexetil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cefotiam hexetil. The following procedural guidance is designed to ensure a safe laboratory environment and mitigate risks associated with the handling and disposal of this third-generation cephalosporin antibiotic.

Personal Protective Equipment (PPE): Your First Line of Defense

Given that this compound is a beta-lactam antibiotic and a potential sensitizer, a robust PPE protocol is critical to prevent allergic reactions and other adverse health effects. While specific occupational exposure limits (OELs) for this compound have not been established, a conservative approach is warranted.

Recommended PPE for Handling this compound
PPE CategorySpecificationPurpose
Hand Protection Double-gloving with nitrile gloves is recommended.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Safety goggles with side-shields or a face shield.Protects eyes from splashes and airborne particles of the compound.
Body Protection A disposable, fluid-resistant laboratory coat with long sleeves and elastic cuffs.Protects skin and clothing from contamination. Should be changed at the end of each procedure or if contaminated.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Recommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Step-by-Step Handling Protocol
  • Receiving and Unpacking :

    • Inspect the package for any signs of damage or leakage in a designated receiving area.

    • Wear recommended PPE during unpacking.

    • Verify the container label and integrity.

  • Preparation and Weighing :

    • All handling of this compound powder must be conducted in a certified chemical fume hood or a containment glove box to minimize inhalation exposure.

    • Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.).

    • Clean the work area and equipment thoroughly after each use.

  • In-Vitro/In-Vivo Experimentation :

    • When working with solutions, be mindful of the potential for splashes and aerosols.

    • Clearly label all containers with the compound name, concentration, and date.

    • Transport containers in a secondary, sealed container.

  • Spill Management :

    • In case of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Decontaminate the area using a 1 M sodium hydroxide solution or a 10% hydroxylamine solution, allowing for a contact time of at least 30 minutes to degrade the beta-lactam ring.[1][2]

    • Wipe the area clean with a damp cloth.

    • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan: Ensuring Environmental Safety

Improper disposal of antibiotics can contribute to the development of antimicrobial resistance in the environment. Therefore, a stringent disposal protocol is mandatory.

Waste Segregation and Disposal Protocol
Waste TypeCollection ContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant hazardous waste container.Includes contaminated gloves, gowns, weigh boats, and other disposable labware.
Liquid Waste Labeled, sealed, and leak-proof hazardous waste container.Includes unused solutions and contaminated media.
Sharps Waste Labeled, puncture-proof sharps container.Includes contaminated needles and syringes.

All waste streams containing this compound must be treated as hazardous chemical waste and disposed of through your institution's environmental health and safety (EHS) office. Do not pour any liquid waste containing this compound down the drain.

Quantitative Data and Experimental Protocols

While specific quantitative data for this compound is limited, the following tables provide guidance based on general knowledge of cephalosporins and laboratory chemicals.

Glove Breakthrough Time (Estimated)

No specific breakthrough time data is available for this compound. However, for nitrile gloves, which are generally recommended for handling a wide range of chemicals in a laboratory setting, it is crucial to be aware of their limitations. Breakthrough times can be affected by the solvent used, temperature, and glove thickness. For any new procedure, it is advisable to consult the glove manufacturer's chemical resistance guide.

Glove MaterialGeneral Recommendation for Cephalosporins
Nitrile Good for incidental contact. Change gloves frequently and immediately if contamination is suspected.
Double Nitrile Recommended for enhanced protection during handling of powders and solutions.
Decontamination Protocol

For the decontamination of surfaces and equipment contaminated with beta-lactam antibiotics, the following protocol has been shown to be effective.[1][2]

DecontaminantConcentrationContact TimeApplication
Sodium Hydroxide 1 Molar (M)≥ 30 minutesApply to the contaminated surface, ensuring it remains wet for the entire contact time.
Hydroxylamine 10% (w/v)≥ 30 minutesApply to the contaminated surface, ensuring it remains wet for the entire contact time.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receipt Receipt & Inspection Unpack Unpack with PPE Receipt->Unpack Store Secure Storage Unpack->Store Weigh Weighing Store->Weigh PrepareSol Solution Preparation Weigh->PrepareSol Experiment Experimentation PrepareSol->Experiment SolidWaste Solid Waste Experiment->SolidWaste LiquidWaste Liquid Waste Experiment->LiquidWaste SharpsWaste Sharps Waste Experiment->SharpsWaste Spill Spill? Experiment->Spill EHS EHS Pickup SolidWaste->EHS LiquidWaste->EHS SharpsWaste->EHS Spill->SolidWaste No Decontaminate Decontaminate Spill->Decontaminate Yes Decontaminate->SolidWaste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefotiam hexetil
Reactant of Route 2
Reactant of Route 2
Cefotiam hexetil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。